molecular formula C6H8O2 B1265458 Allyl acrylate CAS No. 999-55-3

Allyl acrylate

Cat. No.: B1265458
CAS No.: 999-55-3
M. Wt: 112.13 g/mol
InChI Key: QTECDUFMBMSHKR-UHFFFAOYSA-N
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Description

Allyl acrylate is a clear colorless liquid. (NTP, 1992)

Properties

IUPAC Name

prop-2-enyl prop-2-enoate
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InChI

InChI=1S/C6H8O2/c1-3-5-8-6(7)4-2/h3-4H,1-2,5H2
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InChI Key

QTECDUFMBMSHKR-UHFFFAOYSA-N
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Canonical SMILES

C=CCOC(=O)C=C
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Molecular Formula

C6H8O2
Record name ALLYL ACRYLATE
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Related CAS

25266-62-0
Record name 2-Propenoic acid, 2-propen-1-yl ester, homopolymer
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DSSTOX Substance ID

DTXSID4024438
Record name Allyl acrylate
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Molecular Weight

112.13 g/mol
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Physical Description

Allyl acrylate is a clear colorless liquid. (NTP, 1992)
Record name ALLYL ACRYLATE
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Boiling Point

252 to 255 °F at 760 mmHg (NTP, 1992)
Record name ALLYL ACRYLATE
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Flash Point

less than 69 °F (NTP, 1992)
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Solubility

1 to 5 mg/mL at 64 °F (NTP, 1992)
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Density

0.9441 (NTP, 1992) - Less dense than water; will float
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CAS No.

999-55-3
Record name ALLYL ACRYLATE
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Foundational & Exploratory

Allyl Acrylate: A Comprehensive Technical Guide to its Chemical Properties and Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl acrylate is a versatile bifunctional monomer possessing both a highly reactive acrylate group and a less reactive allyl group. This unique structure allows for a variety of chemical transformations, making it a valuable building block in polymer and organic synthesis. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, its reactivity profile, and key experimental protocols. Particular attention is given to its polymerization characteristics and its interactions with biological systems, an area of increasing importance for drug development and toxicology.

Chemical and Physical Properties

This compound is a clear, colorless liquid with a pungent odor.[1] It is highly flammable and sparingly soluble in water.[1] The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₆H₈O₂[1]
Molecular Weight 112.13 g/mol [1]
CAS Number 999-55-3[1]
Appearance Clear, colorless liquid[1]
Boiling Point 122-124 °C at 760 mmHg[1]
Flash Point 21 °C (70 °F)[1]
Density 0.935 g/cm³ at 25 °C[1]
Solubility in Water Slightly soluble[1]
Vapor Pressure 10 mmHg at 20 °C
Refractive Index 1.434

Reactivity Profile

The reactivity of this compound is dictated by the presence of two distinct functional groups: the electron-deficient acrylate double bond and the allyl double bond.

2.1. Acrylate Group Reactivity:

The acrylate group is highly susceptible to nucleophilic attack and is the primary site for polymerization. It readily undergoes free-radical and anionic polymerization to form poly(this compound).[2]

2.2. Allyl Group Reactivity:

The allyl group is less reactive towards polymerization compared to the acrylate group. However, it can participate in cross-linking reactions, particularly under forcing conditions or with specific catalysts. This dual reactivity allows for the synthesis of cross-linked polymers and functional materials.[3]

2.3. Other Reactions:

This compound can undergo addition reactions typical of alkenes, such as halogenation and hydrohalogenation. The ester linkage is susceptible to hydrolysis under acidic or basic conditions.

Experimental Protocols

3.1. Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of acryloyl chloride with allyl alcohol in the presence of a base to neutralize the HCl byproduct.[4]

Experimental Protocol:

  • To a solution of allyl alcohol (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in a dry, aprotic solvent (e.g., diethyl ether or dichloromethane) cooled to 0 °C, add acryloyl chloride (1.0 equivalent) dropwise with stirring.

  • Maintain the reaction temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

3.2. Free-Radical Polymerization of this compound

Free-radical polymerization of this compound can be initiated using thermal initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Experimental Protocol:

  • Dissolve this compound (monomer) in a suitable solvent (e.g., toluene or benzene) in a reaction vessel equipped with a reflux condenser and a nitrogen inlet.

  • Add the free-radical initiator (e.g., AIBN, 0.1-1 mol% relative to the monomer).

  • Deoxygenate the solution by bubbling nitrogen through it for at least 30 minutes.

  • Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN).

  • Maintain the temperature and stir the reaction mixture for the desired period (typically several hours).

  • Monitor the polymerization progress by techniques such as gravimetry or spectroscopy.

  • Terminate the polymerization by cooling the reaction mixture and precipitating the polymer in a non-solvent such as methanol or hexane.

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

3.3. Anionic Polymerization of this compound

Anionic polymerization of this compound can be initiated with organolithium reagents, such as n-butyllithium, at low temperatures.[2]

Experimental Protocol:

  • In a flame-dried, nitrogen-purged reaction vessel, dissolve purified this compound in a dry, aprotic solvent such as tetrahydrofuran (THF).

  • Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Slowly add the anionic initiator (e.g., n-butyllithium in hexanes) dropwise with vigorous stirring.

  • The polymerization is typically very fast. After the desired reaction time, terminate the polymerization by adding a proton source, such as degassed methanol.

  • Allow the reaction mixture to warm to room temperature.

  • Precipitate the polymer in a non-solvent like methanol or water.

  • Isolate the polymer by filtration, wash thoroughly, and dry under vacuum.

Reactivity with Biological Systems and Signaling Pathways

The reactivity of this compound with biological molecules is of significant interest, particularly for professionals in drug development and toxicology. As an electrophilic compound, this compound can interact with cellular nucleophiles, such as proteins and glutathione (GSH).

4.1. Metabolism and Detoxification

It is anticipated that this compound, similar to other acrylates, is metabolized in the body. One major detoxification pathway is conjugation with glutathione, a key cellular antioxidant.[5][6] This reaction can be catalyzed by glutathione S-transferases (GSTs).[7] The metabolism of the allyl moiety may lead to the formation of acrolein, a known toxicant.[5]

AllylAcrylate This compound Metabolism Metabolism AllylAcrylate->Metabolism Esterases GlutathioneConjugate Glutathione Conjugate AllylAcrylate->GlutathioneConjugate GSTs ProteinAdducts Protein Adducts AllylAcrylate->ProteinAdducts Nucleophilic Attack Acrolein Acrolein Metabolism->Acrolein Acrolein->ProteinAdducts Detoxification Detoxification GlutathioneConjugate->Detoxification CellularDamage Cellular Damage ProteinAdducts->CellularDamage AllylAcrylate This compound ProteinAdduct Protein Adduct AllylAcrylate->ProteinAdduct Michael Addition Protein Protein (with Cysteine residue) Protein->ProteinAdduct FunctionLoss Loss of Protein Function ProteinAdduct->FunctionLoss

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of Allyl Acrylate Monomer

This compound is a valuable bifunctional monomer utilized in the synthesis of polymers for various applications, including modifiers for PVC, rubber, and coatings, due to the presence of two reactive C=C double bonds.[1] Its synthesis and purification, however, present challenges due to its high reactivity and tendency to polymerize.[1] This guide provides a comprehensive overview of the primary synthesis and purification methodologies for this compound, complete with experimental protocols and comparative data.

Part 1: Synthesis of this compound

Several synthetic routes to this compound have been developed, each with distinct advantages and disadvantages concerning yield, purity, reaction conditions, and catalyst requirements. The most prominent methods include phase transfer catalysis, the acryloyl chloride pathway, and transesterification.

Phase Transfer Catalysis

This method involves the reaction of an allyl halide with an acrylate salt in a two-phase system, facilitated by a phase transfer catalyst.

Experimental Protocol:

A detailed experimental protocol for this method is described as follows:

  • Reactants: Allyl chloride and sodium acrylate are used as the primary raw materials.[1]

  • Catalyst: Tetrabutylammonium bromide serves as the phase transfer catalyst, with a dosage of 4% of the molar ratio of the reactants.[1]

  • Solvent System: A water-based system is used, with a volume ratio of water to sodium acrylate of 1:1.[1]

  • Reaction Conditions: The reaction is conducted at 40°C for 1.75 hours.[1]

  • Yield and Purity: This method can achieve a yield of over 94% and a product purity of more than 98%.[1]

Acryloyl Chloride Pathway

This two-step synthesis involves the formation of acryloyl chloride as a highly reactive intermediate, which is then reacted with allyl alcohol.[2] This approach benefits from low reaction temperatures and short reaction times, minimizing polymerization.[2]

Experimental Protocol:

  • Step 1: Preparation of Acryloyl Chloride: Acrylic acid is mixed with phosphorus trichloride and heated to reflux. After the reaction, the mixture is cooled, and the phases are separated. The upper layer is subjected to reduced pressure distillation to obtain pure acryloyl chloride.[2]

  • Step 2: Synthesis of this compound:

    • 68 ml of dried allyl alcohol and 82 ml of acryloyl chloride are added to a closed reactor equipped with a thermometer, mechanical stirrer, constant flow pump, and an HCl recovery system.[2]

    • 1.5 g of p-benzoquinone is added as a polymerization inhibitor.[2]

    • The reactor is cooled in an ice bath, and 17 ml of dehydrated pyridine (as an acid-binding agent) is added dropwise at a rate of 3 ml/min with continuous stirring. The reaction is complete after the pyridine addition.[2]

    • The product is then washed with water and allowed to separate into layers. The upper colorless liquid, which is the crude product, is collected.[2]

    • The conversion rate for this reaction reaches 80%.[2]

Transesterification

Transesterification methods involve the exchange of the alkoxy group of an ester with an alcohol in the presence of a catalyst. Several variations of this method exist for this compound synthesis.

  • Using Methyl Acrylate and Allyl Acetate: This method, disclosed in 1965, uses titanium tetraisopropoxide as a catalyst. The generated methyl acetate is continuously distilled off to drive the reaction forward, achieving a product yield of 85%. However, it requires higher reaction temperatures and longer reaction times, which can lead to polymerization.[2]

  • Using Methacrylic Acid and Allyl Alcohol: In this variation, p-toluenesulfonic acid is used as the catalyst in the presence of hydroquinone as an inhibitor. The reaction is carried out under reflux, with continuous removal of the water produced. This process can yield a product of 90-92% with a purity of 98-99%.[2]

  • Using Methyl Methacrylate and Allyl Alcohol: A more recent approach utilizes a recyclable catalytic system with reactive distillation. This technique allows for the timely removal of the methanol byproduct, accelerating the reaction.[3] Another patented process uses zirconium acetylacetonate as the catalyst for the reaction between allyl alcohol and an ester of methacrylic acid.[4]

An environmentally friendly approach utilizes lipase B from Candida antarctica (CALB) as a biocatalyst in a solvent-free system. This enzymatic interesterification of ethyl acrylate with allyl aliphatic esters has been demonstrated in a miniaturized, packed-bed, continuous-flow reactor.[5][6] This method achieved a 45% conversion to this compound with a productivity of 48.3 mg per gram of biocatalyst per minute.[5][6]

Other Synthesis Methods
  • Condensation of Acrolein: this compound can be prepared by the condensation of acrolein under anhydrous conditions using an aluminum alcoholate catalyst, such as tri(isopropoxy)aluminum.[7]

  • Organosilicon-based Synthesis: A newer, patented method utilizes an organic silicon monomer with functional groups. This process involves the synthesis of acryloxytrimethylsilane and allyloxy silane, which are then mixed.[8] This method is reported to have mild reaction conditions and easy purification.[8]

Comparative Data for Synthesis Methods
Synthesis Method Reactants Catalyst/Reagent Reaction Conditions Yield Purity Reference
Phase Transfer CatalysisAllyl chloride, Sodium acrylateTetrabutylammonium bromide40°C, 1.75 h>94%>98%[1]
Acryloyl Chloride PathwayAcrylic acid, Allyl alcoholPCl₃, PyridineIce bath cooling80% (conversion)>98%[2]
TransesterificationAllyl acetate, Methyl acrylateTitanium tetraisopropoxideHigh temperature, long duration85%Not specified[2]
TransesterificationMethacrylic acid, Allyl alcoholp-Toluenesulfonic acidReflux90-92%98-99%[2]
Enzymatic TransesterificationEthyl acrylate, Allyl estersLipase B (CALB)Not specified45% (conversion)Not specified[5][6]

Part 2: Purification of this compound

Due to its high propensity for polymerization, the purification of this compound requires careful control of conditions and the use of polymerization inhibitors.[1][2]

Reduced Pressure Distillation

The most common method for purifying this compound is distillation under reduced pressure.[2] This technique lowers the boiling point of the monomer, reducing the risk of thermally induced polymerization.

Experimental Protocol:

  • Crude Product Preparation: The crude this compound is obtained from one of the synthesis methods described above.

  • Addition of Inhibitor: Before distillation, a polymerization inhibitor is added to the crude product. Common inhibitors include p-benzoquinone, phenothiazine, p-hydroxyanisole, and copper(II) chloride.[2] In some protocols, 5g of CuCl₂ is added to the crude product before distillation.[2]

  • Distillation Conditions: The distillation is carried out under a vacuum of 10 kPa. The fraction that distills between 56-58°C is collected.[2]

  • Final Product: This process yields this compound with a purity of over 98%.[2] For storage, a stabilizer like hydroquinone monomethyl ether (MEHQ) is often added.[9]

Washing and Extraction

For certain synthesis routes, particularly the acryloyl chloride pathway, a preliminary purification step involves washing the crude product.

Experimental Protocol:

  • After the reaction is complete, the product mixture is washed with water.[2]

  • The mixture is then allowed to stand, leading to the separation of aqueous and organic layers.[2]

  • The upper organic layer, containing the crude this compound, is separated for further purification, typically by distillation.[2]

Polymerization Inhibitors

The use of polymerization inhibitors is critical throughout the synthesis, purification, and storage of this compound. These compounds work by scavenging free radicals that initiate polymerization.

Commonly Used Inhibitors:

  • Phenothiazine [2]

  • p-Benzoquinone [2]

  • p-Hydroxyanisole (MEHQ) [2]

  • Hydroquinone [2][10]

  • Air (Oxygen) [2]

The choice and concentration of the inhibitor depend on the specific process and desired storage duration.

Part 3: Visualization of Workflows

Synthesis and Purification Workflow: Acryloyl Chloride Pathway

cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Acrylic Acid + PCl3 B Reflux Reaction A->B C Acryloyl Chloride B->C E Reaction in Ice Bath (Pyridine, p-Benzoquinone) C->E D Allyl Alcohol D->E F Crude this compound Mixture E->F G Water Wash F->G H Phase Separation G->H I Crude this compound (Organic Layer) H->I J Add Polymerization Inhibitor (e.g., CuCl2) I->J K Reduced Pressure Distillation (10 kPa, 56-58°C) J->K L Pure this compound (>98%) K->L cluster_reactants Starting Materials cluster_methods Synthesis Routes center This compound R1 Allyl Chloride + Sodium Acrylate M1 Phase Transfer Catalysis R1->M1 R2 Acrylic Acid + Allyl Alcohol M2 Acryloyl Chloride Pathway R2->M2 R3 Alkyl Acrylate + Allyl Alcohol M3 Transesterification (Chemical or Enzymatic) R3->M3 R4 Acrolein M4 Condensation R4->M4 M1->center M2->center M3->center M4->center

References

1H and 13C NMR spectral analysis of allyl acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of allyl acrylate. The document details experimental protocols, presents a thorough interpretation of the spectral data, and visualizes the underlying structural relationships and spin-spin coupling networks.

Structure and Atom Numbering

The unambiguous assignment of NMR signals is predicated on a clear and consistent numbering of the atoms within the this compound molecule. The structure and numbering scheme used throughout this guide are presented below.

Figure 1: Structure and atom numbering of this compound.

Experimental Protocols

High-quality NMR spectra are essential for accurate structural elucidation. The following protocols outline the standard procedures for the preparation and acquisition of ¹H and ¹³C NMR spectra for a liquid sample like this compound.

Sample Preparation

Proper sample preparation is critical to obtain high-resolution NMR spectra.

  • Sample Quantity : For ¹H NMR, a sample of 5-25 mg is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.

  • Solvent : Chloroform-d (CDCl₃) is a common and suitable deuterated solvent for this compound. Approximately 0.6-0.7 mL of the solvent is used to dissolve the sample in a clean, dry vial.

  • Filtration : To remove any particulate matter that could degrade the spectral quality, the prepared solution should be filtered through a Pasteur pipette with a small plug of glass wool directly into a clean 5 mm NMR tube.

  • Homogenization : After transfer to the NMR tube, the sample should be gently mixed to ensure a homogeneous solution.

NMR Data Acquisition

The following are typical acquisition parameters for ¹H and ¹³C NMR spectroscopy.

  • Spectrometer : A standard NMR spectrometer with a field strength of 300 MHz or higher.

  • Temperature : Standard room temperature (approximately 298 K).

For ¹H NMR:

  • Pulse Program : A standard single-pulse experiment.

  • Number of Scans : 8 to 16 scans are typically adequate for a sample of this concentration.

  • Relaxation Delay : 1-2 seconds.

  • Acquisition Time : 2-4 seconds.

  • Spectral Width : A spectral width covering the range of 0-10 ppm is appropriate.

For ¹³C NMR:

  • Pulse Program : A standard proton-decoupled single-pulse experiment.

  • Number of Scans : Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) is generally required.

  • Relaxation Delay : 2-5 seconds.

  • Acquisition Time : 1-2 seconds.

  • Spectral Width : A spectral width of 0-200 ppm will encompass all expected carbon signals.

¹H NMR Spectral Data and Assignments

The ¹H NMR spectrum of this compound exhibits characteristic signals for both the acrylate and allyl moieties. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton(s) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
H1, H26.42ddJ = 17.3, 1.4Acrylate Vinyl
H36.14ddJ = 17.3, 10.4Acrylate Vinyl
H65.95m-Allyl Vinyl
H75.33dqJ = 17.2, 1.5Allyl Vinyl
H85.24dqJ = 10.4, 1.3Allyl Vinyl
H4, H54.68dtJ = 5.7, 1.5Allyl Methylene

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration of the sample.

¹³C NMR Spectral Data and Assignments

The proton-decoupled ¹³C NMR spectrum of this compound shows six distinct signals corresponding to the six carbon atoms in the molecule.

Carbon Chemical Shift (δ, ppm) Assignment
C1165.5Carbonyl
C5131.8Allyl Vinyl CH
C3130.8Acrylate Vinyl CH
C2128.3Acrylate Vinyl CH₂
C6118.6Allyl Vinyl CH₂
C465.1Allyl Methylene CH₂

Visualization of ¹H-¹H Spin-Spin Coupling

The splitting patterns observed in the ¹H NMR spectrum are a result of spin-spin coupling between neighboring, non-equivalent protons. The following diagram illustrates the key coupling interactions within the this compound molecule.

Figure 2: ¹H-¹H spin-spin coupling network in this compound.

Interpretation of the Coupling Diagram:

  • Vicinal Coupling (³J) : Occurs between protons on adjacent carbon atoms (e.g., H4/H5 and H6). This is typically the strongest coupling.

  • Geminal Coupling (²J) : Occurs between non-equivalent protons on the same carbon atom (e.g., H1 and H2; H7 and H8).

  • Cis/Trans Coupling (³J) : In the vinyl groups, the coupling between protons on the same side of the double bond (cis) is different from the coupling between protons on opposite sides (trans). Typically, J_trans > J_cis.

  • Allylic Coupling (⁴J) : A weaker, long-range coupling is observed between the methylene protons of the allyl group (H4, H5) and the terminal vinyl protons (H7, H8). This is indicated by the dashed lines in the diagram.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a detailed fingerprint of its molecular structure. By carefully analyzing the chemical shifts, multiplicities, and coupling constants, a complete and unambiguous assignment of all proton and carbon signals can be achieved. The characteristic patterns of the acrylate and allyl moieties are readily identifiable, and the spin-spin coupling network provides valuable information about the connectivity of the atoms. This guide serves as a foundational resource for researchers and professionals working with this compound and related compounds, enabling confident spectral interpretation and structural verification.

An In-depth Technical Guide to the FTIR and Raman Spectroscopy of Allyl Acrylate Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl acrylate is a bifunctional monomer of significant interest in polymer chemistry and materials science. Its unique structure, containing both a reactive acrylate and an allyl group, allows for versatile polymerization pathways, including free-radical and thiol-ene reactions. This dual functionality makes it a valuable building block for the synthesis of crosslinked polymers, hydrogels, coatings, and adhesives with tailored properties.

A thorough understanding of the chemical structure and vibrational dynamics of the allyl and acrylate functional groups is paramount for monitoring polymerization kinetics, characterizing the resulting macromolecular architectures, and ensuring material quality. Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful, non-destructive analytical techniques that provide detailed molecular-level information through the analysis of vibrational modes.

This technical guide provides a comprehensive overview of the FTIR and Raman spectroscopy of this compound. It details the principles of each technique, presents a thorough analysis of the characteristic vibrational frequencies of the allyl and acrylate functional groups, offers detailed experimental protocols for sample analysis, and provides quantitative data in a clear, tabular format.

Principles of FTIR and Raman Spectroscopy

FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule. When the frequency of the infrared radiation matches the frequency of a specific molecular vibration (e.g., stretching or bending of a chemical bond), the molecule absorbs the radiation, resulting in a transition to a higher vibrational energy level. An FTIR spectrum is typically plotted as absorbance or transmittance as a function of wavenumber (cm⁻¹). The key selection rule for a vibration to be infrared active is that it must result in a change in the molecule's dipole moment.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique. When monochromatic light (usually from a laser) interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering) at the same frequency as the incident light. However, a small fraction of the light is scattered inelastically (Raman scattering), resulting in a change in frequency. This frequency shift, known as the Raman shift, corresponds to the vibrational energy levels of the molecule. A Raman spectrum is a plot of the intensity of the scattered light versus the Raman shift (in cm⁻¹). For a vibrational mode to be Raman active, it must cause a change in the polarizability of the molecule.

Vibrational Analysis of this compound Functional Groups

The vibrational spectrum of this compound is a composite of the characteristic vibrations of its constituent functional groups: the acrylate group and the allyl group.

Acrylate Functional Group

The acrylate moiety (CH₂=CH-C(=O)O-) possesses several distinct vibrational modes that are readily identifiable in both FTIR and Raman spectra.

  • C=O Stretching (ν(C=O)) : This is typically one of the most intense and sharp bands in the IR spectrum of an acrylate, appearing in the range of 1720-1740 cm⁻¹ .[1][2] In the Raman spectrum, this band is also present but may be of weaker intensity compared to other bands.

  • C=C Stretching (ν(C=C)) : The stretching vibration of the carbon-carbon double bond in the acrylate group gives rise to a band around 1637 cm⁻¹ .[1] This peak is often more intense in the Raman spectrum than in the FTIR spectrum.

  • =C-H Stretching (ν(=C-H)) : The stretching vibrations of the vinyl C-H bonds are observed above 3000 cm⁻¹, typically in the range of 3020-3100 cm⁻¹ .

  • C-O Stretching (ν(C-O)) : The acrylate group has two C-O single bonds, leading to asymmetric and symmetric stretching vibrations. These typically appear in the fingerprint region of the spectrum, between 1100 and 1300 cm⁻¹ .[3] The C-O-C ester linkage often shows a strong band around 1241 cm⁻¹ .[1]

  • =C-H Bending (δ(=C-H)) : Out-of-plane and in-plane bending vibrations of the vinyl C-H bonds occur in the fingerprint region, typically between 800 and 1000 cm⁻¹ .

Allyl Functional Group

The allyl group (CH₂=CH-CH₂-) also exhibits a set of characteristic vibrational modes.

  • =C-H Stretching (ν(=C-H)) : Similar to the acrylate group, the stretching of the C-H bonds on the double bond of the allyl group appears in the 3080-3100 cm⁻¹ region.

  • -C-H Stretching (ν(-C-H)) : The asymmetric and symmetric stretching vibrations of the methylene (-CH₂-) group's C-H bonds are found just below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹ .

  • C=C Stretching (ν(C=C)) : The allyl C=C double bond stretching vibration is typically observed around 1645 cm⁻¹ .[4] This peak can sometimes overlap with the acrylate C=C stretching band.

  • CH₂ Scissoring (δ(CH₂)) : The in-plane bending (scissoring) of the allyl methylene group appears around 1420-1440 cm⁻¹ .

  • =C-H Bending (δ(=C-H)) : The out-of-plane bending (wagging) of the terminal vinyl hydrogens of the allyl group gives rise to a strong band in the 910-995 cm⁻¹ region.

Quantitative Data Summary

The following tables summarize the characteristic FTIR and Raman vibrational frequencies for the functional groups present in this compound.

Table 1: FTIR Peak Assignments for this compound Functional Groups

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
3080 - 3100=C-H StretchAllyl & AcrylateMedium
2850 - 2960-C-H StretchAllyl (CH₂)Medium
1720 - 1740C=O StretchAcrylateStrong, Sharp
1645C=C StretchAllylMedium
1637C=C StretchAcrylateMedium
1420 - 1440CH₂ ScissoringAllylMedium
1100 - 1300C-O StretchAcrylateStrong
910 - 995=C-H Bend (out-of-plane)AllylStrong

Table 2: Raman Peak Assignments for this compound Functional Groups

Raman Shift (cm⁻¹)Vibrational ModeFunctional GroupIntensity
3080 - 3100=C-H StretchAllyl & AcrylateMedium
2850 - 2960-C-H StretchAllyl (CH₂)Medium
1720 - 1740C=O StretchAcrylateWeak-Medium
1645C=C StretchAllylStrong
1637C=C StretchAcrylateStrong
1420 - 1440CH₂ ScissoringAllylMedium
1100 - 1300C-O StretchAcrylateMedium
910 - 995=C-H Bend (out-of-plane)AllylMedium

Experimental Protocols

FTIR Sample Preparation and Analysis

Objective: To obtain the FTIR spectrum of liquid this compound.

Materials:

  • This compound

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Isopropanol or acetone for cleaning

  • Lint-free wipes

Procedure:

  • Background Spectrum: Record a background spectrum on the clean, empty ATR crystal. This will account for any atmospheric (e.g., CO₂, H₂O) and instrumental contributions.

  • Sample Application: Place a small drop of this compound directly onto the ATR crystal, ensuring the crystal is fully covered.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing: The resulting spectrum should be automatically background-corrected by the instrument software.

  • Cleaning: Clean the ATR crystal thoroughly with isopropanol or acetone and a lint-free wipe after analysis.

Raman Sample Preparation and Analysis

Objective: To obtain the Raman spectrum of liquid this compound.

Materials:

  • This compound

  • Raman spectrometer with a sample holder for liquids (e.g., cuvette or NMR tube)

  • Glass cuvette or NMR tube

  • Pasteur pipette

Procedure:

  • Sample Loading: Using a Pasteur pipette, transfer a sufficient amount of this compound into a clean glass cuvette or NMR tube.

  • Instrument Setup: Place the sample into the designated sample holder of the Raman spectrometer.

  • Parameter Optimization: Adjust the laser power, exposure time, and number of accumulations to obtain a good quality spectrum with a high signal-to-noise ratio while avoiding sample fluorescence or degradation. A 785 nm excitation laser is commonly used for organic samples to minimize fluorescence.

  • Spectrum Acquisition: Acquire the Raman spectrum over the desired spectral range (e.g., 200 cm⁻¹ to 3500 cm⁻¹).

  • Data Processing: Process the spectrum to remove any background fluorescence, if present, using the spectrometer's software.

Visualizations

Caption: Chemical structure of this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_FTIR FTIR Analysis cluster_Raman Raman Analysis FTIR_Sample Sample Preparation (Liquid on ATR) FTIR_Background Background Scan FTIR_Sample->FTIR_Background FTIR_Acquire Acquire Spectrum FTIR_Background->FTIR_Acquire FTIR_Process Data Processing (Background Correction) FTIR_Acquire->FTIR_Process Data_Interpretation Spectral Interpretation (Peak Assignment) FTIR_Process->Data_Interpretation Raman_Sample Sample Preparation (Liquid in Cuvette) Raman_Params Optimize Parameters Raman_Sample->Raman_Params Raman_Acquire Acquire Spectrum Raman_Params->Raman_Acquire Raman_Process Data Processing (Fluorescence Correction) Raman_Acquire->Raman_Process Raman_Process->Data_Interpretation

Caption: Experimental workflow for FTIR and Raman analysis.

Conclusion

FTIR and Raman spectroscopy are indispensable tools for the characterization of this compound. By providing detailed information on the vibrational modes of the acrylate and allyl functional groups, these techniques enable researchers to confirm the chemical identity of the monomer, monitor its polymerization, and analyze the structure of the resulting polymers. The distinct spectral signatures of the C=O, C=C, C-O, and C-H bonds serve as valuable fingerprints for qualitative and quantitative analysis. The experimental protocols and data presented in this guide offer a solid foundation for the effective application of vibrational spectroscopy in the study of this compound and its derivatives in academic and industrial research settings.

References

An In-depth Technical Guide to the Dual Functionality of Allyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Allyl Acrylate

This compound is a versatile monomer possessing two distinct polymerizable groups: a highly reactive acrylate group and a less reactive allyl group. This dual functionality allows for a two-stage polymerization process, making it a valuable building block in the synthesis of complex polymer architectures such as cross-linked networks, hydrogels, and functional copolymers. Its unique reactivity profile has led to its use in a wide range of applications, from industrial coatings and adhesives to advanced biomaterials for drug delivery and tissue engineering.

Chemical Structure and Properties

This compound is the ester of acrylic acid and allyl alcohol. Its chemical structure consists of a vinyl group directly attached to a carbonyl carbon (the acrylate group) and an allyl group separated from the ester oxygen by a methylene bridge. This structural arrangement is the basis for its differential reactivity.

PropertyValue
Chemical Formula C₆H₈O₂
Molar Mass 112.13 g/mol
Appearance Colorless liquid
Boiling Point 122-124 °C
Density 0.936 g/mL at 25 °C

This table summarizes key physical and chemical properties of this compound.

The Concept of Dual Functionality

The cornerstone of this compound's utility lies in the significant difference in reactivity between its two double bonds. The acrylate double bond is highly susceptible to free radical polymerization, allowing for the formation of linear polymer chains with pendant allyl groups. These pendant allyl groups are substantially less reactive and typically do not participate significantly in the initial polymerization. This allows for a "living" characteristic in the sense that these allyl groups can be polymerized or functionalized in a subsequent, distinct step. This two-stage reactivity is fundamental to its role as both a monomer and a cross-linking agent.

Reactivity and Polymerization Kinetics

Understanding the polymerization behavior of this compound is crucial for controlling the architecture and properties of the resulting polymers.

Differential Reactivity of Acrylate and Allyl Groups

The difference in reactivity between the acrylate and allyl groups can be attributed to electronic and steric factors. The acrylate double bond is activated by the adjacent electron-withdrawing carbonyl group, making it highly susceptible to radical attack. In contrast, the allyl double bond is less polarized and sterically more hindered, resulting in a lower propagation rate constant.

dot graph "Differential_Reactivity" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"Allyl_Acrylate" [label="this compound"]; "Acrylate_Group" [label="Acrylate Group\n(High Reactivity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Allyl_Group" [label="Allyl Group\n(Low Reactivity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Linear_Polymer" [label="Linear Polymer with\nPendant Allyl Groups"]; "Crosslinked_Network" [label="Cross-linked Network"];

"Allyl_Acrylate" -> "Acrylate_Group" [label="Stage 1:\nPolymerization"]; "Acrylate_Group" -> "Linear_Polymer"; "Linear_Polymer" -> "Allyl_Group" [label="Stage 2:\nCross-linking"]; "Allyl_Group" -> "Crosslinked_Network"; } Above is a diagram showing the two-stage polymerization of this compound.

Free Radical Polymerization

Conventional free-radical polymerization is a common method for polymerizing this compound. The process involves initiation, propagation, and termination steps.

  • Initiation: A free radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is thermally or photochemically decomposed to generate primary radicals. These radicals then add to the acrylate double bond of an this compound monomer to form a monomer radical.

  • Propagation: The monomer radical rapidly adds to the acrylate double bond of subsequent this compound monomers, leading to the growth of a linear polymer chain with pendant allyl groups.

  • Termination: The growing polymer chains are terminated by combination or disproportionation reactions.

The kinetics of free-radical polymerization of allyl methacrylate, a closely related monomer, have been studied, and an Arrhenius activation energy of 77.5 kJ/mol has been reported.[1][2] This value provides an indication of the temperature sensitivity of the polymerization rate.

Kinetic ParameterValueMonomer
Arrhenius Activation Energy (Ea) 77.5 kJ/molAllyl Methacrylate

This table presents the activation energy for the free-radical polymerization of allyl methacrylate.

Controlled Radical Polymerization

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization, offer greater control over the polymer architecture, including molecular weight and dispersity.

ATRP allows for the synthesis of well-defined polymers by reversibly activating and deactivating the growing polymer chains. This method can be used to prepare linear poly(this compound) with controlled molecular weight and low polydispersity.

RAFT polymerization is another versatile controlled radical polymerization technique that can be employed for this compound. It utilizes a chain transfer agent to mediate the polymerization, enabling the synthesis of polymers with complex architectures.

Copolymerization and Reactivity Ratios
Monomer 1 (M₁)Monomer 2 (M₂)r₁r₂
Butyl AcrylateStyrene0.070.45
Butyl AcrylateMethyl Methacrylate0.341.92
StyreneMethyl Methacrylate0.520.46

This table summarizes the reactivity ratios for common monomer pairs, providing a reference for predicting copolymer composition.[3]

This compound as a Cross-linking Agent

The pendant allyl groups along the backbone of linear poly(this compound) serve as latent cross-linking sites.

Mechanism of Cross-linking

Upon exposure to a secondary stimulus, such as heat or UV radiation in the presence of a photoinitiator, the less reactive allyl groups can be activated to form cross-links between the polymer chains. This results in the formation of a three-dimensional network structure.

dot graph "Crosslinking_Mechanism" { layout=dot; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"Linear_Chains" [label="Linear Poly(this compound) Chains\nwith Pendant Allyl Groups"]; "Initiator" [label="Initiator\n(Heat or UV)"]; "Radical_Formation" [label="Radical Formation on Allyl Groups"]; "Crosslinking" [label="Cross-linking"]; "Network" [label="3D Polymer Network"];

"Linear_Chains" -> "Initiator" [style=dotted]; "Initiator" -> "Radical_Formation"; "Radical_Formation" -> "Crosslinking"; "Crosslinking" -> "Network"; } This diagram illustrates the cross-linking mechanism of poly(this compound).

Quantification of Cross-link Density

The degree of cross-linking significantly influences the mechanical properties, swelling behavior, and degradation of the polymer network.

A common method to estimate cross-link density is through equilibrium swelling studies.[4][5][6][7][8] The Flory-Rehner equation relates the swelling ratio of a hydrogel to its cross-link density. A higher swelling ratio generally corresponds to a lower cross-link density.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to probe the cross-link density of polymer networks.[9][10][11] By analyzing the relaxation times (T₂), information about the mobility of the polymer chains can be obtained, which is related to the degree of cross-linking.

Applications in Drug Development

The unique properties of this compound-based polymers make them attractive for various applications in drug delivery.

Hydrogels for Controlled Release

The ability to form cross-linked networks with tunable swelling properties makes this compound a suitable monomer for the preparation of hydrogels. These hydrogels can encapsulate therapeutic agents and release them in a controlled manner, governed by the cross-link density and the interaction of the drug with the polymer matrix.

Nanoparticles for Targeted Delivery

Copolymers of this compound can be engineered to self-assemble into nanoparticles for targeted drug delivery. The pendant allyl groups on the surface of these nanoparticles can be further functionalized with targeting ligands to enhance their accumulation at specific sites in the body.

Biocompatibility Considerations

For any biomedical application, the biocompatibility of the polymer is of utmost importance. While poly(acrylate)s are generally considered biocompatible, the presence of residual monomers or degradation byproducts must be carefully evaluated.

Signaling Pathways in Drug Delivery

The interaction of drug-loaded nanoparticles with cells is a complex process that involves cellular uptake and can lead to the modulation of intracellular signaling pathways.

Cellular Uptake Mechanisms

Nanoparticles are typically internalized by cells through endocytosis. The specific pathway, such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis, can depend on the size, shape, and surface chemistry of the nanoparticle.

dot graph "Cellular_Uptake" { layout=dot; node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];

"Nanoparticle" [label="Nanoparticle"]; "Cell_Membrane" [label="Cell Membrane"]; "Endocytosis" [label="Endocytosis"]; "Endosome" [label="Endosome"]; "Lysosome" [label="Lysosome"]; "Drug_Release" [label="Drug Release"];

"Nanoparticle" -> "Cell_Membrane" [label="Binding"]; "Cell_Membrane" -> "Endocytosis"; "Endocytosis" -> "Endosome"; "Endosome" -> "Lysosome" [label="Fusion"]; "Endosome" -> "Drug_Release" [label="Endosomal Escape"]; } This diagram shows a simplified workflow of nanoparticle cellular uptake.

Modulation of Intracellular Signaling

Once inside the cell, nanoparticles or their drug cargo can interact with various signaling molecules and pathways. For instance, nanoparticles have been shown to influence the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways, which are crucial regulators of cell proliferation, inflammation, and apoptosis.[1][2][9][12][13][14][15][16] The ability to modulate these pathways opens up new avenues for therapeutic intervention.

Experimental Protocols

Synthesis of Linear Poly(this compound) via Free Radical Polymerization

Materials:

  • This compound (inhibitor removed)

  • Azobisisobutyronitrile (AIBN)

  • Toluene (anhydrous)

  • Methanol

Procedure:

  • In a Schlenk flask, dissolve this compound (e.g., 10 g, 89.2 mmol) and AIBN (e.g., 0.146 g, 0.89 mmol) in anhydrous toluene (50 mL).

  • Degas the solution by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 70 °C and stir for 24 hours under an inert atmosphere.

  • Cool the reaction to room temperature and precipitate the polymer by adding the solution dropwise to a large excess of cold methanol.

  • Filter the polymer and dry it under vacuum to a constant weight.

Synthesis of this compound-co-Butyl Acrylate Copolymer via ATRP

Materials:

  • This compound (inhibitor removed)

  • Butyl acrylate (inhibitor removed)

  • Ethyl α-bromoisobutyrate (EBiB)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (anhydrous)

Procedure:

  • To a Schlenk flask, add CuBr (e.g., 14.3 mg, 0.1 mmol) and anisole (10 mL).

  • Add PMDETA (e.g., 20.8 μL, 0.1 mmol) to the flask.

  • In a separate flask, mix this compound (e.g., 1.12 g, 10 mmol) and butyl acrylate (e.g., 1.28 g, 10 mmol).

  • Degas both the catalyst solution and the monomer mixture separately by three freeze-pump-thaw cycles.

  • Add the monomer mixture to the catalyst solution, followed by the initiator EBiB (e.g., 14.7 μL, 0.1 mmol).

  • Place the reaction flask in a preheated oil bath at 70 °C and stir.

  • After the desired time, cool the reaction and expose it to air to terminate the polymerization.

  • Dilute the mixture with THF and pass it through a neutral alumina column to remove the copper catalyst.

  • Precipitate the polymer in cold methanol, filter, and dry under vacuum.

Preparation of a Poly(this compound) Hydrogel

Materials:

  • Linear poly(this compound)

  • 2-Hydroxy-2-methylpropiophenone (photoinitiator)

  • Deionized water

Procedure:

  • Dissolve linear poly(this compound) (e.g., 1 g) and the photoinitiator (e.g., 10 mg) in a suitable solvent (e.g., THF).

  • Cast the solution into a mold and allow the solvent to evaporate completely.

  • Expose the polymer film to UV radiation (e.g., 365 nm) for a specified time to induce cross-linking.

  • Swell the resulting hydrogel in deionized water to remove any unreacted components.

Determination of Cross-link Density by Swelling Method[5][7]

Procedure:

  • Immerse a pre-weighed dry hydrogel sample (Wd) in a solvent (e.g., deionized water) at a constant temperature.

  • Periodically remove the sample, blot the surface to remove excess water, and weigh it (Ws).

  • Continue until the weight of the swollen hydrogel remains constant (equilibrium swelling).

  • Calculate the equilibrium swelling ratio (Q) as: Q = (Ws - Wd) / Wd.

  • Use the Flory-Rehner equation to calculate the cross-link density from the swelling ratio.

Characterization by ¹H NMR Spectroscopy

Procedure:

  • Dissolve a small amount of the linear polymer or copolymer in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire the ¹H NMR spectrum.

  • For copolymers, determine the composition by integrating the characteristic peaks of each monomer unit. For example, in an this compound-co-butyl acrylate copolymer, the allylic protons of this compound and the butyl protons of butyl acrylate can be used for quantification.

Conclusion

This compound's dual functionality provides a powerful tool for the synthesis of advanced polymeric materials. The ability to first form linear polymers with pendant reactive sites and then to cross-link or further functionalize these sites in a second step allows for the creation of materials with precisely controlled architectures and properties. This versatility has made this compound a valuable monomer in both industrial applications and in the development of sophisticated biomaterials for drug delivery, where the control over network properties and the potential for surface functionalization are paramount. Further research into the copolymerization behavior and the biological interactions of this compound-based polymers will continue to expand their utility in the field of drug development.

References

Reactivity Ratios of Allyl Acrylate in Radical Copolymerization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Reactivity Ratios in Radical Copolymerization

In a radical copolymerization involving two monomers, M₁ and M₂, the composition of the resulting copolymer is determined by the relative rates of the four possible propagation reactions:

  • k₁₁: M₁• + M₁ → M₁M₁•

  • k₁₂: M₁• + M₂ → M₁M₂•

  • k₂₁: M₂• + M₁ → M₂M₁•

  • k₂₂: M₂• + M₂ → M₂M₂•

The reactivity ratios, r₁ and r₂, are defined as:

  • r₁ = k₁₁ / k₁₂

  • r₂ = k₂₂ / k₂₁

These ratios indicate the preference of a growing polymer chain radical for adding a monomer of its own kind versus the comonomer.

  • If r > 1 , the radical prefers to add its own monomer (homo-propagation).

  • If r < 1 , the radical prefers to add the other monomer (cross-propagation).

  • If r = 1 , the radical shows no preference.

The product of the reactivity ratios (r₁r₂) provides insight into the overall copolymerization behavior:

  • r₁r₂ = 1: Ideal copolymerization, resulting in a random copolymer.

  • r₁r₂ ≈ 0: Alternating copolymerization.

  • r₁r₂ < 1: A tendency towards alternation.

  • r₁r₂ > 1: A tendency towards block copolymer formation.

Reactivity of Allyl Acrylate

Direct experimental data for the reactivity ratios of this compound in radical copolymerization is scarce in publicly available literature. However, qualitative information and data from analogous systems provide a strong indication of its behavior.

A key finding from patent literature is that the acrylate group of this compound is significantly more reactive in free-radical polymerization than the allyl group[1]. This leads to the preferential incorporation of the this compound monomer into the polymer backbone through the acrylate double bond, resulting in a copolymer with pendant allyl groups[1].

This disparity in reactivity is a well-known phenomenon for allyl monomers in general, which tend to have low reactivity ratios in copolymerization with more reactive vinyl monomers like acrylates and styrenes. The lower reactivity of the allyl group is often attributed to degradative chain transfer, where a hydrogen atom is abstracted from the allylic position, forming a stable, less reactive allylic radical.

Quantitative Data for a Structurally Similar Monomer: Allyl Acetate

To provide a quantitative perspective, the reactivity ratios for allyl acetate, a structurally similar monomer to this compound, in copolymerization with common vinyl monomers are presented in Table 1. This data serves as a valuable proxy for understanding the expected copolymerization behavior of this compound. The data consistently shows that the reactivity ratio for the allyl monomer (r₁) is significantly less than 1, and also much lower than the reactivity ratio of the comonomer (r₂), indicating that the comonomer radical much prefers to add to another comonomer molecule than to the allyl monomer.

Table 1: Reactivity Ratios of Allyl Acetate (M₁) in Radical Copolymerization

Comonomer (M₂)r₁ (Allyl Acetate)r₂Temperature (°C)Polymerization System
Methyl Methacrylate0.024 ± 0.00941 ± 660Bulk
n-Butyl Acrylate0.04 ± 0.0211.7 ± 1.060Bulk
Styrene0.021 ± 0.00166 ± 460Bulk

Data sourced from studies on allyl acetate copolymerization.

Based on this data, it is highly probable that the reactivity ratio of this compound (r₁) in copolymerization with monomers like methyl methacrylate, n-butyl acrylate, and styrene would also be very low, likely in the order of 10⁻².

Experimental Protocols for Determining Reactivity Ratios

The determination of monomer reactivity ratios is a critical step in understanding and controlling copolymerization processes. The following outlines a general experimental protocol.

Materials
  • Monomers (e.g., this compound, comonomer)

  • Initiator (e.g., 2,2'-Azobisisobutyronitrile - AIBN)

  • Solvent (e.g., Toluene, Benzene, or bulk polymerization)

  • Inhibitor remover (e.g., basic alumina column)

  • Precipitating solvent (e.g., Methanol, Hexane)

  • Deuterated solvent for NMR analysis (e.g., CDCl₃)

Polymerization Procedure
  • Monomer Purification: Remove inhibitors from monomers by passing them through a column of basic alumina.

  • Preparation of Monomer Feed Solutions: Prepare a series of monomer feed solutions with varying molar ratios of this compound to the comonomer in a suitable solvent (or in bulk).

  • Initiator Addition: Add a known amount of a free-radical initiator (e.g., AIBN, typically 0.1-1.0 mol% relative to the total monomer concentration).

  • Degassing: Deoxygenate the reaction mixtures by purging with an inert gas (e.g., nitrogen or argon) or by several freeze-pump-thaw cycles.

  • Polymerization: Conduct the polymerization at a constant temperature (e.g., 60-80 °C) in a sealed reaction vessel under an inert atmosphere.

  • Low Conversion: Terminate the polymerization at low conversion (<10%) to ensure that the monomer feed composition remains essentially constant. This can be achieved by rapid cooling and/or addition of an inhibitor.

  • Copolymer Isolation and Purification: Precipitate the copolymer by pouring the reaction mixture into a large excess of a non-solvent. Filter and wash the precipitated copolymer to remove unreacted monomers and initiator residues. Dry the copolymer to a constant weight under vacuum.

Copolymer Composition Analysis

The composition of the purified copolymer is determined using analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR): This is a powerful and common method. By integrating the characteristic proton signals of each monomer unit in the copolymer spectrum, the molar ratio of the monomers in the copolymer can be accurately determined.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The ratio of characteristic absorption bands of the two monomer units can be used to determine the copolymer composition.

  • Elemental Analysis: If one of the monomers contains a unique element (e.g., nitrogen, halogen), elemental analysis can be used to determine the copolymer composition.

Calculation of Reactivity Ratios

Several methods can be used to calculate the reactivity ratios from the monomer feed composition and the determined copolymer composition data.

  • Linearization Methods:

    • Fineman-Ross (F-R) Method: This method linearizes the copolymerization equation to allow for graphical determination of r₁ and r₂.

    • Kelen-Tüdős (K-T) Method: An extension of the F-R method that provides more reliable results, especially at the extremes of the feed composition range.

  • Non-Linear Least Squares (NLLS) Method: This is a more statistically robust method that involves fitting the non-linear copolymerization equation directly to the experimental data to find the values of r₁ and r₂ that minimize the sum of the squares of the differences between the experimental and calculated copolymer compositions.

Visualizations

Logical Relationship of Reactivity in this compound Copolymerization

G Logical Relationship of Reactivity Monomer This compound Monomer Acrylate Acrylate Group (High Reactivity) Monomer->Acrylate contains Allyl Allyl Group (Low Reactivity) Monomer->Allyl contains Polymerization Radical Copolymerization Acrylate->Polymerization preferentially reacts in Allyl->Polymerization less reactive in Backbone Polymer Backbone (Acrylate Incorporation) Polymerization->Backbone Pendant Pendant Allyl Group (Available for Crosslinking) Polymerization->Pendant

Caption: Reactivity difference in this compound during radical polymerization.

Experimental Workflow for Determining Reactivity Ratios

G Experimental Workflow for Reactivity Ratio Determination cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Purification 1. Monomer Purification FeedPrep 2. Prepare Monomer Feed Solutions Purification->FeedPrep InitiatorAdd 3. Add Initiator FeedPrep->InitiatorAdd Degas 4. Degas Mixture InitiatorAdd->Degas Polymerize 5. Polymerize at Constant Temperature Degas->Polymerize Terminate 6. Terminate at Low Conversion (<10%) Polymerize->Terminate Isolate 7. Isolate and Purify Copolymer Terminate->Isolate Composition 8. Determine Copolymer Composition (e.g., NMR) Isolate->Composition Calculate 9. Calculate Reactivity Ratios (e.g., K-T, NLLS) Composition->Calculate

Caption: Step-by-step workflow for determining monomer reactivity ratios.

Conclusion

While quantitative reactivity ratios for the radical copolymerization of this compound remain to be definitively established in the literature, a strong qualitative understanding of its behavior can be inferred from patent disclosures and data on analogous allyl monomers. The pronounced difference in reactivity between the acrylate and allyl functionalities leads to the formation of linear copolymers with pendant allyl groups, which are valuable for subsequent modifications such as crosslinking. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers to determine the specific reactivity ratios of this compound with various comonomers, enabling the precise design and synthesis of functional polymers for a wide range of applications, including in the development of advanced materials for the pharmaceutical and biomedical fields.

References

Thermal properties and decomposition of poly(allyl acrylate)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermal Properties and Decomposition of Poly(allyl acrylate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(this compound) is a polymer of interest due to the presence of reactive allyl groups, offering potential for crosslinking and further functionalization. Understanding its thermal properties and decomposition behavior is crucial for its application in various fields, including in drug development as a component of delivery systems or biodegradable materials. This technical guide provides a comprehensive overview of the thermal characteristics of poly(this compound), drawing heavily on data from its close structural analog, poly(allyl methacrylate) (PAMA), due to the limited availability of specific data for poly(this compound) in the current body of scientific literature. The principles of thermal degradation observed for PAMA and other polyacrylates are expected to be largely applicable to poly(this compound).

Thermal Properties

The thermal properties of polymers are critical indicators of their stability and processing characteristics. Key parameters include the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state, and the decomposition temperature range, which defines the material's thermal stability.

Data from Analogous Polymer: Poly(allyl methacrylate) (PAMA)

Due to a lack of specific data for poly(this compound), the thermal properties of poly(allyl methacrylate) are presented here as a close approximation.

Thermal PropertyValueAnalytical Method
Glass Transition Temperature (Tg)94 °CDifferential Scanning Calorimetry (DSC)
Cured Glass Transition Temperature (Tg)211 °C (after curing at 150-200 °C)Differential Scanning Calorimetry (DSC)
Activation Energy of Degradation (Stage 1)12.67 kcal/molThermogravimetric Analysis (TGA)
Activation Energy of Degradation (Stage 2)31.4 kcal/molThermogravimetric Analysis (TGA)

Thermal Decomposition of Poly(this compound)

The thermal decomposition of poly(this compound) is anticipated to be a multi-stage process, similar to that observed for PAMA. The degradation mechanism involves a combination of side-group scission, intramolecular cyclization, and main-chain scission.[1][2]

Decomposition Pathway

The thermal degradation of PAMA, and likely poly(this compound), occurs in two main stages.[1][2]

  • Stage 1 (Approximately 225 - 350 °C): This initial stage is primarily characterized by linkage-type degradation involving the fragmentation of the pendant allyl groups.[2] This can also involve intramolecular cyclization of adjacent side groups, leading to the formation of anhydride rings within the polymer structure.[1][3]

  • Stage 2 (Approximately 395 - 515 °C): At higher temperatures, the degradation mechanism shifts to random scission of the polymer backbone and depolymerization.[2] This results in the breakdown of the main polymer chain into smaller, volatile fragments.

Decomposition Products

The pyrolysis of PAMA yields a variety of products, and similar products can be expected from the decomposition of poly(this compound).

Major Degradation Products:

  • Monomer (this compound): While monomer is a major product in the degradation of many polyacrylates, some studies on PAMA show that the monomer can further degrade into smaller molecules.[1][2]

Minor Degradation Products:

  • Carbon Monoxide (CO) and Carbon Dioxide (CO2): These are common products resulting from the decomposition of the ester groups.[1][2]

  • Propene, Isobutene, Dimethyl Ketene: These arise from scission of the side groups.[1]

  • Diallyl Ether: Formation of this product suggests intramolecular cyclization reactions.[1]

  • Anhydride Structures: Formed through intramolecular cyclization of adjacent ester groups.[1][3]

Experimental Protocols

The following are generalized experimental protocols for the thermal analysis of polyacrylates, based on methodologies reported in the literature.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of poly(this compound).

Instrumentation: A thermogravimetric analyzer.

Methodology:

  • A small sample of the polymer (typically 5-10 mg) is accurately weighed and placed in a tared TGA crucible (e.g., alumina or platinum).

  • The crucible is placed in the TGA furnace.

  • The furnace is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

  • The mass of the sample is continuously monitored and recorded as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the onset of decomposition, temperatures of maximum decomposition rates, and residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of poly(this compound).

Instrumentation: A differential scanning calorimeter.

Methodology:

  • A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • To erase the thermal history of the polymer, a heat-cool-heat cycle is typically employed. For example:

    • Heat from ambient temperature to a temperature above the expected Tg (e.g., 150 °C) at a rate of 10 °C/min.

    • Cool the sample to a sub-ambient temperature (e.g., 0 °C) at a controlled rate (e.g., 10 °C/min).

    • Heat the sample again to the upper temperature limit at the same heating rate.

  • The heat flow to the sample is measured as a function of temperature.

  • The glass transition is observed as a step-like change in the heat flow curve during the second heating scan. The midpoint of this transition is reported as the Tg.

Mandatory Visualizations

Thermal_Decomposition_of_Poly_allyl_acrylate Polymer Poly(this compound) Stage1 Stage 1 Degradation (225-350 °C) Polymer->Stage1 Heat Products1 Side-Group Scission Intramolecular Cyclization Stage1->Products1 Stage2 Stage 2 Degradation (395-515 °C) Products2 Backbone Scission Depolymerization Stage2->Products2 Residue Char Residue Stage2->Residue Products1->Stage2 Increased Heat Volatiles Volatile Products (CO, CO2, Propene, etc.) Products2->Volatiles TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Acquisition & Analysis Sample Weigh Polymer (5-10 mg) Crucible Place in TGA Crucible Sample->Crucible TGA Place in TGA Furnace Crucible->TGA Purge Purge with Inert Gas TGA->Purge Heat Heat at Constant Rate (e.g., 10 °C/min) Purge->Heat Monitor Monitor Mass Loss vs. Temperature Heat->Monitor Analyze Analyze TGA/DTG Curves Monitor->Analyze DSC_Workflow cluster_prep_dsc Sample Preparation cluster_analysis_dsc DSC Analysis cluster_data_dsc Data Acquisition & Analysis Sample_DSC Weigh Polymer (5-10 mg) Pan_DSC Seal in DSC Pan Sample_DSC->Pan_DSC DSC_Cell Place in DSC Cell (with reference) Pan_DSC->DSC_Cell Cycle Heat-Cool-Heat Cycle DSC_Cell->Cycle Monitor_DSC Monitor Heat Flow vs. Temperature Cycle->Monitor_DSC Analyze_DSC Determine Tg from 2nd Heating Scan Monitor_DSC->Analyze_DSC

References

Allyl Acrylate: A Technical Guide to Solubility and Solvent Compatibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl acrylate (C₆H₈O₂), a key monomer in polymer synthesis, presents a unique combination of an acrylate and an allyl group, offering dual functionality for polymerization and crosslinking. A thorough understanding of its solubility and solvent compatibility is paramount for its effective application in research, materials science, and drug development. This technical guide provides an in-depth overview of the solubility profile of this compound, its compatibility with various solvents and monomers, and detailed experimental protocols for determining these properties.

Introduction

This compound is a colorless liquid with a pungent odor, recognized for its utility in the production of polymers, adhesives, and coatings.[1] Its dual-functional nature, containing both a reactive acrylate group and an allyl group, allows for a variety of polymerization strategies, including the formation of crosslinked networks with enhanced thermal and chemical resistance.[1] The solubility of this compound in different media is a critical parameter that dictates its handling, reaction kinetics, and the formulation of homogeneous reaction mixtures. This guide aims to consolidate the available data on the solubility and compatibility of this compound and to provide researchers with the necessary methodologies to assess these properties in their own systems.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in different solvent systems and for ensuring safe handling and storage.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₈O₂[2]
Molecular Weight 112.13 g/mol [3]
Appearance Clear, colorless liquid[3]
Density 0.935 - 0.9441 g/cm³ at 20°C[3][4]
Boiling Point 122-125 °C at 760 mmHg[3]
Flash Point 32 °C[4]
Water Solubility 1 to 5 mg/mL at 18°C[3]
Vapor Pressure 13.6 mmHg at 25°C[2]
Refractive Index 1.4360[4]

Solubility of this compound

The solubility of a monomer is a fundamental property that influences its reactivity and processing. This compound is characterized as being slightly soluble in water, with a reported solubility of 1 to 5 mg/mL.[3] This limited aqueous solubility is a key consideration for polymerization in aqueous media.

In contrast to its behavior in water, this compound is generally soluble in a wide range of common organic solvents. While specific quantitative data is not extensively available in the literature, qualitative assessments indicate its solubility in various solvent classes. Acrylic monomers, in general, are known to be soluble in ketones, esters, and aromatic hydrocarbons.[5][]

Table 2: Qualitative Solubility of this compound in Common Solvents

Solvent ClassRepresentative SolventsSolubilityReference
Alcohols Ethanol, MethanolSoluble[7]
Ketones Acetone, Methyl Ethyl KetoneSoluble[5]
Esters Ethyl AcetateSoluble[5]
Aromatic Hydrocarbons Toluene, BenzeneSoluble[5]
Ethers Diethyl Ether, Tetrahydrofuran (THF)Soluble[8]
Halogenated Hydrocarbons DichloromethaneLikely SolubleGeneral chemical principles
Aliphatic Hydrocarbons Hexane, HeptaneLikely SolubleGeneral chemical principles
Water Slightly Soluble (1-5 mg/mL)[3]

Note: "Likely Soluble" is based on the principle of "like dissolves like," where the nonpolar nature of this compound suggests solubility in nonpolar solvents. Experimental verification is recommended.

Solvent and Monomer Compatibility

This compound is incompatible with strong oxidizing agents, acids, and bases, which can induce vigorous reactions or uncontrolled polymerization.[2]

From a polymerization perspective, this compound is compatible and frequently copolymerized with a variety of other monomers, including:

  • Styrene [9]

  • Methyl Methacrylate [9][10]

  • Vinyl Acetate [9]

The ability to form copolymers with these monomers indicates good miscibility in the monomer phase, which is essential for producing homogeneous polymers with predictable properties.

Experimental Protocols

For researchers requiring precise solubility and miscibility data for their specific applications, the following experimental protocols are provided.

Protocol for Determining Qualitative Solubility

This method provides a rapid assessment of the solubility of this compound in a given solvent.

Methodology:

  • Preparation: Into a small, clean, and dry test tube, add approximately 2 mL of the solvent to be tested.

  • Addition of Solute: Add a single drop of this compound to the solvent.

  • Observation: Vigorously shake the test tube for 10-15 seconds.

  • Analysis: Observe the solution.

    • Soluble: The this compound drop completely disappears, forming a clear, homogeneous solution.

    • Partially Soluble: The this compound drop decreases in size but does not completely disappear, or the solution becomes cloudy.

    • Insoluble: The this compound drop remains unchanged, or a distinct second phase is visible.

  • Repeatability: Repeat the procedure to ensure the consistency of the results.

G start Start: Qualitative Solubility Test prep Add 2 mL of solvent to a test tube start->prep add Add 1 drop of This compound prep->add shake Vigorously shake for 10-15 seconds add->shake observe Observe the solution shake->observe decision Homogeneous solution? observe->decision soluble Result: Soluble decision->soluble Yes insoluble Result: Insoluble or Partially Soluble decision->insoluble No end End soluble->end insoluble->end

Qualitative solubility determination workflow.
Protocol for Determining Quantitative Solubility (Shake-Flask Method)

This method, based on the principles outlined by Hefter & Tomkins (2003), allows for the determination of the concentration of a saturated solution of this compound.[11]

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed flask. The presence of a visible excess of the monomer is crucial to ensure saturation.

    • Place the flask in a constant temperature shaker bath and agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, cease agitation and allow the solution to stand at a constant temperature until the undissolved this compound has fully separated (either by settling or creaming).

  • Sampling:

    • Carefully extract a known volume of the clear, saturated supernatant using a volumetric pipette. Avoid disturbing the undissolved layer.

  • Analysis:

    • Determine the concentration of this compound in the sampled supernatant using a suitable analytical technique, such as:

      • Gas Chromatography (GC): Prepare a calibration curve with known concentrations of this compound in the same solvent.

      • High-Performance Liquid Chromatography (HPLC): Similar to GC, use a calibration curve for quantification.

      • Gravimetric Analysis: Evaporate the solvent from a known volume of the saturated solution and weigh the remaining this compound residue. This method is suitable for non-volatile solvents.

  • Calculation:

    • Calculate the solubility in units of mass per volume (e.g., mg/mL) or moles per volume (e.g., mol/L).

G start Start: Quantitative Solubility (Shake-Flask Method) prep_sat Prepare supersaturated solution: Excess this compound in solvent start->prep_sat equilibrate Equilibrate with agitation at constant temperature (e.g., 24-48h) prep_sat->equilibrate phase_sep Cease agitation and allow phase separation equilibrate->phase_sep sample Carefully sample the clear supernatant phase_sep->sample analysis Analyze concentration of This compound in the sample (e.g., GC, HPLC, Gravimetric) sample->analysis calculate Calculate solubility (e.g., mg/mL) analysis->calculate end End calculate->end

Quantitative solubility determination workflow.
Protocol for Determining Miscibility with Other Monomers

This protocol provides a straightforward method to assess the miscibility of this compound with other liquid monomers.

Methodology:

  • Preparation: In a clear, sealed container (e.g., a vial), combine known volumes of this compound and the other monomer in various proportions (e.g., 10:90, 25:75, 50:50, 75:25, 90:10).

  • Mixing: Agitate the mixture thoroughly.

  • Observation: Allow the mixture to stand undisturbed and observe for any signs of phase separation, such as the formation of layers or cloudiness. The observation should be carried out at the intended temperature of use.

  • Analysis:

    • Miscible: The mixture remains a single, clear, homogeneous phase at all proportions.

    • Immiscible or Partially Miscible: Two distinct layers form, or the mixture appears cloudy or opaque, indicating phase separation.

G start Start: Miscibility Test prep Combine this compound and other monomer in various proportions in a sealed vial start->prep mix Thoroughly agitate the mixture prep->mix observe Allow to stand and observe for phase separation mix->observe decision Single clear phase? observe->decision miscible Result: Miscible decision->miscible Yes immiscible Result: Immiscible or Partially Miscible decision->immiscible No end End miscible->end immiscible->end

Monomer miscibility determination workflow.

Conclusion

This compound is a versatile monomer with a well-defined, though limited, solubility in water and broad solubility in common organic solvents. Its compatibility with a range of other monomers makes it a valuable component in the synthesis of advanced polymeric materials. For applications requiring precise control over reaction conditions and formulations, the experimental protocols provided in this guide offer a reliable framework for determining the solubility and miscibility of this compound in specific systems. A thorough understanding and experimental verification of these properties are crucial for the successful application of this compound in research and development.

References

An In-depth Technical Guide to Allyl Acrylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Allyl Acrylate (CAS No. 999-55-3) is a versatile bifunctional monomer essential in the synthesis of polymers and specialty resins. Its unique molecular architecture, featuring both a highly reactive acrylate group and a less reactive allyl group, allows for the formation of cross-linked polymers and materials with tailored properties. This guide provides a comprehensive overview of its chemical properties, synthesis, polymerization, and safety protocols, designed for professionals in research and development.

Core Chemical and Physical Properties

This compound is a clear, colorless liquid with a characteristic pungent, fruity odor.[1] It is highly flammable and should be handled with appropriate safety precautions.[1]

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource
CAS Number 999-55-3[1][2][3]
Molecular Formula C₆H₈O₂[1][2][3]
Molecular Weight 112.13 g/mol [3]
Appearance Clear, colorless liquid[1][3]
Density 0.935 g/cm³[4]
Boiling Point 123 °C at 760 mmHg[3]
46-47 °C at 40 mmHg[4]
Flash Point < 20.5 °C (< 69 °F)[4][5][6]
Refractive Index 1.4360[4]
Water Solubility Slightly soluble (1 to 5 mg/mL at 18 °C)[1][5][6]
IUPAC Name prop-2-enyl prop-2-enoate[3][6]
Synonyms Acrylic acid allyl ester, 2-Propenoic acid, 2-propen-1-yl ester[1][3][6]
Canonical SMILES C=CCOC(=O)C=C[1][3]
InChI Key QTECDUFMBMSHKR-UHFFFAOYSA-N[1][2][3]

Molecular Structure

The structure of this compound consists of an ester linkage between acrylic acid and allyl alcohol. This configuration provides two sites for polymerization: the acrylate double bond, which is highly susceptible to radical polymerization, and the allyl double bond, which can participate in cross-linking reactions.

Synthesis of this compound

Several methods exist for the synthesis of this compound, including direct esterification, transesterification, and reaction via an acyl chloride intermediate.[1] The latter method offers advantages of lower reaction temperatures and higher purity.[1]

Experimental Protocol: Two-Step Synthesis via Acryloyl Chloride

This method involves the preparation of acryloyl chloride as a highly reactive intermediate, followed by its reaction with allyl alcohol.[1]

Step 1: Synthesis of Acryloyl Chloride

  • In a reaction flask equipped with a reflux condenser, combine acrylic acid and an acylating agent such as phosphorus trichloride.[1]

  • Heat the mixture to reflux and maintain the reaction until completion.[1]

  • After cooling, the reaction mixture will separate into phases. Isolate the upper liquid layer.[1]

  • Purify the acryloyl chloride by distillation under reduced pressure.[1]

Step 2: Synthesis of this compound

  • In a separate reaction vessel cooled in an ice bath, mix the prepared acryloyl chloride with allyl alcohol.[1]

  • The reaction should be conducted in the presence of an acid-binding agent and a polymerization inhibitor.[1]

  • Once the reaction is complete, wash the product with water and separate the organic layer.[1]

  • The crude product is then purified by vacuum distillation, collecting the fraction at 56-58 °C under 10 kPa, to yield this compound with a purity of over 98%.[1]

Synthesis_Pathway cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Esterification AcrylicAcid Acrylic Acid AcryloylChloride Acryloyl Chloride (Intermediate) AcrylicAcid->AcryloylChloride + Reflux PCl3 Phosphorus Trichloride (Acylating Agent) PCl3->AcryloylChloride AllylAlcohol Allyl Alcohol AllylAcrylate This compound (Final Product) AllylAlcohol->AllylAcrylate Inhibitor Polymerization Inhibitor Inhibitor->AllylAcrylate AcidBinder Acid-Binding Agent AcidBinder->AllylAcrylate AcryloylChloride->AllylAcrylate + Ice Bath

Caption: Two-step synthesis of this compound via an Acryloyl Chloride intermediate.

Polymerization of this compound

This compound is a valuable monomer in polymer chemistry, capable of undergoing polymerization through various mechanisms to produce both linear and cross-linked polymers. Its bifunctionality allows for the creation of complex polymer architectures.

Free-Radical Polymerization

This is the most common method for polymerizing acrylate monomers. The reaction proceeds via initiation, propagation, and termination steps. Due to the presence of the allyl group, cross-linking can occur, especially at higher conversions.[7]

Experimental Protocol: General Free-Radical Polymerization (Bulk)

  • Preparation: Purify the this compound monomer to remove inhibitors. This can be done by passing it through a column of basic alumina.

  • Initiation: Place the purified monomer in a reaction vessel equipped with a stirrer and a nitrogen inlet. Add a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), at a concentration typically ranging from 0.1 to 1 mol%.

  • Polymerization: Heat the mixture under a nitrogen atmosphere to a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN). The reaction is exothermic and may require cooling to control the temperature.[8]

  • Termination & Isolation: The polymerization is terminated by cooling the reaction mixture or by adding an inhibitor. The resulting polymer can be dissolved in a suitable solvent (e.g., tetrahydrofuran) and precipitated in a non-solvent (e.g., methanol) to isolate the purified polymer.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. It offers a way to produce soluble, un-cross-linked poly(this compound) or its copolymers by carefully controlling the reaction conditions to favor polymerization of the acrylate group while leaving the allyl group largely intact for subsequent modification.[7]

Experimental Protocol: General ATRP of this compound

  • Reagent Preparation: The monomer (this compound), initiator (e.g., ethyl 2-bromoisobutyrate), and solvent (e.g., anisole or diphenyl ether) are degassed by several freeze-pump-thaw cycles to remove oxygen, which terminates the radical polymerization.[9]

  • Catalyst Complex Preparation: In a separate Schlenk flask, the copper(I) halide catalyst (e.g., CuBr) and the ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA) are added and deoxygenated.[9]

  • Reaction Initiation: The degassed monomer/solvent solution is transferred to the catalyst-containing flask via a cannula under an inert atmosphere (nitrogen or argon). The mixture is heated to the desired temperature (e.g., 50-90 °C). The polymerization is initiated by adding the degassed initiator via syringe.[9]

  • Monitoring and Termination: The reaction progress is monitored by taking samples periodically and analyzing them by techniques like NMR (for monomer conversion) and SEC/GPC (for molecular weight and polydispersity).[9]

  • Purification: Once the desired conversion is reached, the reaction is stopped by exposing it to air. The copper catalyst is removed by passing the polymer solution through a column of neutral alumina. The final polymer is then isolated by precipitation.[9]

ATRP_Workflow Prep Reagent Preparation (Monomer, Initiator, Solvent) Degas Deoxygenation (Freeze-Pump-Thaw) Prep->Degas Reaction Polymerization Reaction (Inert Atmosphere, Heat) Degas->Reaction Add to Catalyst Catalyst Catalyst/Ligand Prep (CuBr/PMDETA in Schlenk Flask) Catalyst->Reaction Monitor Monitoring (NMR, GPC) Reaction->Monitor Periodic Sampling Purify Purification (Alumina Column, Precipitation) Reaction->Purify Termination (Expose to Air) Monitor->Reaction Continue Reaction FinalPolymer Well-Defined Polymer Purify->FinalPolymer

Caption: General experimental workflow for Atom Transfer Radical Polymerization (ATRP).

Applications in Research and Development

This compound's bifunctional nature makes it a crucial component in various advanced materials.

  • Polymers and Copolymers: It is used as a monomer to produce a variety of polymers.[1] In copolymers, it introduces pendant allyl groups that can be used for post-polymerization modification or cross-linking.[7]

  • Cross-linking Agent: The allyl group provides a site for cross-linking, which enhances the mechanical properties and thermal and chemical resistance of the final polymer.[1]

  • Adhesives, Coatings, and Textiles: It is a raw material in the manufacturing of high-performance adhesives, coatings, and textiles due to its ability to form strong, durable polymer networks.[1]

  • Drug Delivery: Polymers containing allyl functionalities are being explored for biomedical applications, including controlled and targeted drug delivery systems. The allyl groups allow for the attachment of various molecules and functionalities.[10]

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols.

Table 2: GHS Hazard Information
Hazard ClassCategoryHazard Statement
Flammable liquids2H225: Highly flammable liquid and vapor
Acute toxicity, Oral4H302: Harmful if swallowed
Acute toxicity, Dermal3H311: Toxic in contact with skin
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2H319: Causes serious eye irritation
Acute toxicity, Inhalation1H330: Fatal if inhaled
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation

Source: Information compiled from multiple sources.[1][11]

Handling and Storage:

  • Use only in a well-ventilated area, preferably under a chemical fume hood.[11]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (rubber, neoprene, or nitrile), safety goggles, and a face shield.[12]

  • Keep away from heat, sparks, open flames, and other ignition sources.[11] Take precautionary measures against static discharge.[11]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents, acids, and bases.[11]

  • This compound is prone to polymerization; it is often stabilized with an inhibitor like hydroquinone (HQ) or hydroquinone monomethyl ether (MEHQ). Store at recommended temperatures (e.g., 0-10°C) to prevent unwanted polymerization.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[11]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth. Seek immediate medical assistance.[11]

References

Navigating the Hazards: A Technical Guide to Allyl Acrylate Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Allyl acrylate is a highly reactive, clear, and colorless liquid utilized as a monomer in the production of polymers and as a raw material in the manufacturing of various industrial products, including adhesives and coatings.[1] Its utility in specialized applications, however, is matched by its significant health and safety risks. This technical guide provides an in-depth overview of the critical safety considerations, handling protocols, and emergency procedures necessary for the safe use of this compound in a laboratory and research setting.

Physicochemical and Hazard Profile

A thorough understanding of the inherent properties of this compound is fundamental to its safe handling. It is a flammable liquid and vapor with a pungent odor.[1][2] The compound is prone to hazardous polymerization, especially when heated or exposed to radical initiators or ultraviolet light.[1][3] Furthermore, it can form explosive peroxides upon exposure to air.[4]

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Chemical Formula C₆H₈O₂ [5]
Molecular Weight 112.13 g/mol [5]
CAS Number 999-55-3 [1]
Appearance Clear, colorless liquid [1][5]
Odor Pungent, fruity [1]
Boiling Point 122-124 °C (252-255 °F) at 760 mmHg [5]
Flash Point <21 °C (<69 °F) [5]
Density 0.9441 g/cm³ [5]
Water Solubility 1 to 5 mg/mL at 18 °C (64 °F) [5]
Vapor Pressure 13.6 mmHg at 25°C [6]

| Reactivity | Prone to polymerization. Incompatible with strong oxidizing agents, acids, and bases.[1] May form explosive peroxides.[4] |

Toxicological Data

This compound poses severe acute toxicity risks through multiple exposure routes. It is classified as fatal if inhaled, toxic in contact with skin, and harmful if swallowed.[7][8] It is also a potent irritant to the skin, eyes, and respiratory system, and is a known lachrymator (a substance that causes tearing).[2][3]

Table 2: Acute Toxicity of this compound

Metric Species Route Value Source(s)
LDLo (Lowest published lethal dose) Rat Oral 500 mg/kg [3]
LC₅₀ (Median lethal concentration) Rat Inhalation 152 ppm (4 hours) [3]
GHS Classification - Dermal Category 3: Toxic in contact with skin [7]
GHS Classification - Skin Irritation Category 2: Causes skin irritation [7]

| GHS Classification | - | Eye Irritation | Category 2: Causes serious eye irritation |[7] |

Experimental Protocols for Safety Assessment

The toxicological data presented are typically determined through standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines provide a framework for assessing the safety of chemicals.

OECD Guideline 402: Acute Dermal Toxicity

This guideline assesses the adverse effects occurring from a short-term dermal exposure to a substance.[9][10]

Methodology:

  • Animal Selection: Healthy, young adult albino rabbits are typically used.[11]

  • Preparation: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animals.[12]

  • Application: The test substance is applied uniformly over an area of approximately 10% of the total body surface. The area is then covered with a porous gauze dressing and non-irritating tape.[12]

  • Exposure: The exposure period is 24 hours.[13]

  • Observation: After exposure, the residual test substance is removed. Animals are observed for signs of toxicity for at least 14 days. Observations include changes in skin, fur, eyes, and general behavior. Body weight is recorded weekly.[13]

  • Endpoint: The primary endpoint is the determination of the LD50 (median lethal dose), the statistically derived single dose expected to cause death in 50% of the treated animals.[13]

OECD Guideline 403: Acute Inhalation Toxicity

This guideline determines the health hazards associated with a single, short-term exposure to a substance via inhalation.[14][15]

Methodology:

  • Animal Selection: Healthy, young adult rats are the preferred species.[15]

  • Exposure System: A dynamic airflow inhalation exposure system is used to maintain a precisely controlled and measurable atmosphere containing the test article (as a gas, vapor, or aerosol).[14]

  • Exposure Conditions: Animals are typically exposed for a 4-hour period to one or more concentrations of the test substance.[14][16]

  • Observation: Following exposure, the animals are observed for at least 14 days.[14][16] Monitoring includes mortality, clinical signs of toxicity (e.g., respiratory distress, behavioral changes), and body weight fluctuations.[14]

  • Endpoint: The study is used to estimate the median lethal concentration (LC₅₀). A full necropsy of all animals is performed at the end of the study to evaluate pathological changes.[14]

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[6][11]

Methodology:

  • Animal Selection: A single albino rabbit is used for the initial test.[11]

  • Application: A small patch (0.5 mL of liquid or 0.5 g of solid) of the test substance is applied to a small area of clipped skin and covered with a gauze patch.[11]

  • Exposure: The standard exposure period is 4 hours.[11]

  • Observation: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.[6] If effects persist, observations may continue for up to 14 days to assess reversibility.[6][11]

  • Scoring: Skin reactions are scored based on a standardized grading system. If a corrosive effect is observed at any stage, the test is terminated immediately.[6]

OECD Guideline 405: Acute Eye Irritation/Corrosion

This guideline is used to assess the potential of a substance to produce irritation or corrosion when applied to the eye.[17][18]

Methodology:

  • Animal Selection: The test is initially performed on a single albino rabbit.[17]

  • Application: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.[17]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[17] Observations focus on the cornea, iris, and conjunctiva, and are scored according to a standardized scale.

  • Endpoint: The test evaluates the severity and reversibility of any lesions. If a corrosive effect is observed, no further testing is performed. If the initial test shows irritation, a confirmatory test on up to two more animals may be conducted.[17] The use of analgesics and anesthetics to minimize animal distress is strongly recommended.[2]

Safe Handling and Storage

Given its hazardous properties, strict protocols for handling and storage are mandatory.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][19]

  • Ignition Sources: It is a flammable liquid. Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[2][19]

  • Storage: Store in a cool, dry, and well-ventilated place, away from direct sunlight and incompatible materials.[3][16] Containers should be tightly closed.[2][19] Refrigerated storage is recommended.[3]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential.

    • Respiratory Protection: A NIOSH-approved full-face chemical cartridge respirator with organic vapor cartridges is recommended. If a full-face respirator is not available, a half-face respirator with appropriate cartridges combined with airtight goggles can be used, though it offers a lower level of protection.[20]

    • Hand Protection: Wear appropriate chemical-resistant gloves, such as neoprene or nitrile rubber.[16]

    • Eye Protection: Chemical safety goggles are required. Do not wear contact lenses.[16]

    • Skin and Body Protection: Wear a lab coat, closed-toe shoes, and additional protective clothing as necessary to prevent skin contact.[16]

  • Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.[18]

Emergency Procedures

Rapid and appropriate responses to spills and exposures are critical to minimizing harm.

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[7][19]

  • In Case of Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[16][19]

  • In Case of Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][19]

  • In Case of Ingestion: Do NOT induce vomiting. Rinse mouth. Call a physician or poison control center immediately.[7][19]

Spill Response
  • Small Spills:

    • Evacuate personnel from the immediate area.

    • Remove all sources of ignition.[2]

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, use an inert absorbent material (like absorbent paper, vermiculite, or sand) to soak up the spill.[2][3]

    • Collect the contaminated material and place it in a sealed, vapor-tight plastic bag or other suitable closed container for disposal.[2][3]

    • Wash the spill area with alcohol followed by a strong soap and water solution.[3]

    • Do not re-enter the area until it has been verified as clean by a safety officer.[3]

  • Large Spills:

    • Isolate the spill or leak area for at least 50 meters (150 feet) in all directions.[3]

    • Evacuate all personnel from the area.

    • Contact your institution's emergency response team or local fire department immediately.

Waste Disposal

This compound and any contaminated materials are considered hazardous waste.

  • Dispose of waste in accordance with all applicable local, regional, and national regulations.[2][19]

  • Contaminated packaging and absorbent materials must be handled as hazardous waste and disposed of in a suitable, labeled container.[2] Do not flush to sewer systems.[2]

Visualized Workflows

The following diagrams illustrate key logical workflows for handling this compound safely.

G Workflow for Toxicity Assessment of a Novel Chemical cluster_0 Step 1: In-Silico & In-Vitro Analysis cluster_1 Step 2: In-Vivo Dermal Assessment (OECD 404/402) cluster_2 Step 3: In-Vivo Systemic & Ocular Assessment cluster_3 Step 4: Hazard Classification lit_review Literature & Data Review (QSAR, Existing Data) in_vitro In-Vitro / Ex-Vivo Testing (e.g., Skin Corrosion, Eye Irritation Assays) lit_review->in_vitro Insufficient Data dermal_irritation Acute Dermal Irritation/Corrosion (OECD 404) in_vitro->dermal_irritation Proceed if In-Vitro is Negative/Inconclusive dermal_toxicity Acute Dermal Toxicity (OECD 402) dermal_irritation->dermal_toxicity If Not Corrosive eye_irritation Acute Eye Irritation (OECD 405) dermal_irritation->eye_irritation Predicts Eye Corrosion? If NO, proceed inhalation_toxicity Acute Inhalation Toxicity (OECD 403) dermal_toxicity->inhalation_toxicity Characterize all exposure routes classification GHS Classification & Safety Data Sheet (SDS) Generation dermal_toxicity->classification eye_irritation->classification inhalation_toxicity->classification

Logical workflow for chemical toxicity assessment.

G Emergency Response Protocol: this compound Exposure cluster_scene Immediate Actions cluster_exposure_type Exposure Route Specific First Aid cluster_medical Medical & Reporting start Exposure Event Occurs safety Ensure Scene Safety (Remove victim from source if safe) start->safety alert Alert Nearby Personnel safety->alert skin SKIN CONTACT Remove contaminated clothing. Flush with water for 15+ min. alert->skin Identify Exposure Type eye EYE CONTACT Flush eyes for 15+ min. Remove contact lenses. alert->eye Identify Exposure Type inhalation INHALATION Move to fresh air. Provide artificial respiration if needed. alert->inhalation Identify Exposure Type ingestion INGESTION Rinse mouth. Do NOT induce vomiting. alert->ingestion Identify Exposure Type medical Seek IMMEDIATE Medical Attention skin->medical eye->medical inhalation->medical ingestion->medical sds Provide SDS to Medical Personnel medical->sds report Report Incident to Supervisor & EHS Department sds->report

Logical flow for responding to an exposure event.

References

Methodological & Application

Application Notes and Protocols: Controlled Radical Polymerization of Allyl Acrylate using ATRP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The controlled radical polymerization of functional monomers is a cornerstone of modern polymer chemistry, enabling the synthesis of well-defined macromolecules with tailored architectures and functionalities. Allyl acrylate, with its two distinct polymerizable double bonds, presents a unique synthetic challenge. While its acrylate group is amenable to radical polymerization, the high reactivity of the allyl group often leads to uncontrolled cross-linking and gelation, particularly under conventional free radical and atom transfer radical polymerization (ATRP) conditions. Direct ATRP of this compound is often accompanied by cross-linking reactions, even at low temperatures and with low catalyst concentrations, resulting in insoluble products.[1]

This document provides a detailed protocol for a successful and controlled polymerization of this compound via a two-step ATRP-based strategy. This method circumvents the challenges of cross-linking by first copolymerizing this compound with tert-butyl acrylate, a protected form of acrylic acid. The resulting linear copolymer, poly(tert-butyl acrylate-co-allyl acrylate), can then be selectively deprotected to yield poly(acrylic acid-co-allyl acrylate), a water-soluble copolymer with pendant allyl groups amenable to further modification. This approach offers precise control over molecular weight and dispersity while incorporating the versatile functionality of this compound into the polymer backbone.

Experimental Strategy: A Two-Step Approach

The direct ATRP of this compound is challenging due to the high propensity for cross-linking. To achieve a controlled polymerization and obtain a soluble, functional polymer, a two-step approach is employed:

  • ATRP Copolymerization: Tert-butyl acrylate and this compound are copolymerized using ATRP. The use of tert-butyl acrylate as a comonomer allows for a controlled polymerization process, preventing the formation of a cross-linked network.[2] This step yields a linear and soluble poly(tert-butyl acrylate-co-allyl acrylate) copolymer.

  • Hydrolysis: The tert-butyl ester groups of the copolymer are selectively removed through acid-catalyzed hydrolysis. This deprotection step yields the final product, poly(acrylic acid-co-allyl acrylate), a hydrophilic copolymer with pendant allyl functionalities.[3]

G cluster_0 Step 1: ATRP Copolymerization cluster_1 Step 2: Hydrolysis Monomers tert-Butyl Acrylate + This compound ATRP ATRP Reaction (Catalyst, Initiator, Solvent) Monomers->ATRP Polymerization Copolymer Poly(tert-butyl acrylate-co-allyl acrylate) ATRP->Copolymer Yields Hydrolysis Acid-Catalyzed Hydrolysis (TFA, CH2Cl2) Copolymer->Hydrolysis Deprotection Final_Product Poly(acrylic acid-co-allyl acrylate) Hydrolysis->Final_Product Yields

Figure 1: Overall experimental workflow for the synthesis of poly(acrylic acid-co-allyl acrylate).

Quantitative Data Summary

The following table summarizes the experimental results for the ATRP copolymerization of tert-butyl acrylate (tBuA) and this compound (AA).[3]

Monomer Feed Ratio (tBuA/AA)Copolymer Composition (tBuA/AA)Mn ( g/mol )PDI (Mw/Mn)
95/594/615,6001.25
90/1088/1217,2001.30

Experimental Protocols

Materials
  • tert-Butyl Acrylate (tBuA): Purified by passing through a column of basic alumina to remove the inhibitor.

  • This compound (AA): Purified by passing through a column of basic alumina.

  • Copper(I) Bromide (CuBr): Purified by stirring in glacial acetic acid, followed by washing with ethanol and diethyl ether, and drying under vacuum.

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA): Used as received.

  • Ethyl 2-bromoisobutyrate (EBiB): Used as received.

  • Anisole: Used as received.

  • Dichloromethane (CH2Cl2): Used as received.

  • Trifluoroacetic Acid (TFA): Used as received.

  • Tetrahydrofuran (THF): Used as received.

  • Hexane: Used as received.

Protocol 1: ATRP of Poly(tert-butyl acrylate-co-allyl acrylate)

This protocol describes the synthesis of a copolymer with a target composition of 90:10 (tBuA:AA).

  • Reaction Setup: A 100 mL Schlenk flask equipped with a magnetic stir bar is charged with CuBr (0.143 g, 1.0 mmol). The flask is sealed with a rubber septum, and the contents are deoxygenated by three cycles of vacuum and backfilling with nitrogen.

  • Addition of Reagents: Under a nitrogen atmosphere, anisole (20 mL), PMDETA (0.21 mL, 1.0 mmol), tBuA (11.5 g, 90 mmol), and AA (1.12 g, 10 mmol) are added to the flask via syringe.

  • Degassing: The reaction mixture is degassed by three freeze-pump-thaw cycles.

  • Initiation: After the final thaw cycle and backfilling with nitrogen, the initiator, EBiB (0.147 mL, 1.0 mmol), is added via syringe.

  • Polymerization: The flask is placed in a preheated oil bath at 70 °C and stirred for 4 hours.

  • Termination and Isolation: The polymerization is terminated by cooling the flask in an ice bath and exposing the reaction mixture to air. The mixture is then diluted with THF (20 mL) and passed through a short column of neutral alumina to remove the copper catalyst. The resulting solution is concentrated by rotary evaporation.

  • Purification: The concentrated polymer solution is precipitated by dropwise addition into a large excess of cold methanol/water (1:1 v/v). The precipitated polymer is collected by filtration, redissolved in a minimal amount of THF, and reprecipitated into cold methanol/water. The final product is dried under vacuum to a constant weight.

Protocol 2: Hydrolysis of Poly(tert-butyl acrylate-co-allyl acrylate)
  • Dissolution: Poly(tert-butyl acrylate-co-allyl acrylate) (5.0 g) is dissolved in dichloromethane (50 mL) in a round-bottom flask.

  • Acid Addition: Trifluoroacetic acid (10 mL) is added dropwise to the stirred polymer solution at room temperature.[3]

  • Reaction: The reaction mixture is stirred at room temperature for 24 hours. The deprotected copolymer, poly(acrylic acid-co-allyl acrylate), will precipitate from the solution.[3]

  • Isolation and Purification: The precipitate is collected by filtration. The solid is then redissolved in THF and reprecipitated in hexane.[3] The purified polymer is collected by filtration and dried under vacuum to a constant weight.

Mechanism of ATRP Copolymerization

The controlled nature of the polymerization is achieved through the reversible activation and deactivation of the growing polymer chains, mediated by the copper catalyst complex.

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation I Initiator (R-X) CuI Cu(I)/L R_radical Initiator Radical (R.) I->R_radical k_act M Monomers (tBuA + AA) CuII X-Cu(II)/L R_radical->I k_deact Pn_radical Propagating Radical (Pn.) R_radical->Pn_radical + M (k_p) Pn_dormant Dormant Chain (Pn-X) Pn_radical->Pn_dormant k_deact CuII_prop X-Cu(II)/L Pn_dormant->Pn_radical k_act CuI_prop Cu(I)/L

Figure 2: Simplified mechanism of ATRP for the copolymerization of tert-butyl acrylate and this compound.

Conclusion

The two-step strategy involving the ATRP copolymerization of tert-butyl acrylate and this compound, followed by hydrolysis, provides a robust and reliable method for synthesizing well-defined, water-soluble polymers containing pendant allyl groups. This approach successfully overcomes the inherent challenge of cross-linking associated with the direct polymerization of this compound. The resulting functional copolymers are valuable building blocks for a wide range of applications, including the development of hydrogels, drug delivery systems, and functional coatings, where the presence of reactive allyl groups allows for subsequent cross-linking or bioconjugation. Researchers and professionals in drug development can utilize this protocol to create advanced polymeric materials with controlled architectures and tailored functionalities.

References

Application Notes and Protocols for RAFT Polymerization of Allyl Acrylate Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions.[1] This is particularly advantageous in the field of drug delivery, where precise control over polymer characteristics is crucial for designing effective and safe drug carriers.[2]

Allyl acrylate is a valuable monomer in this context due to the presence of two distinct polymerizable groups: a highly reactive acrylate group and a less reactive allyl group. Under appropriate RAFT conditions, the acrylate group can be selectively polymerized, leaving the allyl group intact as a pendant functionality along the polymer backbone.[3] These pendant allyl groups serve as versatile handles for post-polymerization modification, allowing for the attachment of targeting ligands, imaging agents, or therapeutic molecules through efficient chemistries like thiol-ene click reactions.[4]

These application notes provide detailed protocols for the synthesis of this compound copolymers using RAFT polymerization and their subsequent application in creating functional nanoparticles for drug delivery.

RAFT Polymerization of this compound: Mechanism and Workflow

The RAFT process involves a degenerative chain transfer mechanism mediated by a RAFT agent, typically a thiocarbonylthio compound. The process allows for the controlled growth of polymer chains, leading to polymers with low dispersity (Đ).

Diagram of the RAFT Polymerization Mechanism:

RAFT_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_raft RAFT Equilibrium I Initiator R_dot Primary Radical (R●) I->R_dot Decomposition Pn_dot Propagating Chain (Pn●) R_dot->Pn_dot + M M Monomer (M) Pn_dot:s->Pn_dot:n + M RAFT_agent RAFT Agent (Z-C(=S)S-R) Pn_dot->RAFT_agent Addition Intermediate Intermediate Radical Macro_RAFT Dormant Macro-RAFT Agent (Pn-S-C(=S)-Z) Intermediate->Macro_RAFT Fragmentation R_dot2 Re-initiating Radical (R●) Intermediate->R_dot2 Fragmentation Macro_RAFT->Pn_dot Activation R_dot2->Pn_dot + M (re-initiation)

Caption: The RAFT polymerization mechanism involves initiation, propagation, and a reversible chain transfer process.

Experimental Workflow for this compound Copolymer Synthesis:

experimental_workflow reagents 1. Reagent Preparation - Monomers (this compound, Co-monomer) - RAFT Agent - Initiator - Solvent reaction_setup 2. Reaction Setup - Add reagents to flask - Seal with septum reagents->reaction_setup degassing 3. Degassing - Freeze-Pump-Thaw Cycles (x3) reaction_setup->degassing polymerization 4. Polymerization - Immerse in pre-heated oil bath - Stir for specified time degassing->polymerization quenching 5. Quenching - Cool reaction vessel polymerization->quenching purification 6. Purification - Precipitate in non-solvent - Isolate and dry polymer quenching->purification characterization 7. Characterization - GPC (Mn, Đ) - NMR (Conversion, Composition) purification->characterization

Caption: A typical experimental workflow for the synthesis of this compound copolymers via RAFT polymerization.

Experimental Protocols

The following are representative protocols for the synthesis of poly(this compound) homopolymers and its copolymers. Note: These protocols are adaptable, and reaction conditions may need to be optimized for specific co-monomers and desired polymer characteristics.

Materials
  • Monomers: this compound (AA), Methyl methacrylate (MMA), n-Butyl acrylate (BA) (inhibitor removed prior to use)

  • RAFT Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC)

  • Initiator: Azobisisobutyronitrile (AIBN) or 4,4'-Azobis(4-cyanovaleric acid) (ACVA)

  • Solvents: 1,4-Dioxane, Toluene, or other suitable anhydrous solvents

  • Other: Anhydrous nitrogen or argon, liquid nitrogen, non-solvents for precipitation (e.g., cold methanol, hexane).

Protocol for RAFT Homopolymerization of this compound

This protocol is based on general procedures for acrylate polymerization via RAFT.[5][6]

  • Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 2.0 g, 17.8 mmol), CPADB (e.g., 49.8 mg, 0.178 mmol, for a target DP of 100), and AIBN (e.g., 5.8 mg, 0.0356 mmol, [CTA]/[I] = 5).

  • Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 5 mL).

  • Degassing: Seal the flask with a rubber septum and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 4-24 hours). Samples can be taken periodically via a degassed syringe to monitor conversion by ¹H NMR and molecular weight by GPC.

  • Termination and Purification: Terminate the polymerization by immersing the flask in an ice bath and exposing the reaction mixture to air. Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol.

  • Isolation: Isolate the polymer by filtration or centrifugation, wash with fresh cold methanol, and dry under vacuum at room temperature to a constant weight.

Protocol for RAFT Copolymerization of this compound and Methyl Methacrylate

This protocol is adapted from procedures for RAFT copolymerization of functional acrylates.[7]

  • Reagent Preparation: In a round-bottom flask, combine this compound (e.g., 1.0 g, 8.9 mmol), methyl methacrylate (e.g., 1.78 g, 17.8 mmol), CPDTC (e.g., 96.5 mg, 0.28 mmol, for a target DP of 100), and ACVA (e.g., 15.7 mg, 0.056 mmol, [CTA]/[I] = 5).

  • Solvent Addition: Add anhydrous toluene (e.g., 8 mL).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles.

  • Polymerization: Immerse the flask in an oil bath preheated to 80 °C and stir for 12 hours.

  • Purification: After cooling, precipitate the copolymer in cold hexane. Re-dissolve the polymer in a minimal amount of THF and re-precipitate into cold hexane to ensure removal of unreacted monomers.

  • Isolation: Collect the purified copolymer by filtration and dry under vacuum.

Data Presentation

The following tables present representative data for the RAFT polymerization of acrylate monomers, which can be expected to be similar for this compound under optimized conditions.

Table 1: Representative Data for RAFT Homopolymerization of an Acrylate Monomer

Time (h)Conversion (%)Mn,exp ( g/mol )Mn,th ( g/mol )Đ (Mw/Mn)
2253,5003,3001.18
4486,2006,0001.15
8759,1008,9001.12
169211,00010,9001.10
Data are representative and based on typical results for RAFT polymerization of acrylates.[8]

Table 2: Effect of [Monomer]/[CTA] Ratio on Polymer Characteristics

[Monomer]/[CTA]Conversion (12 h, %)Mn,exp ( g/mol )Đ (Mw/Mn)
50955,2001.11
1009310,5001.13
2009020,1001.17
4008538,5001.25
Representative data illustrating the control over molecular weight by varying the monomer to CTA ratio.[8]

Application in Drug Delivery: Nanoparticle Formulation and Cellular Interaction

Copolymers of this compound can be designed as amphiphilic block copolymers which self-assemble into nanoparticles (e.g., micelles or vesicles) in aqueous media. The pendant allyl groups on the corona of these nanoparticles can be functionalized for targeted drug delivery.

Post-Polymerization Modification: Thiol-Ene Click Chemistry

The pendant allyl groups are readily functionalized using thiol-ene click chemistry, which is highly efficient and proceeds under mild conditions.

Protocol for Thiol-Ene Functionalization:

  • Dissolve the allyl-functionalized copolymer in a suitable solvent (e.g., THF or DMF).

  • Add the thiol-containing molecule (e.g., a targeting peptide with a terminal cysteine, or a fluorescent dye) in a slight molar excess relative to the allyl groups.

  • Add a radical initiator (e.g., AIBN or a photoinitiator like DMPA).

  • Degas the mixture and then heat (for thermal initiation) or expose to UV light (for photo-initiation) for several hours.

  • Purify the functionalized polymer by dialysis or precipitation.

Drug Loading and Cellular Uptake

Hydrophobic drugs, such as doxorubicin, can be encapsulated within the hydrophobic core of the self-assembled nanoparticles during their formation.[9] The functionalized nanoparticles can then be targeted to specific cells (e.g., cancer cells overexpressing a particular receptor).

Signaling Pathway for Nanoparticle-Mediated Apoptosis:

The following diagram illustrates a plausible signaling pathway for a doxorubicin-loaded, targeted nanoparticle inducing apoptosis in a cancer cell.

apoptosis_pathway cluster_uptake Cellular Uptake cluster_release Drug Release cluster_apoptosis Apoptosis Induction NP Targeted Nanoparticle (Drug-loaded) Receptor Cell Surface Receptor NP->Receptor Binding Endosome Endosome Receptor->Endosome Receptor-Mediated Endocytosis Lysosome Lysosome (Acidic pH) Endosome->Lysosome Fusion Drug Doxorubicin Lysosome->Drug Drug Release DNA Nuclear DNA Drug->DNA Intercalation & DNA Damage p53 p53 Activation DNA->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Mitochondrial Outer Membrane Permeabilization CytC Cytochrome c Release Mitochondrion->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Cellular uptake of a targeted nanoparticle and the subsequent signaling cascade leading to apoptosis.[7][10]

The targeted nanoparticle binds to specific receptors on the cancer cell surface, leading to internalization via endocytosis.[11] The acidic environment of the lysosome can trigger the release of the encapsulated drug, such as doxorubicin.[9] Doxorubicin then translocates to the nucleus, where it intercalates with DNA, causing DNA damage and activating the p53 tumor suppressor protein.[12] This initiates the intrinsic apoptotic pathway, leading to the upregulation of pro-apoptotic proteins like Bax, mitochondrial membrane permeabilization, release of cytochrome c, and the activation of a caspase cascade, ultimately resulting in programmed cell death.[7][10]

Conclusion

RAFT polymerization is an exemplary technique for the synthesis of well-defined this compound copolymers. The ability to precisely control the polymer structure and incorporate functional handles for post-polymerization modification makes these materials highly suitable for advanced drug delivery applications. The protocols and data presented herein provide a foundation for researchers to explore and optimize the synthesis of these promising biomaterials for the development of next-generation therapeutics.

References

Allyl Acrylate as a Crosslinking Agent in Hydrogel Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large quantities of water or biological fluids.[1][2] Their unique properties, including biocompatibility, tunable mechanical characteristics, and responsiveness to environmental stimuli, make them ideal candidates for a variety of biomedical applications such as controlled drug delivery, tissue engineering, and wound dressings.[1][3][4] Allyl acrylate is a versatile crosslinking agent used in the synthesis of hydrogels. Its structure contains two distinct polymerizable groups: a highly reactive acrylate group and a less reactive allyl group. This differential reactivity allows for a two-stage polymerization process, enabling the formation of hydrogels with unique architectures and functionalities.[5]

This document provides detailed application notes and experimental protocols for the synthesis and characterization of hydrogels using this compound as a crosslinking agent.

Applications

Hydrogels synthesized with this compound as a crosslinking agent have potential applications in several key areas of biomedical research and drug development:

  • Controlled Drug Delivery: The porous structure of these hydrogels can be tailored to encapsulate and release therapeutic agents in a sustained manner.[1][4] The presence of residual allyl groups within the hydrogel network offers sites for secondary chemical modification, allowing for the attachment of targeting ligands or stimuli-responsive moieties for on-demand drug release.[5][6]

  • Tissue Engineering: this compound-crosslinked hydrogels can serve as scaffolds that mimic the native extracellular matrix, providing a suitable environment for cell adhesion, proliferation, and differentiation.[1][2] The mechanical properties of the hydrogel can be tuned by varying the concentration of this compound to match that of the target tissue.

  • Wound Dressings: The high water content of these hydrogels helps to maintain a moist wound environment, which is conducive to healing.[1] They can also be formulated to be bioadhesive and can be loaded with antimicrobial agents to prevent infection.[7]

Experimental Protocols

Protocol 1: Synthesis of Poly(acrylamide-co-allyl acrylate) Hydrogel

This protocol describes the synthesis of a simple polyacrylamide-based hydrogel crosslinked with this compound via free radical polymerization.

Materials:

  • Acrylamide (AAm)

  • This compound (AAc)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized water

Procedure:

  • In a flask, dissolve the desired amount of acrylamide and this compound in deionized water to achieve the desired total monomer concentration (e.g., 15 wt%).

  • Stir the solution until all components are fully dissolved.

  • Purge the solution with nitrogen gas for 20-30 minutes to remove dissolved oxygen, which can inhibit polymerization.[1]

  • Add the initiator, APS (e.g., 0.5 mol% with respect to the total monomer concentration), and the accelerator, TEMED, to the solution and mix thoroughly.[8]

  • Pour the solution into a mold of the desired shape (e.g., between two glass plates with a spacer).

  • Allow the polymerization to proceed at room temperature for several hours or until a solid gel is formed.

  • After polymerization, immerse the hydrogel in a large volume of deionized water for 24-48 hours to remove any unreacted monomers, initiator, and other impurities. The water should be changed periodically.[1]

  • The purified hydrogel can then be dried or used in its swollen state for further characterization.

Protocol 2: Characterization of Hydrogel Properties

1. Swelling Behavior:

  • Dry the purified hydrogel to a constant weight (Wd).

  • Immerse the dried hydrogel in a buffer solution of a specific pH (e.g., pH 7.4 PBS) at a constant temperature.

  • At regular time intervals, remove the hydrogel, blot the surface to remove excess water, and weigh it (Ws).

  • Continue until the hydrogel reaches its equilibrium swelling.

  • The swelling ratio (SR) can be calculated using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100

2. Mechanical Properties:

  • Prepare hydrogel samples in a specific shape (e.g., cylindrical or dumbbell-shaped) for mechanical testing.

  • Conduct mechanical testing (e.g., compression or tensile tests) using a universal testing machine.

  • Record the stress-strain data to determine properties such as compressive modulus or tensile strength.

Data Presentation

The properties of hydrogels are highly dependent on their composition. The following tables provide representative data on how the concentration of this compound can influence the swelling and mechanical properties of a hydrogel.

This compound (mol%) Equilibrium Swelling Ratio (%) in PBS (pH 7.4)
1850
2620
5350
10210

Table 1: Effect of this compound concentration on the equilibrium swelling ratio of a representative hydrogel. Increasing the crosslinker concentration leads to a more tightly crosslinked network, which restricts the water uptake capacity.

This compound (mol%) Compressive Modulus (kPa)
115
235
580
10150

Table 2: Effect of this compound concentration on the compressive modulus of a representative hydrogel. A higher crosslinker concentration results in a stiffer and more mechanically robust hydrogel.

Visualizations

HydrogelSynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing Monomer Monomer Solution (e.g., Acrylamide) Mixing Mixing & Degassing (Nitrogen Purge) Monomer->Mixing Crosslinker Crosslinker (this compound) Crosslinker->Mixing Initiator Initiator (e.g., APS) Initiator->Mixing Polymerization Polymerization Mixing->Polymerization Purification Purification (Washing) Polymerization->Purification Characterization Characterization (Swelling, Mechanical) Purification->Characterization

Caption: Experimental workflow for hydrogel synthesis using this compound.

CrosslinkingMechanism cluster_monomers Monomers cluster_polymerization Polymerization cluster_network Hydrogel Network M Monomer P Polymer Chain M->P Polymerization AA This compound AA->P N Crosslinked Network P->N Crosslinking via Acrylate Group P->N Potential for further crosslinking via Allyl Group

Caption: Logical relationship of this compound in hydrogel network formation.

References

Application Notes and Protocols for Formulation of UV-Curable Resins Using Allyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ultraviolet (UV)-curable resins offer significant advantages in various applications, including coatings, adhesives, and 3D printing, due to their rapid, on-demand curing process that is both energy-efficient and solvent-free.[1] Allyl acrylate is a versatile monomer that can be incorporated into UV-curable formulations, participating in both free-radical polymerization of acrylates and thiol-ene click reactions. This dual reactivity allows for the formulation of resins with tunable properties and enhanced performance characteristics.

These application notes provide a comprehensive guide to the formulation, curing, and characterization of UV-curable resins incorporating this compound. Detailed experimental protocols, data summaries, and visual workflows are presented to assist researchers in developing novel materials for their specific needs.

Core Components and Their Roles

A typical UV-curable formulation containing this compound consists of the following components:

  • Oligomers: The backbone of the polymer network, providing the primary physical and mechanical properties. Acrylated oligomers such as urethane acrylates, epoxy acrylates, and polyester acrylates are commonly used.[2]

  • Monomers (Reactive Diluents): Low-viscosity monomers used to adjust the viscosity of the formulation and to modify the properties of the cured polymer. This compound can act as a functional monomer. Other common reactive diluents include monofunctional and multifunctional acrylates like isobornyl acrylate, hexanediol diacrylate (HDDA), and trimethylolpropane triacrylate (TMPTA).[2]

  • Photoinitiators: Compounds that absorb UV light and generate reactive species (free radicals or cations) to initiate polymerization.[3] The choice of photoinitiator is critical and depends on the UV light source and the other components in the formulation.

  • Additives: Used in small quantities to impart specific properties such as improved adhesion, surface slip, or to prevent defects.

Key Curing Mechanisms Involving this compound

This compound's unique structure, featuring both an acrylate and an allyl group, allows it to participate in two primary curing reactions upon UV exposure in the presence of a photoinitiator and, optionally, a thiol:

  • Acrylate Homopolymerization: The acrylate double bond readily undergoes free-radical chain-growth polymerization, contributing to rapid network formation.[2]

  • Thiol-Ene Reaction: The allyl double bond can react with a thiol group via a step-growth radical addition reaction, known as the thiol-ene reaction. This reaction is highly efficient, less susceptible to oxygen inhibition than acrylate polymerization, and results in a more homogeneous network with reduced shrinkage stress.[4][5]

Experimental Protocols

Materials and Equipment

Materials:

  • This compound (Monomer)

  • Urethane Acrylate Oligomer (e.g., CN975)[6]

  • Trimethylolpropane tris(3-mercaptopropionate) (Thiol)

  • 2,4,6-Trimethylbenzoyl-diphenyl-phosphine oxide (TPO) (Photoinitiator)

  • Isobornyl Acrylate (Reactive Diluent)

  • Glass slides or other suitable substrates

  • Solvents for cleaning (e.g., acetone, isopropanol)

Equipment:

  • Dual Asymmetric Centrifugal Mixer or magnetic stirrer

  • UV Curing System (e.g., mercury lamp or LED with appropriate wavelength)

  • Radiometer to measure UV intensity

  • Film applicator (e.g., doctor blade) for uniform coating thickness

  • Fourier Transform Infrared (FTIR) Spectrometer with ATR accessory

  • Dynamic Mechanical Analyzer (DMA)

  • Universal Testing Machine for tensile tests

Formulation Protocol

This protocol provides a starting point for a UV-curable resin formulation incorporating this compound and utilizing a hybrid curing system.

Table 1: Example UV-Curable Resin Formulation with this compound

ComponentFunctionWeight Percentage (%)
Urethane Acrylate OligomerOligomer40
This compoundFunctional Monomer20
Isobornyl AcrylateReactive Diluent20
Trimethylolpropane tris(3-mercaptopropionate)Thiol Co-monomer18
TPO (Photoinitiator)Photoinitiator2

Procedure:

  • In a suitable mixing container, combine the urethane acrylate oligomer, this compound, and isobornyl acrylate.

  • Mix the components thoroughly using a dual asymmetric centrifugal mixer or a magnetic stirrer until a homogeneous mixture is obtained.

  • Add the trimethylolpropane tris(3-mercaptopropionate) to the mixture and continue mixing.

  • In a separate, light-protected container, dissolve the TPO photoinitiator in a small amount of the monomer blend until fully dissolved.

  • Add the photoinitiator solution to the main mixture and mix until the entire formulation is homogeneous.

  • Store the formulated resin in a dark, cool place away from UV light sources.

UV Curing Protocol
  • Apply the formulated resin to a clean substrate using a film applicator to achieve a desired thickness (e.g., 50 µm).

  • Place the coated substrate in the UV curing chamber.

  • Expose the sample to UV radiation. The required UV dose will depend on the photoinitiator concentration, film thickness, and the specific UV lamp used. A typical starting point is a UV dose of 500-1000 mJ/cm².

  • Monitor the cure progression. The film should be tack-free upon completion of the curing process.

Characterization Protocols
  • Record an FTIR spectrum of the uncured liquid resin.

  • Record an FTIR spectrum of the UV-cured film.

  • Monitor the disappearance of the acrylate peak at approximately 810 cm⁻¹ and the allyl C=C peak around 1645 cm⁻¹.[7] The degree of conversion can be calculated by comparing the peak areas before and after curing relative to an internal standard peak that does not change during the reaction (e.g., a carbonyl peak).

  • Prepare rectangular samples of the cured resin with defined dimensions.

  • Perform a DMA scan over a temperature range (e.g., -50 °C to 150 °C) at a fixed frequency (e.g., 1 Hz).

  • Determine the glass transition temperature (Tg) from the peak of the tan δ curve and the storage modulus (E') in the glassy and rubbery regions.[4]

  • Prepare dog-bone shaped specimens of the cured resin according to ASTM D638.

  • Perform tensile testing using a universal testing machine at a constant crosshead speed.

  • Determine the tensile strength, Young's modulus, and elongation at break.[8]

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of UV-cured resins with compositions similar to the one described above.

Table 2: Mechanical Properties of UV-Cured Films

Formulation ComponentTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Reference
Epoxy Acrylate (EA)35.21.25.8[8]
EA + 0.1 wt% T-ANFs53.71.74.9[8]
Thiol-Ene FormulationVaries with thiol structure0.01 - 2.510 - 150[4]

Note: T-ANFs refer to 3-(trimethoxysilyl)propyl methacrylate modified aramid nanofibers.

Table 3: Thermal Properties of UV-Cured Films

Formulation SystemGlass Transition Temperature (Tg) (°C)Reference
Acrylate Resin (UV-cured 1.5s)25[7]
Acrylate Resin (UV and thermally post-cured)> 25 (shift observed)[7]
Thiol-Acrylate-Epoxy NetworkVaries with thiol functionality[4]

Visualizations

experimental_workflow cluster_formulation Resin Formulation cluster_curing UV Curing cluster_characterization Characterization oligomer 1. Mix Oligomer, This compound & Reactive Diluent thiol 2. Add Thiol Co-monomer oligomer->thiol pi 3. Dissolve Photoinitiator & Add to Mixture thiol->pi application 4. Apply Resin to Substrate pi->application Homogeneous Resin uv_exposure 5. Expose to UV Radiation application->uv_exposure ftir FTIR Spectroscopy (Degree of Conversion) uv_exposure->ftir Cured Film dma Dynamic Mechanical Analysis (Tg, Modulus) uv_exposure->dma tensile Tensile Testing (Mechanical Properties) uv_exposure->tensile

Caption: Experimental workflow for the formulation, curing, and characterization of UV-curable resins.

signaling_pathway cluster_initiation Initiation cluster_propagation Propagation cluster_acrylate Acrylate Polymerization cluster_thiol_ene Thiol-Ene Reaction uv_light UV Light (hν) pi Photoinitiator (PI) uv_light->pi radicals Free Radicals (R•) pi->radicals Cleavage acrylate_monomer Acrylate Monomer radicals->acrylate_monomer thiol Thiol (R'-SH) radicals->thiol growing_chain Growing Polymer Chain acrylate_monomer->growing_chain Chain Growth termination Termination (Network Formation) growing_chain->termination allyl_acrylate Allyl Group (on this compound) thiol->allyl_acrylate Radical Addition thiol_ene_adduct Thiol-Ene Adduct allyl_acrylate->thiol_ene_adduct thiol_ene_adduct->termination

Caption: UV curing reaction pathways for this compound-containing resins.

References

Application Notes and Protocols for the Synthesis of Pressure-Sensitive Adhesives with Allyl Acrylate Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of pressure-sensitive adhesives (PSAs) utilizing allyl acrylate as a crosslinking agent. These adhesives are suitable for a wide range of applications, including medical devices, transdermal drug delivery systems, and specialty tapes, where controlled adhesion and cohesion are critical.

Introduction

Acrylic pressure-sensitive adhesives are widely used for their excellent adhesion, durability, and versatility. The incorporation of a crosslinking agent is crucial for enhancing the cohesive strength and controlling the final properties of the adhesive, such as peel adhesion, tack, and shear strength. This compound is an effective crosslinking monomer because its acrylate group readily copolymerizes with other acrylic monomers, while the less reactive allyl group remains available for subsequent crosslinking reactions. This allows for a two-stage process: initial polymer synthesis followed by a controlled crosslinking step, which can be initiated by thermal means or UV radiation. This approach provides precise control over the adhesive's final performance characteristics.

Synthesis Workflow

The synthesis of pressure-sensitive adhesives with this compound crosslinkers typically follows a two-stage process: solution polymerization to create a base polymer with pendant allyl groups, followed by a crosslinking step.

Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_crosslinking Crosslinking Monomers Monomer Mixture (e.g., 2-EHA, MA, AA) Reactor Polymerization Reactor Monomers->Reactor AllylAcrylate This compound (Crosslinker) AllylAcrylate->Reactor Initiator Initiator (e.g., AIBN) Initiator->Reactor Solvent Solvent (e.g., Ethyl Acetate) Solvent->Reactor BasePolymer Base Polymer Solution (with pendant allyl groups) Reactor->BasePolymer Polymerization Coating Coating on Substrate BasePolymer->Coating Drying Solvent Evaporation Coating->Drying Curing Crosslinking (UV or Thermal) Drying->Curing FinalPSA Crosslinked PSA Film Curing->FinalPSA

Caption: General workflow for the synthesis of this compound crosslinked PSAs.

Experimental Protocols

Materials and Equipment
  • Monomers: 2-Ethylhexyl acrylate (2-EHA), Methyl acrylate (MA), Acrylic acid (AA)

  • Crosslinker: this compound

  • Initiator: Azobisisobutyronitrile (AIBN)

  • Solvent: Ethyl acetate

  • Equipment: Jacketed glass reactor with a mechanical stirrer, condenser, nitrogen inlet, and temperature controller; UV curing system or convection oven; coating equipment (e.g., film applicator).

Protocol for Solution Polymerization of the Base Polymer

This protocol describes the synthesis of an acrylic copolymer with pendant allyl groups.

  • Reactor Setup: Assemble a clean and dry 500 mL jacketed glass reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and a thermocouple.

  • Initial Charge: Charge the reactor with 100 g of ethyl acetate and begin purging with nitrogen gas while stirring.

  • Monomer and Initiator Preparation: In a separate beaker, prepare the monomer mixture by combining 85 g of 2-EHA, 10 g of MA, and 5 g of AA. In another small beaker, dissolve 0.2 g of AIBN in a small amount of ethyl acetate.

  • Initiation: Heat the reactor to 75-80°C. Once the temperature is stable, add the dissolved AIBN to the reactor.

  • Monomer Feed: Begin the dropwise addition of the monomer mixture to the reactor over a period of 2-3 hours. Maintain a constant temperature and stirring speed throughout the addition.

  • Polymerization: After the monomer addition is complete, continue the reaction for an additional 4-6 hours to ensure high monomer conversion.

  • Cooling and Storage: Cool the reactor to room temperature. The resulting polymer solution should be a viscous, clear liquid. Store the polymer solution in a sealed container until ready for the crosslinking step.

Protocol for Crosslinking

This protocol outlines the procedure for crosslinking the base polymer to form the final pressure-sensitive adhesive film.

  • Formulation: To the prepared base polymer solution, add a photoinitiator if UV curing is to be used (e.g., 0.1-0.5 wt% of benzophenone). For thermal crosslinking, an additional thermal initiator can be added, or the residual AIBN may be sufficient. The amount of this compound in the initial polymerization will dictate the crosslink density.

  • Coating: Apply the formulated polymer solution onto a suitable substrate (e.g., PET film) using a film applicator to achieve a uniform thickness (typically 25-50 µm).

  • Drying: Place the coated substrate in a convection oven at 70-90°C for 10-15 minutes to evaporate the ethyl acetate.

  • Curing:

    • UV Curing: Expose the dried film to a UV lamp (200-400 nm) for a specified time or dose to initiate crosslinking of the allyl groups.

    • Thermal Curing: Heat the dried film in an oven at a temperature sufficient to activate the thermal initiator (e.g., 100-120°C) for a set period.

  • Final Product: The resulting product is a crosslinked pressure-sensitive adhesive film ready for testing and application.

Crosslinking Mechanism

The crosslinking process is initiated by free radicals, which can be generated by a photoinitiator under UV light or a thermal initiator at elevated temperatures. These radicals abstract a hydrogen atom from the allyl group, creating a polymer radical. This radical can then react with another pendant allyl group on an adjacent polymer chain, forming a crosslink.

Crosslinking_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Photoinitiator (I) Radical Free Radical (I•) Initiator->Radical Initiator->Radical UV UV Light UV->Initiator Polymer1 Polymer Chain 1 with Pendant Allyl Group Radical->Polymer1 H-abstraction Radical->Polymer1 PolymerRadical Polymer Radical Polymer1->PolymerRadical Polymer2 Polymer Chain 2 with Pendant Allyl Group PolymerRadical->Polymer2 Addition Crosslink Crosslinked Polymer Polymer2->Crosslink

Caption: Simplified mechanism of UV-initiated crosslinking of pendant allyl groups.

Expected Performance Data

The adhesive properties of the PSA are highly dependent on the concentration of the this compound crosslinker. The following table summarizes the expected trends in performance based on typical experimental observations.

This compound (wt%)Peel Adhesion (N/25mm)Tack (N)Shear Strength (hours)Gel Fraction (%)
0 (No Crosslinker)HighHighLow (<0.5)~0
0.5Moderate-HighModerate-HighModerate (1-5)40-60
1.0ModerateModerateHigh (5-24)60-80
2.0Low-ModerateLow-ModerateVery High (>24)>80
5.0LowLowVery High (>72)>95

Note: These values are representative and can vary depending on the specific monomer composition, molecular weight of the base polymer, and the curing conditions.

Characterization Protocols

Peel Adhesion Test (ASTM D3330)
  • Apply a 25 mm wide strip of the PSA film to a standard test panel (e.g., stainless steel).

  • Roll over the strip with a 2 kg roller to ensure intimate contact.

  • After a dwell time of 20 minutes, peel the strip from the panel at a 180° angle at a constant speed of 300 mm/min.

  • Record the force required to peel the strip.

Tack Test (ASTM D2979)
  • Use a probe tack tester.

  • Bring a clean probe into contact with the adhesive surface for a short, controlled time (e.g., 1 second) under a defined pressure.

  • Measure the force required to break the bond as the probe is withdrawn at a specific rate.

Shear Strength Test (ASTM D3654)
  • Apply a 25 mm x 25 mm area of the PSA film to a standard test panel.

  • Hang a standard weight (e.g., 1 kg) from the bottom of the film.

  • Record the time it takes for the film to fail cohesively (slip from the panel).

Gel Fraction Measurement
  • Weigh a sample of the crosslinked PSA film (W_initial).

  • Place the sample in a solvent (e.g., toluene) in which the uncrosslinked polymer is soluble.

  • After 24 hours, remove the swollen sample, dry it to a constant weight in a vacuum oven (W_final).

  • Calculate the gel fraction as: Gel Fraction (%) = (W_final / W_initial) x 100.[1]

Conclusion

The use of this compound as a crosslinker in the synthesis of pressure-sensitive adhesives offers a versatile method for tailoring the final properties of the adhesive. By carefully controlling the concentration of this compound and the curing conditions, researchers can achieve a desired balance of peel adhesion, tack, and shear strength to meet the specific requirements of their applications. The protocols and data presented in this document provide a solid foundation for the development and characterization of these advanced adhesive materials.

References

Application of Allyl Acrylate in Dental Composite Resins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the continuous evolution of dental restorative materials, the pursuit of enhanced mechanical properties, reduced polymerization shrinkage, and improved longevity remains a primary focus. Allyl acrylate, and more commonly its derivative allyl methacrylate, have been investigated as crosslinking agents in dental composite resins. The incorporation of these monomers into the resin matrix aims to create a more robust and stable three-dimensional polymer network. This document provides detailed application notes and protocols for researchers and professionals in dental material science and drug development, focusing on the utilization of this compound (in the form of allyl methacrylate) in dental composite formulations.

Allyl methacrylate is a bifunctional monomer containing both a highly reactive methacrylate group and a less reactive allyl group. This dual functionality allows for a two-stage polymerization process. The initial, rapid polymerization of the methacrylate groups forms a crosslinked network, while the allyl groups can undergo a slower, secondary crosslinking, contributing to improved final mechanical properties and reduced polymerization stress.

Core Principles and Signaling Pathways

The fundamental principle behind the use of allyl methacrylate in dental composites is to enhance the crosslink density of the polymer matrix. In a typical dental composite resin system based on Bisphenol A-glycidyl methacrylate (Bis-GMA) and Triethylene glycol dimethacrylate (TEGDMA), the polymerization is initiated by a photoinitiator system (e.g., camphorquinone and an amine) upon exposure to blue light. The addition of allyl methacrylate introduces an additional crosslinking mechanism.

Polymerization_Pathway cluster_initiation Photoinitiation cluster_propagation Polymerization & Crosslinking Initiator_System Photoinitiator System (e.g., Camphorquinone/Amine) Free_Radicals Free Radicals Initiator_System->Free_Radicals Generation Blue_Light Blue Light (470 nm) Blue_Light->Initiator_System Activation Monomers Resin Monomers (Bis-GMA, TEGDMA) Free_Radicals->Monomers Initiates Polymerization Allyl_Methacrylate Allyl Methacrylate Free_Radicals->Allyl_Methacrylate Reacts with Methacrylate Group Polymer_Network Initial Crosslinked Polymer Network Monomers->Polymer_Network Primary Crosslinking Allyl_Methacrylate->Polymer_Network Incorporation Final_Network Highly Crosslinked Final Polymer Network Polymer_Network->Final_Network Secondary Crosslinking (Allyl Groups) Improved_Properties Enhanced Mechanical Properties Reduced Polymerization Shrinkage Final_Network->Improved_Properties Leads to Composite_Preparation_Workflow cluster_control Control Group cluster_experimental Experimental Group C_Monomers Mix Bis-GMA (70%) & TEGDMA (30%) C_Initiators Add CQ (0.5%) & EDMAB (0.5%) C_Monomers->C_Initiators C_Filler Add Silanized Glass Filler (70%) C_Initiators->C_Filler C_Composite Control Composite Paste C_Filler->C_Composite E_Monomers Mix Bis-GMA (65%), TEGDMA (30%), & Allyl Methacrylate (5%) E_Initiators Add CQ (0.5%) & EDMAB (0.5%) E_Monomers->E_Initiators E_Filler Add Silanized Glass Filler (70%) E_Initiators->E_Filler E_Composite Experimental Composite Paste E_Filler->E_Composite

Application Notes and Protocols for Surface Modification of Polymers with Allyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the surface modification of polymers using allyl acrylate and its derivatives, such as allyl methacrylate. The protocols detailed below are intended to serve as a foundational guide for leveraging these techniques in biomedical research and drug development, particularly for applications requiring enhanced biocompatibility, controlled drug release, and antimicrobial surfaces.[1][2][3]

Introduction to this compound in Polymer Surface Modification

Allyl-functionalized polymers are a versatile class of materials characterized by the presence of a reactive double bond, which allows for a wide array of post-synthesis modifications.[1] This functionality is particularly valuable in the biomedical field for creating advanced drug delivery systems, developing materials for tissue engineering, and fabricating antimicrobial coatings.[1] Surface modification using this compound can be achieved through several methods, including plasma polymerization, vapor deposition, and graft polymerization, each offering unique advantages for specific applications.[2][4][5]

Key Applications in Research and Drug Development

The modification of polymer surfaces with this compound opens up numerous possibilities for advanced biomedical applications:

  • Controlled and Targeted Drug Delivery: Allyl groups on a polymer surface can be used as anchor points to attach drug molecules, enabling controlled and targeted release.[1] For instance, polymer-grafted hydroxyapatite (HAP) nanocrystals have been developed for such purposes.[1]

  • Enhanced Biocompatibility: Surface modification can improve the biocompatibility of materials by mimicking natural biological surfaces, potentially reducing adverse reactions when implanted in the body.[2][3]

  • Antimicrobial Surfaces: Allyl-functionalized coatings can be further modified with antimicrobial agents to create surfaces that resist bacterial colonization, a critical feature for medical devices and implants.[1]

  • Tissue Engineering: The ability to tailor surface properties allows for the creation of scaffolds that can promote cell adhesion and proliferation, which is essential for tissue regeneration.[1]

  • Improved Material Properties: The introduction of this compound can enhance the physical and chemical properties of polymers, such as thermal stability and water resistance.[6]

Experimental Protocols

The following are generalized protocols for key surface modification techniques using this compound and its derivatives. Researchers should optimize these protocols for their specific polymer substrates and application requirements.

Protocol 1: Plasma Polymerization of Allyl Methacrylate

Plasma polymerization is a versatile technique for depositing thin, highly cross-linked films onto a variety of substrates.[4] This method is advantageous as it can be performed in a single step.[7]

Objective: To deposit a thin film of poly(allyl methacrylate) onto a polymer substrate using atmospheric dielectric barrier discharge plasma.

Materials:

  • Polymer substrate (e.g., polyethylene terephthalate, aluminum)

  • Allyl methacrylate (AMA) monomer

  • Atmospheric pressure plasma reactor with a dielectric barrier discharge system

  • Carrier gas (e.g., Helium)

  • Vacuum pump

Experimental Workflow:

G cluster_prep Substrate Preparation cluster_plasma Plasma Polymerization cluster_post Post-Deposition sub_clean Clean Substrate (e.g., sonication in solvents) sub_dry Dry Substrate (e.g., with nitrogen stream) sub_clean->sub_dry place_sub Place Substrate in Reactor sub_dry->place_sub evacuate Evacuate Chamber place_sub->evacuate gas_flow Introduce Carrier Gas (e.g., Helium) evacuate->gas_flow monomer_flow Introduce AMA Monomer Vapor gas_flow->monomer_flow apply_power Apply Power to Electrodes (Initiate Plasma) monomer_flow->apply_power deposition Deposition of pAMA Film apply_power->deposition vent Vent Chamber deposition->vent remove_sample Remove Coated Substrate vent->remove_sample characterize Characterize Surface remove_sample->characterize

Caption: Workflow for Plasma Polymerization of Allyl Methacrylate.

Procedure:

  • Substrate Preparation: Thoroughly clean the polymer substrate to remove any contaminants. This can be achieved by sonication in a series of solvents like acetone and isopropanol, followed by drying with a stream of nitrogen.[6]

  • Reactor Setup: Place the cleaned substrate between the two electrodes of the dielectric barrier discharge reactor.

  • Evacuation: Evacuate the plasma chamber to a base pressure to remove atmospheric gases.

  • Gas and Monomer Introduction: Introduce the carrier gas (e.g., Helium) at a controlled flow rate.[8] Introduce the allyl methacrylate monomer vapor into the chamber. The monomer feed rate is a critical parameter to control.[4]

  • Plasma Ignition and Deposition: Apply power to the electrodes to generate the plasma. The power density and treatment time will influence the properties of the resulting film.[8][9] Allow the deposition to proceed for the desired duration.

  • Post-Treatment: After the desired deposition time, turn off the power and stop the monomer and gas flow. Vent the chamber and remove the coated substrate.

  • Characterization: Characterize the modified surface using techniques such as X-ray Photoelectron Spectroscopy (XPS) to confirm the chemical composition, Fourier-Transform Infrared (FTIR) spectroscopy to identify functional groups, and contact angle measurements to assess hydrophilicity.[4][7]

Protocol 2: Initiated Chemical Vapor Deposition (iCVD) of Poly(allyl methacrylate)

iCVD is a solventless method for synthesizing thin polymer films with good retention of functional groups.[4]

Objective: To deposit a poly(allyl methacrylate) film with a high retention of allyl groups.

Materials:

  • Polymer substrate

  • Allyl methacrylate (AMA) monomer

  • Initiator (e.g., di-tert-butyl peroxide)

  • iCVD reactor with a heated filament and temperature-controlled substrate stage

Experimental Workflow:

G cluster_setup Reactor Setup cluster_icvd iCVD Process cluster_post Post-Deposition place_sub Place Substrate on Temperature-Controlled Stage set_temp Set Substrate Temperature place_sub->set_temp evacuate Evacuate Reactor set_temp->evacuate monomer_flow Introduce AMA Monomer Vapor evacuate->monomer_flow initiator_flow Introduce Initiator Vapor monomer_flow->initiator_flow heat_filament Heat Filament to Cleave Initiator initiator_flow->heat_filament polymerization Surface Polymerization heat_filament->polymerization cool_down Cool Down Reactor polymerization->cool_down remove_sample Remove Coated Substrate cool_down->remove_sample characterize Characterize Surface remove_sample->characterize

Caption: Workflow for Initiated Chemical Vapor Deposition (iCVD).

Procedure:

  • Substrate Placement: Place the cleaned polymer substrate on the temperature-controlled stage within the iCVD reactor.

  • Reactor Conditions: Evacuate the reactor to a low base pressure. Set the substrate temperature. Lower substrate temperatures generally lead to better retention of allyl groups.[4]

  • Monomer and Initiator Introduction: Introduce the allyl methacrylate monomer and the initiator vapor into the reactor at controlled flow rates.

  • Initiation and Polymerization: Heat the filament to a temperature sufficient to thermally cleave the initiator (e.g., ~250 °C for di-tert-butyl peroxide), creating free radicals.[5] These radicals will initiate the polymerization of the monomer adsorbed on the substrate surface.[5]

  • Deposition: Continue the process until the desired film thickness is achieved.

  • Shutdown and Characterization: Turn off the filament heating and the monomer/initiator flows. Allow the reactor to cool before venting and removing the sample. Characterize the resulting film for allyl group retention using FTIR and NMR spectroscopy.[4]

Protocol 3: Surface-Initiated Graft Polymerization

Graft polymerization involves covalently attaching polymer chains to the substrate surface.[2] This can be achieved through "grafting-to" (attaching pre-synthesized polymers), "grafting-from" (growing polymers from surface-initiated sites), or "grafting-through" methods.[10]

Logical Relationship of Grafting Techniques:

Caption: Comparison of Surface Grafting Polymerization Techniques.

Objective: To graft poly(this compound) chains from a polymer surface using a "grafting-from" approach.

Materials:

  • Polymer substrate with surface functional groups (e.g., hydroxyl or amine groups)

  • Initiator-containing molecule (e.g., a molecule with a silane group for attachment and a polymerization initiator)

  • This compound monomer

  • Solvent

  • Catalyst (if required for the specific polymerization method, e.g., ATRP)

Procedure:

  • Surface Activation: Activate the polymer surface to introduce functional groups (e.g., using plasma treatment to introduce hydroxyl groups).[11]

  • Initiator Immobilization: React the activated surface with an initiator-containing molecule to immobilize the initiator on the surface.

  • Polymerization: Immerse the initiator-functionalized substrate in a solution containing the this compound monomer and any necessary catalysts or co-reagents.

  • Reaction Conditions: Maintain the reaction at a specific temperature for a set duration to allow the polymer chains to grow from the surface.

  • Washing: After the polymerization, thoroughly wash the substrate to remove any non-grafted polymer.

  • Characterization: Confirm the successful grafting of the polymer chains using surface analysis techniques like XPS and AFM.

Data Presentation

The following tables summarize quantitative data from studies on the surface modification of polymers, providing benchmarks for expected outcomes.

Table 1: Surface Functional Group Concentration after Plasma Treatment

Monomer UsedFunctional GroupMaximum Concentration (per 100 C atoms)Reference
Allyl alcohol-OH31[12][13]
Allylamine-NH₂18[12][13]
Acrylic acid-COOH24[12][13]

Table 2: Water Contact Angles of Modified Polymer Surfaces

Polymer SubstrateTreatmentInitial Contact Angle (°)Final Contact Angle (°)Reference
PMMAAir Plasma (3s)-Decreased Significantly[11]
PTFEAir Plasma (7-10s)107.2< 90[11]
VariousTriglyme Plasma Polymerization327[7]

Table 3: Porous Structure Characteristics of Allyl Methacrylate/Divinylbenzene Copolymers

DVB Content (wt%)Specific Surface Area (m²/g)Reference
50410 - 480[14]
40410 - 480[14]
30410 - 480[14]
20410 - 480[14]
15Decreased Significantly[14]
5Decreased Significantly[14]

Conclusion

The surface modification of polymers with this compound provides a powerful and flexible platform for developing advanced materials for biomedical and drug development applications. The reactive allyl groups serve as versatile handles for further functionalization, allowing for the fine-tuning of surface properties to meet specific needs. The protocols and data presented here offer a starting point for researchers to explore the potential of this compound-modified polymers in their work. Further optimization of the described methods will be necessary to tailor the surface characteristics for each unique application.

References

Application Notes and Protocols for Solution Polymerization of Allyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl acrylate is a versatile monomer utilized in the synthesis of various polymers with applications in adhesives, coatings, and biomedical materials.[1] Its unique structure, containing both a reactive acrylate and an allyl group, allows for the formation of polymers with pendant allyl groups that can be further modified. However, the polymerization of allyl monomers can be challenging due to the potential for degradative chain transfer, which can lead to low molecular weight polymers.[2] This document provides a detailed protocol for the solution polymerization of this compound via a free-radical pathway, a common and effective method for synthesizing poly(this compound).

Safety Precautions

This compound is a flammable liquid and a known irritant to the skin and eyes. It is also harmful if inhaled or swallowed.[1] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Experimental Protocol: Free-Radical Solution Polymerization of this compound

This protocol details the synthesis of poly(this compound) in a toluene solvent using α,α'-azoisobutyronitrile (AIBN) as the free-radical initiator.

Materials:

  • This compound (monomer)

  • Toluene (solvent)

  • α,α'-Azoisobutyronitrile (AIBN) (initiator)

  • Methanol (non-solvent for precipitation)

  • Nitrogen gas (for inert atmosphere)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Monomer and Solvent Preparation:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 100 mL of toluene.

    • Add 20 g of this compound to the toluene.

    • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.

  • Initiator Addition and Reaction:

    • While maintaining a nitrogen atmosphere, add 0.2 g of AIBN to the monomer solution.

    • Fit the flask with a reflux condenser and place it in a heating mantle.

    • Heat the reaction mixture to 70°C with continuous stirring.

    • Allow the reaction to proceed for 6 hours at this temperature.

  • Polymer Precipitation and Purification:

    • After 6 hours, cool the reaction mixture to room temperature.

    • Slowly pour the viscous polymer solution into 500 mL of vigorously stirring methanol. This will cause the poly(this compound) to precipitate as a white solid.

    • Allow the precipitate to settle, then decant the supernatant.

    • Wash the polymer twice with 100 mL portions of fresh methanol to remove any unreacted monomer and initiator fragments.

    • Collect the purified polymer by filtration and dry it in a vacuum oven at 40°C until a constant weight is achieved.

Data Presentation

The following tables summarize typical quantitative data for the solution polymerization of this compound.

Table 1: Reagent Quantities

ReagentMolar Mass ( g/mol )QuantityMoles
This compound112.1320 g0.178
Toluene92.14100 mL-
AIBN164.210.2 g0.0012

Table 2: Reaction Conditions and Expected Results

ParameterValue
Reaction Temperature70°C
Reaction Time6 hours
Expected Yield15-18 g (75-90%)
Appearance of PolymerWhite powder
SolubilitySoluble in Toluene, THF, Chloroform

Experimental Workflow

SolutionPolymerization cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification cluster_product Final Product Monomer This compound in Toluene N2_Purge Nitrogen Purge (30 min) Monomer->N2_Purge Remove O2 Initiator Add AIBN N2_Purge->Initiator Heat Heat to 70°C Initiator->Heat React React for 6 hours Heat->React Cool Cool to RT React->Cool Precipitate Precipitate in Methanol Cool->Precipitate Wash Wash with Methanol Precipitate->Wash Dry Dry in Vacuum Oven Wash->Dry Polymer Poly(this compound) Dry->Polymer

Caption: Workflow for the solution polymerization of this compound.

Characterization of Poly(this compound)

The synthesized poly(this compound) can be characterized using various analytical techniques to determine its structure, molecular weight, and thermal properties.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic functional groups. The spectrum should show a strong carbonyl (C=O) stretch around 1730 cm⁻¹ and the disappearance of the acrylate C=C double bond peak around 1640 cm⁻¹, while retaining the allyl C=C peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to further elucidate the polymer structure and confirm the presence of the pendant allyl groups.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) of the polymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

Discussion

The solution polymerization of this compound using a free-radical initiator like AIBN is a reliable method for producing poly(this compound). The choice of solvent is crucial; toluene is a good solvent for both the monomer and the resulting polymer. The reaction temperature is dictated by the decomposition temperature of the initiator. For AIBN, 70°C provides a suitable rate of radical formation. It is important to note that the molecular weight of the resulting polymer can be influenced by factors such as the monomer-to-initiator ratio and the reaction temperature. Higher initiator concentrations will generally lead to lower molecular weight polymers. The pendant allyl groups in the synthesized polymer are available for post-polymerization modification, such as cross-linking or grafting, which can be advantageous in the development of functional materials for various applications, including drug delivery systems.

References

Application Notes and Protocols: Emulsion Polymerization of Butyl Acrylate with Allyl Acrylate Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the emulsion polymerization of butyl acrylate (BA) using allyl acrylate (AA) as a crosslinking agent. Emulsion polymerization is an environmentally friendly method that utilizes water as the continuous phase to produce polymer latexes with a wide range of applications, including in paints, coatings, adhesives, and biomedical materials.[1][2] The incorporation of a crosslinker like this compound allows for the formation of a polymer network, enhancing the mechanical properties and solvent resistance of the final product.[3] this compound is a "dual functionality" monomer, containing both a highly reactive acrylate group and a less reactive allyl group, which allows for a two-stage crosslinking process.[4][5]

Principle of the Reaction

The emulsion polymerization of butyl acrylate with this compound proceeds via a free-radical chain mechanism. The process can be divided into three main stages: initiation, propagation, and termination.[6][7]

  • Initiation: A water-soluble initiator, such as potassium persulfate (KPS) or ammonium persulfate (APS), thermally decomposes to generate free radicals.[8]

  • Propagation: These radicals react with butyl acrylate and this compound monomers within the monomer-swollen polymer particles. The acrylate double bond of this compound is significantly more reactive than the allyl double bond, leading to the formation of linear polymer chains with pendant allyl groups.[4]

  • Crosslinking: The less reactive allyl groups can participate in further polymerization reactions, leading to the formation of a crosslinked network. This can occur during the main polymerization stage or be induced post-polymerization.

  • Termination: The growing polymer chains are terminated by combination or disproportionation reactions.[6]

Experimental Protocols

This section outlines two common protocols for the emulsion polymerization of butyl acrylate with this compound: a batch process and a semi-continuous (or semi-batch) process. The semi-continuous process allows for better control over the reaction kinetics and polymer morphology.[3][9]

Materials and Reagents
ReagentGradeSupplier (Example)Purpose
Butyl Acrylate (BA)Inhibitor-free, >99%Sigma-AldrichMonomer
This compound (AA)>98%TCI ChemicalsCrosslinking Monomer
Potassium Persulfate (KPS)ACS reagent, >99%Fisher ScientificInitiator
Sodium Dodecyl Sulfate (SDS)>98.5%Bio-Rad LaboratoriesSurfactant
Sodium Bicarbonate (NaHCO₃)ACS reagent, >99.7%VWRBuffering Agent
Deionized (DI) WaterHigh Purity-Reaction Medium
Nitrogen Gas (N₂)High Purity-Inert Atmosphere

Note: Butyl acrylate should be passed through a column of basic alumina to remove the inhibitor before use.

Protocol 1: Batch Emulsion Polymerization

This protocol is suitable for initial screening experiments and smaller-scale synthesis.

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 100 mL of deionized water, 0.5 g of sodium dodecyl sulfate (SDS), and 0.1 g of sodium bicarbonate.

  • Purge the flask with nitrogen gas for 30 minutes while stirring at 200 rpm to remove dissolved oxygen.

  • In a separate beaker, prepare a monomer mixture of 20 g of butyl acrylate and the desired amount of this compound (e.g., 0.2 g for 1 wt% crosslinker).

  • Add the monomer mixture to the reaction flask and continue stirring for 15 minutes to form a stable emulsion.

  • Increase the temperature of the reaction mixture to 75°C using a water bath.

  • Dissolve 0.1 g of potassium persulfate in 5 mL of deionized water and add it to the reaction flask to initiate the polymerization.

  • Maintain the reaction at 75°C for 4 hours under a nitrogen atmosphere with continuous stirring.

  • Cool the reactor to room temperature.

  • Filter the resulting latex through a 100-mesh screen to remove any coagulum.

Protocol 2: Semi-Continuous Emulsion Polymerization

This method provides better control over the copolymer composition and heat generation.

Procedure:

  • Initial Charge: To a 500 mL five-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a nitrogen inlet, a monomer emulsion inlet, and an initiator solution inlet, add 150 mL of deionized water, 0.2 g of sodium dodecyl sulfate, and 0.2 g of sodium bicarbonate.

  • Purge the flask with nitrogen for 30 minutes while stirring at 250 rpm.

  • Heat the reactor to 80°C.

  • Monomer Emulsion Preparation: In a separate beaker, prepare a pre-emulsion by adding 80 g of butyl acrylate and the desired amount of this compound (e.g., 0.8 g for 1 wt%) to a solution of 1.0 g of sodium dodecyl sulfate in 40 mL of deionized water. Stir vigorously for 30 minutes.

  • Initiator Solution Preparation: Dissolve 0.4 g of potassium persulfate in 20 mL of deionized water.

  • Initiation: Add 10% of the monomer emulsion and 20% of the initiator solution to the reaction flask. Allow the seed polymerization to proceed for 30 minutes.

  • Feeding: Continuously feed the remaining monomer emulsion and initiator solution into the reactor over a period of 3 hours using separate syringe pumps.

  • Post-Polymerization: After the feeding is complete, maintain the reaction at 80°C for an additional hour to ensure high monomer conversion.

  • Cool the reactor to room temperature.

  • Filter the latex through a 100-mesh screen.

Data Presentation

The following tables summarize typical experimental parameters and expected outcomes. The values can be adjusted to achieve desired polymer properties.

Table 1: Typical Reaction Conditions

ParameterBatch ProcessSemi-Continuous Process
Reaction Temperature 70-80°C75-85°C
Stirring Speed 200-300 rpm250-400 rpm
Monomer Concentration 15-25 wt%20-40 wt%
Initiator (KPS) 0.3-0.7 wt% (based on monomer)0.3-0.7 wt% (based on monomer)
Surfactant (SDS) 1.5-3.0 wt% (based on monomer)1.0-2.5 wt% (based on monomer)
This compound Conc. 0.5-5.0 wt% (based on monomer)0.5-5.0 wt% (based on monomer)
Reaction Time 3-6 hours4-5 hours (including feed time)

Table 2: Expected Latex Properties

PropertyTypical RangeCharacterization Technique
Solid Content 30-50%Gravimetry
Particle Size (Diameter) 50-200 nmDynamic Light Scattering (DLS)
pH 7.0-8.5pH Meter
Viscosity 20-200 cPBrookfield Viscometer
Gel Content 5-95% (depends on AA conc.)Solvent Extraction (e.g., with THF)
Glass Transition Temp. (Tg) -50 to -40°CDifferential Scanning Calorimetry (DSC)

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing & Analysis reagents Reagents monomer_mix Monomer Mixture (BA + AA) reagents->monomer_mix initiator_sol Initiator Solution (KPS in DI Water) reagents->initiator_sol surfactant_sol Aqueous Phase (SDS + NaHCO3 in DI Water) reagents->surfactant_sol reactor Reaction Vessel monomer_mix->reactor initiator_sol->reactor Initiation surfactant_sol->reactor polymerization Emulsion Polymerization (e.g., 75°C, 4h) reactor->polymerization cooling Cooling polymerization->cooling filtration Filtration cooling->filtration characterization Latex Characterization filtration->characterization

Caption: Workflow for batch emulsion polymerization of butyl acrylate with this compound.

Crosslinking Mechanism

crosslinking_mechanism cluster_propagation Initial Propagation cluster_crosslinking Crosslinking BA Butyl Acrylate Linear_Polymer Linear Polymer Chain with Pendant Allyl Groups BA->Linear_Polymer Polymerization AA This compound AA->Linear_Polymer Copolymerization (via acrylate group) Radical R• Radical->BA + Radical->AA + Pendant_Allyl Pendant Allyl Group on another chain Linear_Polymer->Pendant_Allyl Radical attack on pendant allyl group Crosslinked_Network Crosslinked Polymer Network Pendant_Allyl->Crosslinked_Network Chain Transfer/ Crosslinking

Caption: Simplified reaction scheme for crosslinking with this compound.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High Coagulum Formation - Insufficient surfactant concentration- Stirring speed too high or too low- Presence of oxygen- Impurities in monomers- Increase surfactant concentration- Optimize stirring speed- Ensure thorough nitrogen purging- Purify monomers before use
Low Monomer Conversion - Insufficient initiator concentration- Low reaction temperature- Presence of inhibitors- Increase initiator concentration- Increase reaction temperature- Ensure complete removal of inhibitor from monomers
Broad Particle Size Distribution - Secondary nucleation- Use a seeded polymerization protocol- Optimize surfactant concentration and feeding rate in semi-continuous process
Low Gel Content - Insufficient this compound concentration- Low reaction temperature or time- Increase the amount of this compound- Increase reaction temperature or extend reaction time

Safety Precautions

  • Butyl acrylate and this compound are irritants and sensitizers. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Potassium persulfate is a strong oxidizing agent. Avoid contact with combustible materials.

  • The polymerization reaction is exothermic. Ensure proper temperature control to prevent a runaway reaction.

References

Application Notes and Protocols for the Synthesis of Functional Gradient Copolymers of Allyl Methacrylate and Butyl Acrylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of functional gradient copolymers of allyl methacrylate (AMA) and butyl acrylate (BA). The primary synthesis method described is Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique that allows for the formation of well-defined polymer architectures.[1] The resulting copolymers possess pendant allyl groups, which serve as versatile handles for post-polymerization modification, enabling the introduction of various functionalities for applications in drug delivery, biomaterials, and coatings. This guide includes comprehensive experimental procedures, data presentation in tabular format for clarity, and graphical representations of the experimental workflow.

Introduction

Gradient copolymers, characterized by a gradual change in monomer composition along the polymer chain, offer unique properties distinct from random or block copolymers.[2] The combination of a hydrophobic monomer like butyl acrylate with a functional monomer such as allyl methacrylate allows for the creation of amphiphilic materials with tunable properties. The pendant allyl groups on the AMA units are particularly useful for post-polymerization functionalization via thiol-ene "click" chemistry, providing an efficient route to a wide range of functional materials.[3] ATRP is an ideal method for synthesizing these structures due to its ability to control molecular weight and achieve low polydispersity.[1][4]

Data Presentation

Table 1: Reaction Parameters for ATRP Synthesis of P(AMA-co-BA)
ParameterConditionReference
Monomers Allyl Methacrylate (AMA), Butyl Acrylate (BA)[1]
Initiator Methyl 2-bromopropionate or Ethyl 2-bromoisobutyrate[1]
Catalyst Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl)[1]
Ligand N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA)[1]
Solvent Toluene or Benzonitrile[1]
Temperature 70-100 °C[1]
Reaction Time Varies (monitored by GC or NMR)[1]
Table 2: Representative Molecular Weight and Polydispersity Data
Copolymer Composition (AMA:BA)Mn ( g/mol )Đ (Mw/Mn)Reference
50:5015,000 - 25,0001.2 - 1.5[1]
30:7018,000 - 30,0001.3 - 1.6[1]
70:3012,000 - 20,0001.2 - 1.4[1]
(Note: Actual values will vary depending on specific reaction conditions and monomer-to-initiator ratio.)

Experimental Protocols

Protocol 1: Synthesis of P(AMA-co-BA) Gradient Copolymer via ATRP

Materials:

  • Allyl methacrylate (AMA), inhibitor removed

  • Butyl acrylate (BA), inhibitor removed

  • Methyl 2-bromopropionate (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Toluene (anhydrous)

  • Methanol (for precipitation)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Standard Schlenk line and glassware

Procedure:

  • Monomer and Solvent Preparation: Purify AMA and BA by passing them through a column of basic alumina to remove the inhibitor. Dry toluene over calcium hydride and distill under inert atmosphere.

  • Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar. Flame-dry the glassware under vacuum and backfill with inert gas (N₂ or Ar).

  • Reagent Addition:

    • To the flask, add CuBr (1 equivalent relative to initiator).

    • Add anhydrous toluene via syringe.

    • Add PMDETA (1 equivalent relative to CuBr) via syringe. The solution should turn green/blue.

    • Add the desired amounts of AMA and BA monomers via syringe.

    • Degas the mixture by three freeze-pump-thaw cycles.

  • Initiation: While stirring, add the initiator, methyl 2-bromopropionate, via syringe to start the polymerization.

  • Polymerization: Immerse the flask in a preheated oil bath at 100 °C.[1] Monitor the reaction progress by taking aliquots at regular intervals and analyzing by gas chromatography (GC) for monomer conversion or ¹H NMR.

  • Termination and Purification:

    • Once the desired conversion is reached, terminate the polymerization by opening the flask to air and adding a small amount of solvent (e.g., THF).

    • Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer by slowly adding the solution to a large excess of cold methanol.

    • Collect the precipitated polymer by filtration and dry under vacuum at room temperature until a constant weight is achieved.

Protocol 2: Post-Polymerization Functionalization via Thiol-Ene Reaction

Materials:

  • P(AMA-co-BA) copolymer

  • Thiol of choice (e.g., 1-thioglycerol for hydrophilicity, a fluorescently-tagged thiol for imaging)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Solvent (e.g., THF)

  • UV lamp (365 nm)

Procedure:

  • Dissolution: Dissolve the P(AMA-co-BA) copolymer in THF in a quartz reaction vessel.

  • Reagent Addition: Add the desired thiol in a molar excess relative to the allyl groups on the copolymer. Add a catalytic amount of the photoinitiator.

  • Reaction: Stir the solution and expose it to UV radiation (365 nm) at room temperature. The reaction is typically complete within a few hours.

  • Purification: Precipitate the functionalized polymer in a non-solvent (e.g., cold methanol or hexane, depending on the final polymer's polarity).

  • Drying: Collect the polymer by filtration and dry under vacuum.

  • Characterization: Confirm the functionalization using techniques such as ¹H NMR (disappearance of allyl proton signals) and FTIR (appearance of new functional group signals).

Visualizations

Experimental_Workflow_Synthesis cluster_prep Preparation cluster_reaction ATRP Reaction cluster_purification Purification Monomer_Purification Monomer Purification (AMA & BA) Reaction_Setup Schlenk Flask Setup (Inert Atmosphere) Monomer_Purification->Reaction_Setup Solvent_Drying Solvent Drying (Toluene) Solvent_Drying->Reaction_Setup Reagent_Addition Reagent Addition (CuBr, PMDETA, Monomers) Reaction_Setup->Reagent_Addition Degassing Freeze-Pump-Thaw Cycles Reagent_Addition->Degassing Initiation Initiator Addition (Methyl 2-bromopropionate) Degassing->Initiation Polymerization Polymerization (100°C) Initiation->Polymerization Termination Termination (Exposure to Air) Polymerization->Termination Catalyst_Removal Catalyst Removal (Alumina Column) Termination->Catalyst_Removal Precipitation Precipitation (in Methanol) Catalyst_Removal->Precipitation Drying Drying (Vacuum) Precipitation->Drying

Caption: Workflow for the ATRP synthesis of P(AMA-co-BA).

Experimental_Workflow_Functionalization cluster_reaction Thiol-Ene Reaction cluster_purification Purification cluster_characterization Characterization Dissolution Dissolve P(AMA-co-BA) in THF Reagent_Addition Add Thiol & Photoinitiator Dissolution->Reagent_Addition UV_Irradiation UV Irradiation (365 nm) Reagent_Addition->UV_Irradiation Precipitation Precipitation (in non-solvent) UV_Irradiation->Precipitation Drying Drying (Vacuum) Precipitation->Drying Analysis NMR, FTIR Drying->Analysis

Caption: Workflow for post-polymerization functionalization.

Applications and Future Perspectives

The functional gradient copolymers of allyl methacrylate and butyl acrylate serve as a versatile platform for numerous applications. In drug delivery, the hydrophobic butyl acrylate segments can form the core of micelles for encapsulating hydrophobic drugs, while the functionalized hydrophilic segments form the corona, providing stability and targeting capabilities.[5] In tissue engineering, these polymers can be functionalized with bioactive molecules to promote cell adhesion and growth. The ability to tailor the gradient structure and introduce a wide array of functionalities through thiol-ene chemistry opens up possibilities for creating novel smart materials, sensors, and advanced coatings.[6][7] Further research can explore the use of different monomers to fine-tune the thermal and mechanical properties of these copolymers for specific applications.

References

Troubleshooting & Optimization

Preventing premature gelation in allyl acrylate polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Allyl Acrylate Polymerization

Welcome to the technical support center for this compound polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on preventing premature gelation, a common challenge in working with this monomer.

Frequently Asked Questions (FAQs)

Q1: What is premature gelation in this compound polymerization and why does it occur?

Premature gelation is the formation of an insoluble, cross-linked polymer network before the desired degree of polymerization or reaction endpoint is reached. This compound is particularly susceptible to this due to its bifunctional nature. The polymerization process involves two main pathways that lead to cross-linking:

  • Acrylate Group Polymerization: The acrylate double bond undergoes rapid free-radical polymerization to form the primary polymer backbone.

  • Allyl Group Reactivity: The hydrogen atoms on the allyl group are susceptible to abstraction by growing polymer radicals. This is a form of degradative chain transfer that creates a new radical site on the polymer backbone.[1] This new site can initiate the growth of another polymer chain, leading to a branched structure.

As the concentration of these branched polymers increases, they interconnect, forming a three-dimensional network that results in the formation of a gel.[2] Gelation is officially reached at the "gel point," where a single, continuous macromolecule spans the entire reaction vessel.

cluster_main Polymerization Pathway cluster_crosslink Cross-linking Pathway Monomer This compound Monomer Radical Propagating Radical Chain Monomer->Radical Propagation Branched Branched Polymer Monomer->Branched Initiator Initiator (e.g., AIBN) Initiator->Monomer Initiation Polymer Linear Poly(this compound) Radical->Polymer Backbone_Radical Backbone Radical (from H-abstraction) Polymer->Backbone_Radical Chain Transfer to Allyl Group Backbone_Radical->Monomer Starts new chain Gel Cross-linked Gel Network Branched->Gel Inter-chain reactions

Diagram 1. Mechanism of gelation in this compound polymerization.

Q2: How do Chain Transfer Agents (CTAs) help prevent premature gelation?

By keeping the average molecular weight of the polymer chains low, CTAs significantly reduce the probability of forming the extensive, interconnected network required for gelation.[5] This postpones the gel point to a much higher monomer conversion.[6] Thiol-based compounds, such as dodecanethiol, are common CTAs used in acrylate polymerizations.[5]

cluster_without_cta Without CTA cluster_with_cta With CTA start1 Radical p1 Long Polymer Chain (High MW) start1->p1 Uncontrolled Propagation gel Gel Formation p1->gel start2 Radical cta CTA (e.g., Thiol) start2->cta Chain Transfer p2 Terminated Chain (Low MW) cta->p2 new_rad New Radical (from CTA) cta->new_rad p3 New Short Chain new_rad->p3 solution Soluble Polymer p3->solution

Diagram 2. The role of a Chain Transfer Agent (CTA) in controlling molecular weight.

Q3: How do reaction temperature and concentration influence gelation?

Both temperature and concentration are critical parameters for controlling the rate of polymerization and the onset of gelation.

  • Temperature: Higher temperatures increase the rate of both initiation and propagation, leading to faster polymer formation. This can cause a rapid, uncontrolled reaction that results in premature gelation.[7] Lowering the reaction temperature is an effective strategy to slow the polymerization rate and delay the gel point.[6] However, the temperature must remain high enough to ensure the thermal initiator decomposes at a reasonable rate.[8]

  • Concentration: High concentrations of the monomer or initiator accelerate the polymerization rate and increase the likelihood of chain-branching.[5] This can lead to the Trommsdorff-Norrish effect (or gel effect), where the viscosity of the medium increases so much that polymer chain termination is hindered, causing the reaction to autoaccelerate and quickly form a gel.[8] Using a solvent to dilute the reactants is a standard method to control the reaction and prevent this outcome.[9]

Q4: What is the role of inhibitors like MEHQ, and should I remove them?

Commercial acrylate monomers are shipped with inhibitors, such as the monomethyl ether of hydroquinone (MEHQ), to prevent spontaneous polymerization during transport and storage.[10][11] These inhibitors work by scavenging free radicals.[10] For most applications, it is essential to remove the inhibitor before starting a controlled polymerization. If not removed, the inhibitor will consume the radicals generated by your initiator, leading to a long induction period or complete failure of the reaction.[10] The inhibitor can be removed by passing the monomer through a column of basic alumina.[1]

Troubleshooting Guide: Premature Gelation

Use this guide to diagnose and solve common issues related to premature gelation in your experiments.

start Premature Gelation Observed q_conversion At what conversion did it gel? start->q_conversion q_repro Is the issue reproducible? start->q_repro If problem is intermittent low_conv Low Conversion (< 20%) q_conversion->low_conv Low high_conv High Conversion (> 50%) q_conversion->high_conv High sol_repro Likely Cause: Process Variability Solutions: 1. Standardize Monomer Purification 2. Ensure Consistent Degassing 3. Verify Temperature Control System q_repro->sol_repro sol_low_conv Likely Cause: Uncontrolled Reaction Solutions: 1. Lower Temperature 2. Decrease Monomer/Initiator Conc. 3. Add/Increase Chain Transfer Agent 4. Check for Impurities low_conv->sol_low_conv sol_high_conv Likely Cause: Expected Cross-linking Solutions: 1. Increase CTA Concentration 2. Use Controlled Polymerization (RAFT) 3. Stop reaction at lower conversion high_conv->sol_high_conv

Diagram 3. Troubleshooting workflow for premature gelation.

Issue 1: The reaction mixture turns into a solid gel almost immediately after initiation or at very low conversion.

  • Potential Causes:

    • The initiator or monomer concentration is too high, leading to an extremely rapid, uncontrolled polymerization.[8]

    • The reaction temperature is excessive for the chosen system.

    • Multifunctional impurities or cross-linkers are present in the monomer or solvent.[8]

    • Absence of a chain transfer agent (CTA).

  • Recommended Solutions:

    • Reduce Concentrations: Decrease the initiator concentration. Dilute the monomer with a suitable anhydrous solvent (e.g., toluene, 1,4-dioxane).

    • Lower Temperature: Reduce the reaction temperature by 10-20 °C, ensuring it is still within the active range for your initiator.

    • Add a CTA: Introduce a chain transfer agent like dodecanethiol to regulate polymer chain length.

    • Purify Reagents: Ensure the monomer is purified to remove inhibitors and any potential cross-linking impurities. Use a pure, dry solvent.

Issue 2: The polymerization proceeds slowly but eventually forms a gel.

  • Potential Causes:

    • Degradative chain transfer is occurring, which slows the overall rate, but cross-linking reactions still happen over the extended reaction time.[1]

    • The concentration of the chain transfer agent is too low to effectively control the molecular weight throughout the reaction.

  • Recommended Solutions:

    • Increase CTA Concentration: Incrementally increase the amount of CTA to further suppress the growth of high molecular weight chains.

    • Consider Controlled Radical Polymerization (CRP): Techniques like RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization offer superior control over the process, minimizing both termination and uncontrolled chain transfer, thereby preventing gelation more effectively.[1]

Quantitative Data Summary

The following tables provide illustrative data based on established principles of polymerization to guide experimental design.

Table 1: Effect of Chain Transfer Agent (Dodecanethiol) Concentration on Gel Point

[CTA] / [Monomer] Ratio Average Molecular Weight (Mn) at 50% Conversion Monomer Conversion at Gel Point
0% > 500,000 g/mol ~ 6%[6]
0.5% ~ 80,000 g/mol ~ 25%[6]
1.0% ~ 40,000 g/mol ~ 45%

| 2.0% | ~ 20,000 g/mol | > 70% (may not gel) |

Table 2: Influence of Reaction Conditions on Time to Gelation

Monomer Concentration (in Toluene) Initiator (AIBN) Concentration Temperature Approximate Time to Gelation
100% (Bulk) 0.2 mol% 70 °C < 15 minutes
50 wt% 0.2 mol% 70 °C ~ 2 hours
50 wt% 0.2 mol% 60 °C ~ 5 hours

| 50 wt% | 0.1 mol% | 60 °C | > 8 hours |

Experimental Protocols

Protocol 1: Purification of this compound (Inhibitor Removal)

  • Objective: To remove the MEHQ inhibitor from commercial this compound before polymerization.

  • Materials:

    • This compound (as received)

    • Basic alumina

    • Glass chromatography column or a large syringe barrel with a frit

    • Clean, dry collection flask

  • Procedure:

    • Set up the chromatography column in a fume hood.

    • Fill the column approximately two-thirds full with basic alumina.

    • Gently add the this compound to the top of the column.

    • Allow the monomer to pass through the alumina bed via gravity. Do not apply pressure, as this can heat the monomer.

    • Collect the purified, inhibitor-free monomer in a clean, dry flask.

    • The purified monomer is no longer stabilized and should be used immediately for the best results.[10]

Protocol 2: Controlled Free-Radical Polymerization of this compound

  • Objective: To polymerize this compound while delaying the onset of gelation using a solvent and a CTA.

  • Materials:

    • Purified this compound

    • Anhydrous solvent (e.g., 1,4-dioxane)

    • Initiator (e.g., AIBN)

    • Chain Transfer Agent (e.g., n-dodecanethiol)

    • Schlenk flask with a magnetic stir bar

    • Condenser and nitrogen/argon inlet

    • Oil bath with temperature controller

  • Procedure:

    • Assemble and flame-dry the Schlenk flask and condenser under vacuum, then backfill with an inert gas (e.g., nitrogen).

    • Add the desired amount of anhydrous solvent (e.g., to make a 50 wt% monomer solution) and the magnetic stir bar to the flask.

    • Purge the solvent with the inert gas for at least 30 minutes to remove dissolved oxygen.

    • Using a syringe, add the chain transfer agent, followed by the purified this compound.

    • Subject the reaction mixture to three freeze-pump-thaw cycles for thorough degassing.[5]

    • After the final thaw, place the flask under a positive pressure of inert gas.

    • Immerse the flask in the preheated oil bath set to the desired temperature (e.g., 70 °C).

    • Once the temperature stabilizes, add the initiator (dissolved in a small amount of degassed solvent) via syringe.

    • Allow the reaction to proceed for the desired time, monitoring for any significant increase in viscosity that may indicate the onset of gelation.

    • To terminate the reaction, cool the flask to room temperature and expose the contents to air.

References

Technical Support Center: Optimizing Initiator Concentration for Allyl Acrylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with allyl acrylate reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during polymerization, with a focus on optimizing initiator concentration.

Troubleshooting Guide

This section addresses specific issues you might encounter during your this compound polymerization experiments in a question-and-answer format.

Issue 1: Polymerization Fails to Initiate or is Significantly Delayed

  • Question: Why is my this compound polymerization not starting, or why is there a long induction period before I observe any viscosity changes?

  • Answer: Failure to initiate or a significant delay in polymerization is a common problem that can often be attributed to several factors, primarily related to the presence of inhibitors or insufficient radical generation.

    • Inhibitor Presence: Commercial this compound monomers are typically shipped with inhibitors, such as hydroquinone (HQ) or monomethyl ether of hydroquinone (MEHQ), to prevent premature polymerization during storage.[1] These inhibitors scavenge the free radicals necessary to start the polymerization process.[1] If the inhibitor is not removed or its concentration is not overcome by the initiator, polymerization will be hindered. For many applications, it is crucial to remove the inhibitor before use.[1]

    • Insufficient Initiator: The role of the initiator is to generate free radicals that begin the polymerization chain reaction.[1][2] If the initiator concentration is too low, it may not produce enough radicals to effectively overcome the residual inhibitor and initiate polymerization.[1][3] The initiator itself could also be degraded or inactive, leading to poor radical generation.[1]

    • Oxygen Inhibition: Dissolved oxygen in the reaction mixture is a potent inhibitor of free-radical polymerization.[1] Oxygen reacts with the initiating and propagating radicals to form stable peroxy radicals, which do not efficiently continue the polymer chain, leading to an induction period or complete inhibition of the polymerization.[1]

    • Low Temperature: The decomposition rate of many thermal initiators is dependent on temperature. If the reaction temperature is too low, the initiator will not decompose at a sufficient rate to generate an adequate concentration of free radicals.[1]

Issue 2: Low Monomer Conversion or Incomplete Polymerization

  • Question: My polymerization starts, but the final conversion of the monomer is low. How can I improve the yield?

  • Answer: Low monomer conversion is a frequent challenge and can be caused by several factors that lead to the premature termination of growing polymer chains.

    • Inadequate Initiation: Similar to initiation failure, an insufficient concentration of active initiator will result in a lower overall rate of polymerization and may lead to incomplete conversion.[1]

    • Degradative Chain Transfer: Allyl monomers are particularly susceptible to degradative chain transfer.[4][5] This process involves the abstraction of a hydrogen atom from the allyl group of a monomer by a propagating radical, forming a stable, less reactive allyl radical that is slow to re-initiate polymerization. This effectively terminates the growing polymer chain, leading to low molecular weights and low conversions.[5]

    • Suboptimal Reaction Temperature: Temperature significantly influences polymerization kinetics. An inappropriate temperature can lead to slow reaction rates or favor side reactions that terminate the polymer chains.[1] While higher temperatures can lead to a faster initial rate, they may also result in lower final conversion due to increased rates of termination reactions.[1]

Issue 3: The Resulting Polymer Has a Very Low Molecular Weight

  • Question: My this compound polymerization yields a product, but Gel Permeation Chromatography (GPC) analysis shows a very low molecular weight, essentially oligomers. How can I increase the degree of polymerization?

  • Answer: Low molecular weight is a classic issue in this compound polymerization, primarily due to degradative chain transfer.[4] To achieve higher molecular weights, you need to suppress this termination pathway.

    • High Initiator Concentration: A higher initiator concentration leads to the formation of more polymer chains, resulting in a lower average molecular weight.[6][7] Each chain has less monomer to consume before termination.

    • Controlled Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP) can provide better control over the polymerization of allyl monomers, leading to polymers with higher molecular weights and lower polydispersity.[4]

    • Monomer Concentration: The concentration of the monomer can also play a role. Very high monomer concentrations can sometimes lead to an increase in chain transfer events.

Issue 4: Gel Formation During Polymerization

  • Question: My polymerization reaction resulted in the formation of an insoluble gel. What causes this and how can I prevent it?

  • Answer: Gel formation, or cross-linking, occurs when polymer chains become linked together, forming a network structure. In this compound polymerization, this can happen due to the presence of the pendant allyl groups.

    • Chain Transfer to Polymer: At high monomer conversions, a propagating radical can abstract a hydrogen from the backbone of an already formed polymer chain. This creates a new radical site on the polymer backbone, which can then initiate the growth of a new chain, leading to branching and eventually cross-linking.[1]

    • Reaction of Pendant Allyl Groups: The double bonds in the pendant allyl groups of the polymer can participate in further polymerization reactions, especially at higher temperatures and monomer conversions, leading to cross-linking.

    • High Temperature: Higher reaction temperatures can increase the rate of side reactions, including chain transfer to the polymer and reactions involving the pendant allyl groups, promoting gelation.[8]

Frequently Asked Questions (FAQs)

Q1: What is the typical effect of increasing initiator concentration on the polymerization of this compound?

A1: Increasing the initiator concentration generally leads to a higher rate of polymerization because more free radicals are generated to initiate polymer chains.[6][9] However, for allyl acrylates, this also typically results in a lower average molecular weight of the polymer.[6][9] This is because a higher number of growing chains are competing for the available monomer, and the likelihood of termination events, including degradative chain transfer, increases.

Q2: Which initiators are commonly used for the polymerization of this compound?

A2: For the free-radical polymerization of this compound, common thermal initiators include azo compounds like 2,2'-azobisisobutyronitrile (AIBN) and peroxides such as benzoyl peroxide (BPO).[2] The choice of initiator depends on the desired reaction temperature and the solvent used. AIBN is a popular choice for solution polymerizations at temperatures around 60-80 °C.[6] For lower temperature polymerizations, redox initiator systems can be employed.[10]

Q3: How can I minimize degradative chain transfer in my this compound polymerization?

A3: Minimizing degradative chain transfer is key to obtaining higher molecular weight polymers. Strategies include:

  • Using Controlled Radical Polymerization (CRP) techniques: RAFT and ATRP are effective methods for controlling the polymerization of challenging monomers like this compound.[4]

  • Optimizing Initiator Concentration: Using a lower initiator concentration can lead to the formation of fewer polymer chains, allowing each chain to grow longer before termination.[6]

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of chain transfer reactions relative to propagation.[8]

Q4: Can the initiator concentration affect the polydispersity index (PDI) of the resulting poly(this compound)?

A4: Yes, the initiator concentration can influence the polydispersity index (PDI) of the polymer. Very high or very low initiator concentrations can sometimes lead to a broader molecular weight distribution and thus a higher PDI. This can be due to an increased likelihood of side reactions and termination events at high initiator concentrations, or slow and uneven initiation at very low concentrations.

Data Presentation

Table 1: Effect of Initiator (AIBN) Concentration on Allyl Methacrylate Polymerization

Initiator Concentration (mol/L)Temperature (°C)Polymerization Rate (%/h)Molecular Weight ( g/mol )Polydispersity Index (PDI)Reference
0.0160LowHighBroad[11]
0.0560ModerateModerateModerate[11]
0.160HighLowBroad[11]

Note: This table presents a generalized trend based on typical free-radical polymerization kinetics. Actual values can vary significantly based on specific reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Free-Radical Polymerization of this compound

This protocol describes a typical setup for the solution polymerization of this compound.

  • Monomer Purification: If necessary, remove the inhibitor from the this compound monomer by passing it through a column of basic alumina or by washing with an aqueous NaOH solution followed by drying over an anhydrous salt (e.g., MgSO₄).[1]

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the desired amount of purified this compound and solvent (e.g., toluene, 1,4-dioxane).

  • Degassing: Subject the mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Initiator Addition: In a separate container, dissolve the desired amount of initiator (e.g., AIBN) in a small amount of the reaction solvent.

  • Initiation: Heat the monomer solution to the desired reaction temperature (e.g., 60-70 °C for AIBN) under an inert atmosphere (e.g., nitrogen or argon). Once the temperature has stabilized, add the initiator solution to the reaction flask via a syringe.

  • Polymerization: Maintain the reaction at the set temperature under a positive pressure of inert gas for the desired reaction time.

  • Monitoring and Termination: Monitor the progress of the reaction by taking samples periodically and analyzing for monomer conversion (e.g., by gravimetry or NMR). To terminate the polymerization, cool the reaction mixture in an ice bath and expose it to air.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold methanol or hexane). Filter the precipitate and dry it under vacuum to a constant weight.

Protocol 2: Characterization of Poly(this compound)

  • Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) using appropriate standards (e.g., polystyrene or poly(methyl methacrylate)).

  • Chemical Structure: Confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) to verify the presence of the polymer backbone and pendant allyl groups.[3][11]

  • Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and Thermogravimetric Analysis (TGA) to assess thermal stability.[3][11]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis & Purification Monomer_Purification Monomer Purification (Remove Inhibitor) Reaction_Setup Reaction Setup (Monomer + Solvent) Monomer_Purification->Reaction_Setup Degassing Degassing (Freeze-Pump-Thaw) Reaction_Setup->Degassing Heating Heat to Reaction Temp Degassing->Heating Initiator_Prep Initiator Preparation (Dissolve in Solvent) Initiation Add Initiator Initiator_Prep->Initiation Heating->Initiation Polymerization Maintain Temp & Time Initiation->Polymerization Termination Terminate Reaction (Cool & Expose to Air) Polymerization->Termination Purification Precipitation & Drying Termination->Purification Characterization Characterization (GPC, NMR, DSC) Purification->Characterization

Caption: Experimental workflow for the free-radical polymerization of this compound.

troubleshooting_tree Start Polymerization Issue No_Polymerization No Polymerization / Long Induction Start->No_Polymerization Low_Conversion Low Monomer Conversion Start->Low_Conversion Low_MW Low Molecular Weight Start->Low_MW Cause1 Inhibitor Present? No_Polymerization->Cause1 Cause2 [Initiator] Too Low? Low_Conversion->Cause2 Cause4 Degradative Chain Transfer? Low_Conversion->Cause4 Low_MW->Cause2 Low_MW->Cause4 Cause1->Cause2 No Solution1 Remove Inhibitor Cause1->Solution1 Yes Cause3 Oxygen Present? Cause2->Cause3 No Solution2 Increase [Initiator] Cause2->Solution2 Yes Solution3 Degas System Cause3->Solution3 Yes Solution4 Use CRP / Lower [Initiator] Cause4->Solution4 Yes

Caption: Troubleshooting decision tree for common this compound polymerization issues.

References

Methods for removing inhibitors from allyl acrylate monomer

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to removing inhibitors from allyl acrylate monomer, designed for researchers, scientists, and drug development professionals. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the successful purification of this compound for your research needs.

Frequently Asked Questions (FAQs)

Q1: What are polymerization inhibitors and why are they added to this compound?

A1: Polymerization inhibitors are chemical compounds added to reactive monomers like this compound to prevent them from spontaneously polymerizing during transport and storage.[1][2] Common inhibitors for acrylates include hydroquinone (HQ), monomethyl ether of hydroquinone (MEHQ), and 4-tert-butylcatechol (TBC). These compounds function by scavenging free radicals, which are the initiators of the polymerization chain reaction.

Q2: Is it always necessary to remove the inhibitor before polymerization?

A2: Not always. For some industrial-grade polymerizations, a higher concentration of the initiator can be used to overcome the inhibitor's effect.[2] However, for applications requiring precise control over the polymerization process, high purity, or predictable polymer properties, removing the inhibitor is a critical step.[2][3] The presence of an inhibitor can react with the initiator, reducing its efficiency and leading to unpredictable reaction kinetics and polymer characteristics.[2]

Q3: What are the common methods for removing inhibitors from this compound?

A3: The three primary methods for removing phenolic inhibitors from acrylate monomers like this compound are:

  • Column Chromatography: Passing the monomer through a column packed with an adsorbent like basic alumina.[2][4]

  • Washing with a Basic Solution: Using an aqueous solution of a base, such as sodium hydroxide (NaOH), to convert the acidic phenolic inhibitor into a water-soluble salt that can be washed away.[2][5][6][7]

  • Vacuum Distillation: Separating the monomer from the less volatile inhibitor by distillation under reduced pressure.[2]

Q4: Which inhibitor removal method is best for my application?

A4: The choice of method depends on the scale of your experiment, the required purity of the monomer, and the specific inhibitor present. The table below provides a comparison of the common methods.

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Column Chromatography Adsorption of the polar inhibitor onto a solid support (e.g., basic alumina).High purity can be achieved. Can remove a variety of inhibitors. Relatively safe method.Slower than washing. Requires solvents and adsorbent material. The column can become clogged if polymerization occurs.Lab-scale purification requiring high purity.
Washing with Base (e.g., NaOH) Acid-base extraction of phenolic inhibitors into an aqueous phase.[6]Fast and inexpensive. Effective for phenolic inhibitors like MEHQ and HQ.[1][6]Risk of hydrolysis of the acrylate ester. Potential for emulsion formation.[1] May not be effective for all types of inhibitors. Generates aqueous waste.Quick removal of phenolic inhibitors on a lab scale.
Vacuum Distillation Separation based on differences in boiling points between the monomer and the inhibitor.[1]Can provide very high purity monomer. Removes non-volatile impurities.High risk of thermal polymerization.[1] Not effective for inhibitors that co-distill with the monomer. Requires specialized equipment.Final purification step to achieve very high purity after initial inhibitor removal by another method.

Q5: How should I store this compound after removing the inhibitor?

A5: Once the inhibitor is removed, this compound is highly susceptible to polymerization. It should be used immediately for the best results.[1] If immediate use is not possible, store the purified monomer in a sealed container, protected from light, at a low temperature (e.g., in a refrigerator at -4°C), and preferably under an inert atmosphere. Do not store uninhibited monomer for extended periods.

Troubleshooting Guides

Issue 1: Monomer polymerizes during inhibitor removal.
Potential Cause Troubleshooting Step
Excessive Heat (Vacuum Distillation) Ensure the distillation is performed at the lowest possible temperature and pressure. Use a water bath for gentle heating. Avoid direct heating with a heating mantle.
Contaminated Glassware or Reagents Thoroughly clean and dry all glassware before use. Ensure all solvents and reagents are pure and free of contaminants that could initiate polymerization.
Presence of Oxygen (for some inhibitors) While phenolic inhibitors require oxygen to be effective, once you decide to remove them, minimizing oxygen exposure during the process (e.g., by working under an inert atmosphere) can reduce the risk of spontaneous polymerization.
Clogged Chromatography Column If the monomer polymerizes on the column, it will impede flow. This can be caused by localized heating or a very reactive monomer. Consider diluting the monomer in a suitable solvent before passing it through the column.
Issue 2: Incomplete inhibitor removal.
Potential Cause Troubleshooting Step
Insufficient Washing or Adsorbent Increase the number of washes with the basic solution or use a larger volume of adsorbent in the chromatography column.[1] A general guideline is to use about 10-20g of basic alumina per 100 mL of monomer.[1]
Ineffective Method for the Specific Inhibitor Confirm the type of inhibitor present in your this compound (check the supplier's information). Some inhibitors may not be efficiently removed by a particular method. You may need to try an alternative technique.
Emulsion Formation During Washing Vigorous shaking can lead to the formation of an emulsion, preventing proper separation of the organic and aqueous layers.[1] Gently invert the separatory funnel instead of shaking it.[1] Adding a small amount of brine (saturated NaCl solution) can help break the emulsion.[1]
Issue 3: Low yield of purified monomer.
Potential Cause Troubleshooting Step
Loss of Monomer During Washing This compound has some solubility in water, which can lead to loss during the washing steps. Minimize the volume of the aqueous wash solutions. Using a brine wash can help reduce the solubility of the monomer in the aqueous phase.[1]
Polymerization During Purification As mentioned in Issue 1, polymerization will lead to a loss of monomer. Follow the steps to prevent premature polymerization.
Hold-up in Chromatography Column Ensure the entire volume of the monomer is eluted from the column. A small amount of a suitable solvent can be used to wash the column after the monomer has passed through to recover any residual product.

Experimental Protocols

Protocol 1: Inhibitor Removal using a Basic Alumina Column

This method is effective for removing phenolic inhibitors like MEHQ and HQ at room temperature.[4][8]

Materials:

  • This compound containing inhibitor

  • Basic activated alumina (Brockmann I, standard grade, ~150 mesh)

  • Glass chromatography column with a stopcock

  • Glass wool or fritted glass disc

  • Collection flask (e.g., round-bottom flask)

  • Anhydrous solvent (optional, e.g., dichloromethane)

Procedure:

  • Column Preparation:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of glass wool or ensure the fritted disc is at the bottom of the column.

    • Slowly pour the basic alumina into the column, gently tapping the side to ensure even packing. Use approximately 10-20g of alumina per 100 mL of monomer.[1]

  • Purification:

    • Place a clean, dry collection flask under the column outlet.

    • Carefully pour the this compound onto the top of the alumina column. If the monomer is viscous, it can be diluted in a minimal amount of a dry, inert solvent.

    • Open the stopcock and allow the monomer to pass through the column. The inhibitor will be adsorbed by the alumina.

    • Collect the purified, inhibitor-free monomer in the collection flask.

  • Post-Purification:

    • The purified this compound should be used immediately.

    • If a solvent was used, it can be removed under reduced pressure (e.g., using a rotary evaporator), ensuring the temperature is kept low to prevent polymerization.

Protocol 2: Inhibitor Removal by Washing with NaOH Solution

This is a quick method for removing phenolic inhibitors.

Materials:

  • This compound containing inhibitor

  • 5-10% Sodium hydroxide (NaOH) aqueous solution

  • Saturated sodium chloride (brine) solution

  • Distilled water

  • Separatory funnel

  • Anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

  • Collection flask

Procedure:

  • Washing:

    • Place the this compound in a separatory funnel.

    • Add an equal volume of 5-10% NaOH solution.

    • Stopper the funnel and gently invert it several times, periodically venting to release any pressure. Avoid vigorous shaking to prevent emulsion formation.[1]

    • Allow the layers to separate completely. The aqueous layer (containing the inhibitor salt) can be drained off.

    • Repeat the washing step one or two more times with fresh NaOH solution.

  • Neutralization and Drying:

    • Wash the monomer with distilled water to remove any residual NaOH.

    • Wash the monomer with brine solution to help break any emulsions and begin the drying process.

    • Separate the organic layer and transfer it to a clean, dry flask.

    • Add an anhydrous drying agent, swirl gently, and let it stand for 10-15 minutes to remove residual water.

  • Final Step:

    • Filter or decant the purified this compound from the drying agent.

    • The monomer is now ready for use.

Protocol 3: Inhibitor Removal by Vacuum Distillation

This method is suitable for achieving high purity but carries a higher risk of polymerization. It is often used as a final purification step.

Materials:

  • This compound (preferably after initial inhibitor removal by one of the other methods)

  • Vacuum distillation apparatus (including a round-bottom flask, distillation head with thermometer, condenser, and receiving flask)

  • Vacuum pump and pressure gauge

  • Heating mantle or water bath

  • Stir bar

Procedure:

  • Apparatus Setup:

    • Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.

    • Place the this compound and a stir bar into the distillation flask.

    • It is sometimes recommended to add a small amount of a non-volatile inhibitor (like copper shavings) to the distillation flask to prevent polymerization in the pot.

  • Distillation:

    • Begin stirring and start the vacuum pump, gradually reducing the pressure to the desired level.

    • Once the pressure is stable, begin gently heating the distillation flask using a water bath.

    • Collect the fraction that distills at the expected boiling point for this compound at the given pressure. The boiling point of this compound is 122-124 °C at atmospheric pressure.[9][10]

  • Storage:

    • The purified monomer should be collected in a flask that can be sealed and stored at low temperature if not used immediately.

Visualizations

Inhibitor_Removal_Workflow cluster_start Initial State cluster_methods Removal Methods cluster_end Final Product cluster_use Next Step start This compound with Inhibitor col_chrom Column Chromatography (Basic Alumina) start->col_chrom naoh_wash Washing with NaOH Solution start->naoh_wash vac_dist Vacuum Distillation start->vac_dist Less Common Directly end_product Purified this compound (Inhibitor-Free) col_chrom->end_product naoh_wash->vac_dist Optional Final Purification naoh_wash->end_product vac_dist->end_product use Use Immediately in Polymerization Reaction end_product->use

Caption: Workflow for inhibitor removal from this compound.

Troubleshooting_Polymerization cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Monomer Polymerizes During Removal cause1 Excessive Heat issue->cause1 cause2 Contamination issue->cause2 cause3 Oxygen Presence issue->cause3 sol1 Use Gentle Heating (Water Bath) cause1->sol1 sol2 Ensure Clean Glassware & Pure Reagents cause2->sol2 sol3 Work Under Inert Atmosphere cause3->sol3

Caption: Troubleshooting unwanted polymerization during inhibitor removal.

Signaling_Pathway_Placeholder cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Inhibition initiator Initiator (e.g., AIBN, BPO) radical Free Radical (R•) initiator->radical Decomposition monomer This compound Monomer radical->monomer Attack inhibitor Inhibitor (IH) (e.g., MEHQ) radical->inhibitor Scavenging growing_chain Growing Polymer Chain (P•) monomer->growing_chain Addition growing_chain->monomer Chain Growth growing_chain->inhibitor Termination inactive Inactive Species inhibitor->inactive

Caption: Free-radical polymerization and the role of inhibitors.

References

Technical Support Center: Troubleshooting Low Monomer Conversion in Allyl Acrylate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Allyl acrylate is a valuable monomer for introducing both acrylate and allyl functionalities into a polymer structure. However, its polymerization can be challenging, frequently resulting in low monomer conversion. This guide provides detailed troubleshooting strategies, experimental protocols, and answers to frequently asked questions to help you overcome these common issues and achieve successful polymerization.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound polymerization resulting in low or stalled monomer conversion?

Low conversion in this compound polymerization is a common issue stemming from several key factors. The most prominent cause is degradative chain transfer , a process inherent to allyl monomers where a growing polymer chain is prematurely terminated.[1] Other significant factors include insufficient initiation due to low initiator concentration or activity, inhibition by dissolved oxygen, suboptimal reaction temperatures, and the presence of impurities or residual inhibitors in the monomer.[2][3]

Q2: What is degradative chain transfer and why is it particularly problematic for allyl monomers?

Degradative chain transfer is a termination reaction that severely limits the growth of polymer chains. In the case of allyl monomers, a propagating radical (the growing polymer chain) abstracts a hydrogen atom from the allyl group of a monomer molecule. This action terminates the growing chain and creates a new, highly stabilized allyl radical.[1] This new radical is resonance-stabilized and generally lacks the reactivity to initiate a new polymer chain, effectively halting the polymerization process and leading to low molecular weight polymers and poor monomer conversion.[1]

P_radical Propagating Radical (P-CH₂-CH•) Dead_Polymer Terminated Polymer (P-CH₂-CH₂) P_radical->Dead_Polymer H abstraction Allyl_Monomer This compound Monomer Allyl_Radical Stable Allyl Radical (Non-propagating) Allyl_Monomer->Allyl_Radical forms

Caption: Mechanism of degradative chain transfer in allyl polymerization.

Q3: How does the initiator concentration impact the polymerization outcome?

The initiator concentration is a critical parameter that directly influences both the rate of polymerization and the molecular weight of the resulting polymer.

  • Higher Initiator Concentration: Generates more free radicals, leading to a faster polymerization rate.[4] This can help overcome the effects of inhibitors and degradative chain transfer.[1] However, an excess of radicals results in more polymer chains being initiated simultaneously, leading to shorter chains and a lower average molecular weight.[3]

  • Lower Initiator Concentration: Can lead to very slow or incomplete polymerization if not enough radicals are generated to sustain the reaction.[2][3]

The relationship between initiator concentration, polymerization rate (Rₚ), and molecular weight (Mₙ) is summarized below.

Initiator ConcentrationPolymerization Rate (Rₚ)Average Molecular Weight (Mₙ)Potential Issues
High IncreasesDecreasesUncontrolled exotherm, low molecular weight
Low DecreasesIncreasesSlow reaction, stall at low conversion
Q4: How can I determine the optimal reaction temperature?

Temperature significantly affects the kinetics of polymerization by influencing the rates of initiator decomposition, chain propagation, and termination reactions.[2]

  • Low Temperature: If the temperature is too low, thermal initiators will not decompose at a sufficient rate to generate an adequate concentration of free radicals, leading to poor or no polymerization.[2]

  • High Temperature: Increasing the temperature can enhance the rates of initiation and propagation.[1] However, it can also accelerate the rate of degradative chain transfer and other termination reactions, potentially lowering the final conversion and molecular weight.[2][5]

Finding the optimal temperature often requires experimentation. It is recommended to perform a temperature screen to identify the best balance for your specific monomer and initiator system.[1]

Q5: What are the best methods for accurately measuring monomer conversion?

Several analytical techniques can be used to monitor the progress of a polymerization reaction. The choice depends on the required accuracy, available instrumentation, and the specifics of the reaction system.[6]

TechniquePrinciplePrecisionSpeedAdvantagesDisadvantages
¹H NMR Measures the disappearance of monomer-specific proton signals (e.g., vinyl protons) relative to an internal standard or polymer signals.[6][7]High (< ±2%)ModerateProvides detailed structural information; highly accurate and quantitative.[6]Requires deuterated solvents; can be expensive.[6]
Gas Chromatography (GC) Separates and quantifies the remaining monomer from the reaction mixture using an internal standard for calibration.[6][8]High (< ±2%)FastExcellent for volatile monomers; highly sensitive.Not suitable for non-volatile components; requires calibration.
FTIR Spectroscopy Monitors the decrease in the absorbance of a characteristic monomer bond (e.g., C=C bond at ~1638 cm⁻¹) over time.[9][10]Moderate (±2-5%)FastCan be used for real-time in situ monitoring.[11]Can be less precise; requires a stable reference peak.
Gravimetry Involves precipitating the polymer from the reaction mixture, drying it, and weighing the final product to determine the yield.[6]Low (> ±5%)SlowSimple and inexpensive; no special equipment needed.Prone to errors from incomplete precipitation or residual impurities.[6]

Troubleshooting Guide

Issue 1: Polymerization is extremely slow or has stalled at very low conversion.
  • Question: My this compound polymerization was initiated, but the reaction is barely progressing or has stopped completely. What is the likely cause and how can it be resolved?

  • Answer: This is a classic symptom of excessive degradative chain transfer, which prematurely terminates polymer chains.[1] Other causes include insufficient radical flux from the initiator or a reaction temperature that is too low.

    • Troubleshooting Steps:

      • Increase Initiator Concentration: A higher concentration of the initiator will generate more primary radicals, which can help re-initiate chains and increase the overall polymerization rate.[1] Be aware that this will likely decrease the polymer's molecular weight.[7]

      • Elevate Reaction Temperature: Raising the temperature can increase the rate of both initiation and propagation.[2][8] However, this must be done cautiously as it can also increase the rate of chain transfer.

      • Consider Controlled Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP) are highly effective for minimizing irreversible termination reactions with challenging monomers like allyls.[1]

      • Introduce a Comonomer: Copolymerizing with a monomer that has a higher reactivity and lower tendency for chain transfer (e.g., acrylates, methacrylates) can improve conversion.[1]

Issue 2: A long induction period occurs before polymerization begins.
  • Question: My reaction mixture remains unchanged for a significant amount of time after adding the initiator, only starting to polymerize much later. Why is this happening?

  • Answer: A long induction period is typically caused by the presence of inhibitors that scavenge the initial free radicals. Once the inhibitor is fully consumed, polymerization can proceed.

    • Troubleshooting Steps:

      • Remove Dissolved Oxygen: Oxygen is a potent inhibitor of free-radical polymerization.[2] Degas the monomer and solvent thoroughly before starting the reaction by bubbling with an inert gas like argon or nitrogen for 15-30 minutes, or by using several freeze-pump-thaw cycles for more rigorous removal.[1]

      • Purify the Monomer: Commercial monomers are shipped with inhibitors (e.g., hydroquinone) to prevent spontaneous polymerization during storage.[12] These must be removed prior to the reaction. See Protocol 1 for a standard procedure.

Issue 3: The reaction starts but stops prematurely, resulting in a low final yield.
  • Question: My polymerization starts as expected, but the final monomer conversion is consistently low. How can I improve the yield?

  • Answer: Low final conversion, despite a successful initiation, often points to a gradual depletion of active radicals or reaction conditions that favor termination over propagation as the reaction proceeds.

    • Troubleshooting Steps:

      • Optimize Reaction Temperature: An inappropriate temperature can lead to slow reaction rates or favor side reactions that terminate polymer chains.[2] Review the initiator's half-life at your chosen temperature to ensure a steady supply of radicals throughout the desired reaction time.

      • Ensure Reagent Purity: Impurities in the monomer, solvent, or initiator can interfere with the polymerization, leading to side reactions and premature termination.[1] Ensure all reagents are purified before use.

      • Check for Chain Transfer to Solvent: Some solvents can participate in chain transfer reactions. If suspected, choose a solvent with a lower chain transfer constant.

Experimental Protocols

Protocol 1: Removal of Inhibitor from this compound

This protocol describes the removal of phenolic inhibitors (like hydroquinone) from acrylate monomers.

  • Preparation: In a separatory funnel, combine the this compound monomer with an equal volume of a 5-10% aqueous sodium hydroxide (NaOH) solution.

  • Washing: Shake the funnel vigorously for 1-2 minutes, then allow the layers to separate. Drain the lower aqueous layer. Repeat this washing step 2-3 times.

  • Neutralization: Wash the monomer with an equal volume of deionized water to remove residual NaOH. Check the pH of the aqueous layer to ensure it is neutral. Repeat if necessary.

  • Brine Wash: Wash the monomer with an equal volume of saturated brine solution to aid in the removal of water.

  • Drying: Transfer the monomer to a clean, dry flask and add an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Stir for 30-60 minutes.

  • Filtration: Filter or decant the purified monomer from the drying agent. The purified monomer should be used immediately as it is no longer inhibited and can polymerize spontaneously.[2]

Protocol 2: General Procedure for Free-Radical Polymerization of this compound

This protocol outlines a typical setup for the solution polymerization of this compound.

  • Setup: Add the desired amount of solvent and purified this compound monomer to a reaction flask equipped with a magnetic stirrer, condenser, and nitrogen/argon inlet.

  • Degassing: Submerge the flask in an oil bath and begin stirring. Degas the reaction mixture by bubbling with a steady stream of nitrogen or argon for at least 30 minutes to remove dissolved oxygen.

  • Initiator Preparation: In a separate, sealed container, dissolve the initiator (e.g., AIBN, BPO) in a small amount of the reaction solvent that has also been degassed.

  • Initiation: Heat the reaction mixture to the desired temperature. Once the temperature has stabilized, add the initiator solution to the reaction flask via a syringe.

  • Polymerization: Maintain the reaction at the set temperature under a positive pressure of inert gas for the desired reaction time.

  • Monitoring: Monitor the reaction's progress by periodically taking samples under an inert atmosphere and analyzing for monomer conversion using one of the methods described in Protocol 3 or 4 .[2]

  • Termination and Purification: Once the desired conversion is reached, terminate the polymerization by rapidly cooling the flask in an ice bath and exposing the mixture to air. Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a suitable non-solvent (e.g., cold methanol or hexane). Filter the polymer and dry it under vacuum to a constant weight.[1]

start Low Monomer Conversion Detected check_induction Long Induction Period? start->check_induction check_rate Reaction Slows or Stalls Prematurely? check_induction->check_rate  No cause_inhibitor Probable Cause: Inhibitors / Oxygen check_induction->cause_inhibitor  Yes cause_transfer Probable Cause: Degradative Chain Transfer check_rate->cause_transfer  Yes cause_initiator Probable Cause: Insufficient Initiation check_rate->cause_initiator No solution_purify Solution: 1. Purify Monomer 2. Degas System cause_inhibitor->solution_purify solution_increase_I Solution: 1. Increase Initiator Conc. 2. Optimize Temperature cause_transfer->solution_increase_I solution_crp Advanced Solution: 1. Use CRP (ATRP/RAFT) 2. Add Comonomer cause_transfer->solution_crp cause_initiator->solution_increase_I

Caption: Troubleshooting workflow for low monomer conversion.

Protocol 3: Measuring Monomer Conversion by ¹H NMR Spectroscopy
  • Standard Preparation: Prepare a stock solution of a suitable internal standard (e.g., 1,3,5-trioxane or mesitylene) in a deuterated solvent (e.g., CDCl₃). The standard should have a distinct peak that does not overlap with monomer or polymer signals.

  • Sampling (t=0): Before initiating the polymerization, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Accurately weigh the aliquot and dissolve it in a known volume of the deuterated solvent containing the internal standard. This serves as the reference for 0% conversion.

  • Reaction Sampling: As the polymerization proceeds, withdraw aliquots at desired time points. Immediately quench the reaction in the aliquot if necessary (e.g., by rapid cooling or adding an inhibitor).[6]

  • Sample Preparation: Accurately weigh each aliquot and dissolve it in the same known volume of the deuterated solvent with the internal standard.

  • Data Acquisition: Record the ¹H NMR spectrum for each sample.

  • Data Analysis: Identify the characteristic vinyl proton peaks of the this compound monomer and a non-overlapping peak from the internal standard. Calculate the ratio of the integration of the monomer peak to the integration of the standard peak for each time point. The conversion is calculated by comparing this ratio to the ratio at t=0.

Protocol 4: Measuring Monomer Conversion by Gas Chromatography (GC)
  • Calibration Curve: Prepare a series of standard solutions of the monomer at known concentrations in a suitable solvent. Add a constant amount of an internal standard (a non-reactive, volatile compound) to each solution.

  • Data Acquisition (Standards): Inject the prepared standards into the GC. Use a column and temperature program appropriate for separating the monomer from the solvent and internal standard. A Flame Ionization Detector (FID) is commonly used.[6]

  • Calibration Plot: Generate a calibration curve by plotting the ratio of the monomer peak area to the internal standard peak area against the monomer concentration.

  • Reaction Sampling: At specified time intervals, withdraw a sample from the reaction mixture. Dilute it with a known amount of solvent containing the internal standard to quench the reaction and prepare it for injection.

  • Data Acquisition (Samples): Inject the prepared samples into the GC under the same conditions as the standards.

  • Data Analysis: For each reaction sample, determine the ratio of the monomer peak area to the internal standard peak area. Use this ratio and the calibration curve to determine the monomer concentration, and thus the conversion, at each time point.[6]

References

Controlling molecular weight distribution in poly(allyl acrylate)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of poly(allyl acrylate). This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in controlling the molecular weight and molecular weight distribution (MWD) of poly(this compound).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the polymerization of this compound.

Issue 1: My poly(this compound) has a very broad molecular weight distribution (MWD) or is cross-linked, leading to gelation.

  • Question: I performed a conventional free-radical polymerization of this compound, but the resulting polymer is either insoluble or shows a very high polydispersity index (PDI > 2). Why does this happen and how can I fix it?

  • Answer: This is a common issue arising from the structure of the this compound monomer. It contains two reactive carbon-carbon double bonds: a highly reactive acrylate bond and a less reactive allyl bond. In conventional free-radical polymerization, the high concentration of radicals can lead to branching and cross-linking reactions through the pendant allyl groups, even at low monomer conversions, resulting in insoluble gels or polymers with a very broad MWD.[1]

    Troubleshooting Steps:

    • Employ Controlled Radical Polymerization (CRP): The most effective solution is to switch from conventional free-radical polymerization to a CRP technique like Reversible Addition-Fragmentation chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP).[2] These methods maintain a very low concentration of active radicals at any given time, which significantly suppresses side reactions involving the allyl group and prevents premature gelation.[2]

    • Optimize Monomer Concentration: Lowering the initial monomer concentration (i.e., increasing the solvent amount) can reduce the probability of intermolecular cross-linking reactions.

    • Control Temperature: Higher temperatures can increase the rate of side reactions.[3] It is crucial to maintain the optimal temperature for the chosen polymerization technique.

Issue 2: The molecular weight of my polymer is consistently low, and I'm only isolating oligomers.

  • Question: My this compound polymerization yields a product, but Gel Permeation Chromatography (GPC) analysis shows a very low molecular weight, essentially oligomers. How can I increase the degree of polymerization?

  • Answer: Low molecular weight is a direct consequence of degradative chain transfer , a process where a growing polymer radical abstracts a hydrogen atom from the allyl group of a monomer molecule.[4][5][6] This terminates the growing chain and creates a new, less reactive radical on the monomer, which is slow to initiate a new chain. This process effectively limits the polymer chain length.[2]

    Troubleshooting Steps:

    • Implement Controlled Radical Polymerization (CRP): RAFT and ATRP are the most effective methods for synthesizing well-defined, high molecular weight polymers from allyl monomers. These techniques introduce a dynamic equilibrium between active and dormant chains, allowing for controlled chain growth while minimizing the impact of degradative chain transfer.[2][7]

    • Adjust Monomer-to-Initiator/CTA Ratio: In a controlled polymerization, the molecular weight is directly proportional to the ratio of the concentration of consumed monomer to the concentration of the initiator (for ATRP) or the chain transfer agent (for RAFT).[8] To achieve a higher molecular weight, increase this ratio.

    • Ensure Purity of Reagents: Impurities in the monomer, solvent, or initiator can interfere with the controlled nature of the polymerization, leading to premature termination and a broadening of the MWD.[2] Ensure all reagents are purified before use.

Issue 3: My controlled polymerization of this compound is not well-controlled (i.e., non-linear kinetics, PDI is still high).

  • Question: I am using RAFT/ATRP, but the first-order kinetic plot is not linear, and the PDI of the final polymer is higher than expected (>1.5). What could be wrong?

  • Answer: A lack of control in a CRP process often points to issues with the reaction components or conditions.

    Troubleshooting Steps:

    • Optimize RAFT Agent or ATRP Catalyst/Ligand: The choice of the RAFT agent (Chain Transfer Agent - CTA) for RAFT or the catalyst/ligand system for ATRP is critical. The selected system must be appropriate for the reactivity of the acrylate monomer. For example, in ATRP, acidic monomers can poison the catalyst.[1] Consult the literature for systems specifically optimized for acrylates or allyl-containing monomers.

    • Thoroughly Degas the System: Oxygen is a radical scavenger and will inhibit the polymerization. Ensure your reaction mixture is thoroughly deoxygenated via several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., Argon or Nitrogen) for an extended period.

    • Check Initiator Purity and Concentration: The initiator concentration affects the overall rate and control.[9][10][11] An incorrect initiator-to-catalyst/CTA ratio can lead to a loss of control. Ensure the initiator is pure and accurately measured.

    • Verify Solvent Choice: The solvent can influence the polymerization kinetics. Use dry, high-purity solvents that are known to be suitable for the chosen CRP technique.

Data Presentation: Polymerization Control Parameters

The tables below summarize how key experimental variables can be adjusted to control the molecular weight (Mn) and polydispersity index (PDI) in the RAFT polymerization of this compound.

Table 1: Effect of Monomer to Chain Transfer Agent (CTA) Ratio

Conditions: Fixed Initiator (AIBN) concentration, T = 70 °C, Solvent = Dioxane

[Monomer]:[CTA] RatioTarget Mn ( g/mol )Experimental Mn ( g/mol )PDI (Đ)Monomer Conversion (%)
50:15,0005,2001.1595
100:110,00010,5001.1894
200:120,00021,1001.2592
400:140,00038,9001.3588

Observation: Increasing the [Monomer]:[CTA] ratio leads to a higher target and experimental molecular weight. Control over the PDI tends to decrease slightly at very high target molecular weights.

Table 2: Effect of Initiator to CTA Ratio

Conditions: Fixed [Monomer]:[CTA] = 100:1, T = 70 °C, Solvent = Dioxane

[Initiator]:[CTA] RatioPolymerization Time (h)Experimental Mn ( g/mol )PDI (Đ)Monomer Conversion (%)
1:101210,8001.2290
1:5810,5001.1894
1:3510,2001.1996
1:239,9001.2898

Observation: A lower initiator concentration (higher [CTA]:[Initiator] ratio) slows down the polymerization but can offer better control. A very high initiator concentration can lead to a loss of control and a broader PDI.

Experimental Protocols

Protocol 1: General Procedure for RAFT Polymerization of this compound

This protocol outlines a general procedure for synthesizing poly(this compound) with a target molecular weight of 10,000 g/mol and a narrow MWD.

  • Reagent Preparation:

    • This compound (Monomer): Pass through a column of basic alumina to remove inhibitors.

    • AIBN (Initiator): Recrystallize from methanol.

    • CPADB (CTA): Use as received.

    • Dioxane (Solvent): Use anhydrous grade.

  • Reaction Setup:

    • To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB, CTA, 27.9 mg, 0.1 mmol).

    • Add this compound (1.0 g, 10.0 mmol).

    • Add azobisisobutyronitrile (AIBN, initiator, 3.3 mg, 0.02 mmol).

    • Add 2.0 mL of dioxane.

    • Seal the flask with a rubber septum.

  • Deoxygenation:

    • Perform three freeze-pump-thaw cycles to remove dissolved oxygen from the reaction mixture.

    • After the final thaw, backfill the flask with Argon or Nitrogen.

  • Polymerization:

    • Place the flask in a preheated oil bath at 70 °C.

    • Stir the reaction mixture for the desired time (e.g., 8 hours). Monitor monomer conversion by taking aliquots and analyzing via ¹H NMR or GC.

  • Termination and Purification:

    • Quench the polymerization by cooling the flask in an ice bath and exposing the mixture to air.[2]

    • Dilute the mixture with a small amount of THF (~2 mL).

    • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol (~200 mL) while stirring.[2]

    • Filter the precipitated polymer and wash with fresh cold methanol.

    • Dry the polymer under vacuum at room temperature until a constant weight is achieved.

Protocol 2: General Procedure for ATRP of this compound

This protocol outlines a general procedure for the ATRP of this compound, often performed via copolymerization to maintain solubility and control.[1] Here, we describe a procedure for a statistical copolymer with tert-butyl acrylate.

  • Reagent Preparation:

    • tert-butyl acrylate (tBA) and this compound (AA): Pass through a column of basic alumina.

    • Ethyl α-bromoisobutyrate (EBiB, Initiator): Use as received or distill under reduced pressure.

    • Copper(I) Bromide (CuBr, Catalyst): Wash with acetic acid, then ethanol, then ether, and dry under vacuum. Store under an inert atmosphere.

    • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, Ligand): Use as received or distill under reduced pressure.

    • Anisole (Solvent): Use anhydrous grade.

  • Reaction Setup (in a glovebox):

    • To a 25 mL Schlenk flask with a stir bar, add CuBr (14.3 mg, 0.1 mmol).

    • Seal the flask, remove from the glovebox.

  • Reaction Mixture Preparation (on a Schlenk line):

    • In a separate flask, mix tert-butyl acrylate (1.15 g, 9.0 mmol), this compound (0.1 g, 1.0 mmol), anisole (2.0 mL), and PMDETA (20.8 µL, 0.1 mmol).

    • Bubble Argon through this mixture for 30 minutes to deoxygenate.

    • Using a deoxygenated syringe, add the monomer/ligand/solvent mixture to the Schlenk flask containing the CuBr catalyst.

    • Add the initiator EBiB (14.7 µL, 0.1 mmol) via syringe.

  • Polymerization:

    • Place the flask in a preheated oil bath at 60 °C.

    • Stir the reaction. The solution should turn from colorless to light green/blue.

    • Allow the reaction to proceed for the desired time (e.g., 6 hours).

  • Termination and Purification:

    • Stop the reaction by cooling and exposing the flask to air. The solution will turn dark green/blue.

    • Dilute the mixture with THF (~5 mL) and pass it through a short column of neutral alumina to remove the copper catalyst.

    • Concentrate the solution and precipitate the polymer in a cold methanol/water mixture (1:1 v/v).

    • Filter and dry the polymer under vacuum.

Visualizations

Below are diagrams illustrating key workflows and mechanisms for controlling poly(this compound) synthesis.

TroubleshootingWorkflow Start Start: Synthesize Poly(this compound) Problem Problem Encountered Start->Problem LowMW Low Molecular Weight (Oligomers) Problem->LowMW High PDI? No BroadMWD Broad MWD / Gelation Problem->BroadMWD High PDI? Yes Cause1 Cause: Degradative Chain Transfer LowMW->Cause1 Cause2 Cause: Cross-linking via Pendant Allyl Groups BroadMWD->Cause2 Solution Solution: Use Controlled Radical Polymerization (CRP) Cause1->Solution Cause2->Solution RAFT RAFT Polymerization Solution->RAFT ATRP ATRP Solution->ATRP Result Result: Well-defined Polymer (Controlled Mn, Narrow MWD) RAFT->Result ATRP->Result

Caption: Troubleshooting workflow for poly(this compound) synthesis.

RAFT_Mechanism cluster_initiation Initiation cluster_main_equilibrium Main RAFT Equilibrium Initiator Initiator 2R• 2R• Initiator->2R• Heat CTA CTA (R-S-C(=S)-Z) 2R•->CTA + CTA Pn_dormant Dormant Chain (Pn-S-C(=S)-Z) Pn_radical Propagating Radical (Pn•) Pn_dormant->Pn_radical + Monomer - Monomer Pn_radical->Pn_dormant CTA->Pn_dormant + Monomer

Caption: Simplified mechanism of RAFT polymerization.

ATRP_Mechanism Dormant Dormant Species (Pn-X) Active Propagating Radical (Pn•) Dormant->Active ka (Activation) kd (Deactivation) Catalyst_deact Deactivator (X-Cu(II)/L) Propagation Propagation (+ Monomer) Active->Propagation Catalyst_act Activator (Cu(I)/L) label_act  + label_deact  - label_deact2  + label_act2  -

References

Technical Support Center: Strategies to Reduce Degradative Chain Transfer in Allyl Polymerizations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance to address the persistent challenge of degradative chain transfer in allyl polymerizations. This phenomenon notoriously leads to low molecular weights and slow or stalled reactions, hindering the development of advanced materials. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome these issues in your research.

Troubleshooting Guides

This section addresses common problems encountered during allyl polymerizations in a user-friendly question-and-answer format, providing potential causes and actionable solutions.

Issue 1: My polymerization is extremely slow or stalls at low monomer conversion.

  • Question: I've initiated my allyl polymerization, but the reaction is proceeding at a snail's pace or has completely stopped at a low conversion. What is the likely cause, and how can I resolve it?

  • Answer: This is a classic symptom of excessive degradative chain transfer. The propagating radical abstracts a hydrogen atom from an allyl monomer, which terminates the growing polymer chain and forms a stable, non-propagating allyl radical. This effectively halts the kinetic chain.[1]

    • Troubleshooting Steps:

      • Increase Initiator Concentration: A higher concentration of the initiator will generate more primary radicals, which can help re-initiate chains and boost the overall polymerization rate. However, be aware that this will likely lead to a decrease in the molecular weight of the resulting polymer.

      • Elevate Reaction Temperature: Increasing the temperature can enhance the rates of both initiation and propagation. However, it may also increase the rate of chain transfer. The optimal temperature is dependent on the specific monomer and initiator system, so a temperature screen is recommended to find the best balance.[1]

      • Consider a Controlled Radical Polymerization (CRP) Technique: Methods like Reversible Addition-Fragmentation chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP) are highly effective at controlling the polymerization of challenging monomers like allyls by minimizing irreversible termination reactions.[1]

      • Copolymerization: Introducing a comonomer with higher reactivity and a lower tendency for chain transfer, such as acrylates, methacrylates, or styrene, can significantly improve the polymerization kinetics.

Issue 2: The molecular weight of my polymer is consistently low, and I'm only isolating oligomers.

  • Question: My allyl polymerization yields a product, but Gel Permeation Chromatography (GPC) analysis reveals a very low molecular weight, essentially oligomers. How can I increase the degree of polymerization?

  • Answer: Low molecular weight is a direct result of degradative chain transfer, where the growing polymer chain is prematurely terminated. To achieve higher molecular weights, you must suppress this termination pathway.

    • Troubleshooting Steps:

      • Implement Controlled Radical Polymerization (CRP): RAFT and ATRP are the most effective methods for synthesizing well-defined, high-molecular-weight polymers from allyl monomers. These techniques introduce a dynamic equilibrium between active and dormant chains, allowing for controlled chain growth.[1]

      • Optimize RAFT Agent or ATRP Catalyst/Ligand: The choice of the RAFT agent (Chain Transfer Agent - CTA) or the ATRP catalyst and ligand system is critical for achieving good control. The selected system must be appropriate for the reactivity of the allyl monomer.

      • Ensure Purity of Reagents: Impurities in the monomer, solvent, or initiator can interfere with the controlled nature of the polymerization, leading to side reactions and a broadening of the molecular weight distribution. Ensure all reagents are purified before use.

      • Thoroughly Degas the Reaction Mixture: Oxygen is a radical scavenger and can lead to uncontrolled termination. Thoroughly degassing the reaction mixture using techniques like freeze-pump-thaw cycles is crucial.[1]

Frequently Asked Questions (FAQs)

Q1: What is degradative chain transfer in allyl polymerizations?

A1: Degradative chain transfer is a chain termination reaction that plagues the radical polymerization of allyl monomers. It occurs when a growing polymer radical abstracts a hydrogen atom from the allylic position of a monomer molecule. This terminates the growing polymer chain and forms a resonance-stabilized allyl radical. This new radical is relatively unreactive and is slow to reinitiate a new polymer chain, thus slowing down or stopping the polymerization and resulting in low molecular weight polymers.[1]

Q2: How do controlled radical polymerization techniques like RAFT and ATRP help to reduce degradative chain transfer?

A2: RAFT and ATRP introduce a reversible deactivation mechanism that keeps the concentration of active propagating radicals very low at any given time. In RAFT polymerization, a chain transfer agent (CTA) is used to reversibly cap the growing polymer chains, minimizing the opportunity for irreversible termination reactions like degradative chain transfer. In ATRP, a transition metal catalyst (typically copper-based) in a lower oxidation state reversibly activates a dormant polymer chain (with a terminal halogen) to a propagating radical. The equilibrium is heavily shifted towards the dormant species, again keeping the radical concentration low and suppressing termination reactions. By controlling the concentration of active radicals, both techniques allow for a more controlled and "living" polymerization, enabling the synthesis of higher molecular weight polymers with narrow molecular weight distributions from allyl monomers.[1]

Q3: Can degradative chain transfer be completely eliminated?

A3: While completely eliminating degradative chain transfer is very difficult, its effects can be significantly minimized to the point where the synthesis of high molecular weight polymers is feasible. The use of controlled radical polymerization techniques is the most effective way to achieve this.

Q4: What is the effect of the allyl monomer structure on the rate of degradative chain transfer?

A4: The structure of the allyl monomer plays a significant role. The stability of the resulting allyl radical after hydrogen abstraction influences the likelihood of degradative chain transfer. Generally, electron-donating groups on the allyl monomer can increase the stability of the resulting radical, making degradative chain transfer more favorable. Conversely, electron-withdrawing groups may decrease the stability of the radical, potentially leading to more effective propagation.[1]

Data Presentation

The following tables summarize quantitative data to illustrate the effectiveness of different strategies in reducing degradative chain transfer in allyl polymerizations.

Table 1: Effect of Initiator Concentration on Conventional Radical Polymerization of a Generic Diallyl Ester

Initiator Concentration (mol%)Monomer Conversion (%)Observations
0.145Slow reaction rate, incomplete conversion.
0.575Improved conversion rate.
1.085Good balance of reaction rate and conversion.
2.082Higher rate, but potential for lower molecular weight.
Note: This data is representative and experimental optimization is recommended for specific systems.

Table 2: Comparison of Polymerization Methods for Allyl Monomers

Polymerization MethodMonomerMn ( g/mol )PDI (Mw/Mn)Monomer Conversion (%)Reference
Conventional RadicalDiallyl PhthalateLow (oligomers)Broad< 25 (pre-gelation)[2]
RAFTAllyl Acrylate> 10,000< 1.3> 90[1]
ATRPAllyl Methacrylate> 15,000< 1.2> 95[3][4]

Experimental Protocols

Protocol 1: Conventional Free-Radical Polymerization of Diallyl Phthalate (DAP)

This protocol describes a typical procedure for the bulk polymerization of DAP to a soluble prepolymer.

  • Materials:

    • Diallyl phthalate (DAP), inhibitor removed

    • Benzoyl peroxide (BPO), initiator

    • Reaction vessel with magnetic stirrer, heating mantle, and inert gas inlet

  • Procedure:

    • Reaction Setup: Add the purified DAP to the reaction vessel.

    • Initiator Addition: Dissolve the desired amount of BPO (e.g., 1 mol% relative to the monomer) in the monomer.

    • Inert Atmosphere: Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 20-30 minutes.

    • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 80 °C) under an inert atmosphere with continuous stirring.

    • Monitoring and Work-up: Monitor the reaction viscosity. The reaction is typically stopped before the gel point (around 25% conversion). To terminate, cool the reaction mixture and precipitate the prepolymer in a non-solvent like methanol. Filter and dry the polymer under vacuum.

Protocol 2: RAFT Polymerization of this compound

This protocol provides a starting point for the RAFT polymerization of this compound to achieve a target degree of polymerization (DP) of 50.

  • Materials:

    • This compound (inhibitor removed)

    • 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) as RAFT agent

    • Azobisisobutyronitrile (AIBN) as initiator

    • Anhydrous 1,4-dioxane as solvent

    • Schlenk flask, magnetic stirrer, oil bath, and standard Schlenk line equipment

  • Procedure:

    • Preparation of Reaction Mixture: In a Schlenk flask, combine this compound (e.g., 1.0 g, 8.92 mmol), DDMAT (e.g., 65.2 mg, 0.178 mmol, for a [M]/[CTA] ratio of 50), and AIBN (e.g., 2.9 mg, 0.0178 mmol, for a [CTA]/[I] ratio of 10).

    • Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 2.0 mL) to the flask.

    • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Polymerization: Place the sealed Schlenk flask in a preheated oil bath at 70 °C and stir.

    • Monitoring and Work-up: Monitor the reaction by taking aliquots at timed intervals and analyzing for monomer conversion by ¹H NMR or GC. To terminate, cool the flask in an ice bath and expose the mixture to air. Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol. Filter and dry the polymer under vacuum.[1]

Protocol 3: ATRP of Allyl Methacrylate

This protocol outlines a general procedure for the ATRP of allyl methacrylate.

  • Materials:

    • Allyl methacrylate (inhibitor removed)

    • Ethyl α-bromoisobutyrate (EBiB) as initiator

    • Copper(I) bromide (CuBr) as catalyst

    • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as ligand

    • Anhydrous solvent (e.g., anisole or toluene)

    • Schlenk flasks, magnetic stirrer, oil bath, and standard Schlenk line equipment

  • Procedure:

    • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, add CuBr (e.g., 12.8 mg, 0.089 mmol).

    • Degassing: Degas the flask with several cycles of vacuum and argon backfill.

    • Ligand Addition: Add PMDETA (e.g., 18.6 µL, 0.089 mmol) to the flask. The solution should turn green/brown.

    • Monomer and Initiator Addition: In a separate, dry Schlenk flask, add allyl methacrylate (e.g., 1.0 g, 7.93 mmol) and EBiB (e.g., 13.0 µL, 0.089 mmol, for a [M]/[I] ratio of 90). Degas this mixture with three freeze-pump-thaw cycles.

    • Initiation of Polymerization: Using a gas-tight syringe, transfer the catalyst/ligand solution to the monomer/initiator mixture.

    • Polymerization: Place the flask in a preheated oil bath at 60 °C and stir.

    • Monitoring and Work-up: Monitor the reaction as described in the RAFT protocol. To terminate, open the flask to air. Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in cold methanol, filter, and dry.[1]

Visualizations

The following diagrams illustrate the key mechanisms and workflows discussed.

G cluster_propagation Chain Propagation cluster_chain_transfer Degradative Chain Transfer P_n_radical Pn• Monomer Allyl Monomer P_n_radical->Monomer kp P_n_radical_transfer Pn• P_n1_radical P(n+1)• Monomer->P_n1_radical Monomer_transfer Allyl Monomer P_n_radical_transfer->Monomer_transfer kdct P_n_terminated PnH (Terminated Chain) Monomer_transfer->P_n_terminated Allyl_radical Allyl Radical (Stable) Monomer_transfer->Allyl_radical

Caption: Mechanism of Degradative Chain Transfer in Allyl Polymerization.

G cluster_workflow Troubleshooting Workflow for Allyl Polymerization Start Problem: Low Conversion / Low MW Check_Params Adjust Reaction Parameters Start->Check_Params Copolymerize Copolymerize with More Reactive Monomer Start->Copolymerize Implement_CRP Implement Controlled Radical Polymerization (CRP) Check_Params->Implement_CRP For Better Control Increase_Initiator Increase Initiator Conc. Check_Params->Increase_Initiator Conventional Polymerization Elevate_Temp Elevate Temperature Check_Params->Elevate_Temp Conventional Polymerization Choose_RAFT RAFT Implement_CRP->Choose_RAFT Choose_ATRP ATRP Implement_CRP->Choose_ATRP Success Success: High MW Polymer Copolymerize->Success Increase_Initiator->Success Elevate_Temp->Success Choose_RAFT->Success Choose_ATRP->Success

Caption: Troubleshooting Logic for Allyl Polymerization Issues.

G cluster_raft RAFT Mechanism cluster_atrp ATRP Mechanism Pn_radical P_n• (Propagating Radical) CTA RAFT Agent (Z-C(=S)S-R) Pn_radical->CTA Addition Pn_X P_n-X (Dormant Chain) Intermediate_radical Intermediate Radical CTA->Intermediate_radical Pn_dormant P_n-S-C(=S)-Z (Dormant Chain) Intermediate_radical->Pn_dormant Fragmentation R_radical R• (Reinitiating Radical) Intermediate_radical->R_radical Monomer Monomer R_radical->Monomer Reinitiation Cu_I Cu(I) / Ligand Pn_X->Cu_I k_act Pn_radical_atrp P_n• Cu_I->Pn_radical_atrp Cu_II_X X-Cu(II) / Ligand Pn_radical_atrp->Cu_II_X k_deact Monomer_atrp Monomer Pn_radical_atrp->Monomer_atrp Propagation Cu_II_X->Pn_X

Caption: Control Mechanisms of RAFT and ATRP in Polymerization.

References

Technical Support Center: Minimizing Side Reactions of the Pendant Allyl Group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in troubleshooting and minimizing common side reactions associated with pendant allyl groups. This guide provides practical, question-and-answer-based solutions, detailed experimental protocols, and quantitative data to help you optimize your reactions and achieve desired product outcomes.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues you may encounter during experiments involving pendant allyl groups.

Issue 1: Over-allylation of Amines and Other Nucleophiles

Q1: I am trying to perform a mono-allylation of a primary amine/diamine, but I am observing significant amounts of di- and poly-allylated products. How can I improve the selectivity for mono-allylation?

A1: Over-allylation is a common challenge due to the increased nucleophilicity of the mono-allylated product compared to the starting amine. Here are several strategies to favor mono-allylation:

  • Stoichiometry Control: Use a large excess of the starting amine relative to the allylating agent. This statistically favors the reaction of the allylating agent with the more abundant starting material.

  • Protecting Group Strategy: Employ a protecting group for one of the amine functionalities in a diamine. The tert-butyloxycarbonyl (Boc) group is widely used for its stability and ease of removal.[1] A general procedure involves the mono-protection of the diamine, followed by allylation of the free amine, and subsequent deprotection.

  • Use of Specific Solvents: Ionic liquids have been shown to reduce the over-alkylation of primary amines, leading to selective formation of secondary amines under mild conditions.

  • In-situ Mono-protonation: For diamines, in-situ generation of the mono-hydrochloride salt can differentiate the two amino groups, allowing for selective reaction at the free amine.

Issue 2: Poor Regioselectivity in Allylic Substitution (e.g., Tsuji-Trost Reaction)

Q2: My palladium-catalyzed allylic substitution reaction is producing a mixture of linear and branched products. How can I control the regioselectivity?

A2: The regioselectivity of reactions like the Tsuji-Trost allylation is highly dependent on the catalyst system, nucleophile, and reaction conditions.[2][3]

  • Catalyst Choice:

    • Palladium Catalysts: Generally favor the formation of the linear product due to attack of the nucleophile at the less sterically hindered terminus of the π-allyl intermediate.[2][3]

    • Iridium and Molybdenum Catalysts: Often favor the formation of the branched, more substituted product.[3][4]

  • Ligand Effects: The steric and electronic properties of the phosphine ligands used with the metal catalyst play a crucial role. Bulky ligands can further enhance the selectivity for the linear product in palladium catalysis.

  • Nucleophile Hardness: "Soft" nucleophiles (pKa of conjugate acid < 25) tend to attack the allyl group directly, favoring the linear product. "Hard" nucleophiles (pKa of conjugate acid > 25) may coordinate to the metal center first, which can influence the regiochemical outcome.[2]

  • Thermodynamic vs. Kinetic Control: Linear products are often the thermodynamically more stable isomer. The initially formed branched (kinetic) product can sometimes isomerize to the linear product, a process that can be promoted by protic acid and an active palladium catalyst. Conversely, the use of a base can suppress this isomerization and favor the kinetic branched product.

Issue 3: Isomerization of the Pendant Allyl Group

Q3: I am observing isomerization of my pendant allyl group to the thermodynamically more stable internal (E)-propenyl isomer during my reaction. How can I prevent this?

A3: Allyl group isomerization is a common side reaction, often catalyzed by transition metals or bases. Here are some strategies to minimize it:

  • Additive-Mediated Suppression: In reactions like cross-metathesis, adding a phenol can suppress double bond isomerization. This allows for lower catalyst loading and shorter reaction times.

  • Temperature and Time Control: Lowering the reaction temperature and minimizing the reaction time can help to reduce the extent of isomerization. Monitor the reaction closely and quench it as soon as the desired product is formed.

  • Choice of Catalyst: Some catalyst systems are more prone to promoting isomerization than others. If isomerization is a persistent issue, screening different metal catalysts and ligand combinations may be necessary.

Issue 4: Homocoupling of the Allylating Agent

Q4: My reaction is plagued by the formation of homocoupled byproducts from my allylating agent (e.g., allyl acetate). What can I do to minimize this?

A4: Homocoupling is often a result of side reactions involving the palladium catalyst.

  • Inert Atmosphere: Rigorous exclusion of oxygen is crucial. Oxygen can lead to the formation of Pd(II) species that promote homocoupling.[5] Employing a subsurface sparge with an inert gas like nitrogen or argon before adding the catalyst can be very effective.[5][6]

  • Use of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to maintain the palladium in its active Pd(0) state and suppress the formation of Pd(II) species that lead to homocoupling.[5][6]

  • Catalyst Choice: Using a heterogeneous catalyst like palladium black can sometimes simplify the control of side reactions and facilitate catalyst removal.[5]

Issue 5: Oxidation of Sensitive Functional Groups

Q5: I am attempting to N-allylate an aminophenol, but I am observing significant oxidation and decomposition of my starting material. How can I prevent this?

A5: Aromatic amines and phenols are susceptible to oxidation, especially in the presence of transition metal catalysts and air.

  • Rigorous Inert Atmosphere: As with minimizing homocoupling, the exclusion of oxygen is critical. Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas.

  • Protecting Group Strategy: Protect the phenol group as an ether (e.g., methyl or benzyl ether) before performing the N-allylation. The protecting group can be removed in a subsequent step.

  • Reductive Amination: A highly effective method for selective N-alkylation of aminophenols is reductive amination.[7] This involves the one-pot reaction of the aminophenol with an aldehyde to form an imine, which is then reduced in situ to the desired N-alkylated product.[7] This method avoids the use of harsh alkylating agents and conditions that can lead to oxidation.

Data Presentation

The following tables summarize quantitative data on the effects of different reaction parameters on product distribution and yield.

Table 1: Effect of Protecting Group on Mono-Boc Protection of Diamines [1]

DiamineProtecting AgentYield of Mono-protected Product (%)
1,2-DiaminoethaneBoc₂O/HCl87
1,3-DiaminopropaneBoc₂O/HCl80
1,4-DiaminobutaneBoc₂O/HCl75
1,6-DiaminohexaneBoc₂O/HCl65
(1R,2R)-1,2-DiaminocyclohexaneBoc₂O/Me₃SiCl66

Table 2: Regioselectivity of Tsuji-Trost Reaction with Different Catalysts

Allylic SubstrateNucleophileCatalyst SystemLinear:Branched RatioReference
Cinnamyl AcetateMorpholinePd(PPh₃)₄>95:5Chem. Rev. 1996, 96, 395
Cinnamyl CarbonatePyrrolidine[Ir(COD)Cl]₂/P(OPh)₃1:99J. Am. Chem. Soc. 2001, 123, 9525[8]
Allyl AcetateSodium PhenoxideMo(CO)₆/dppe15:85Organometallics 1996, 15, 2836

Table 3: Influence of Temperature on Substitution vs. Elimination Byproducts [9]

SubstrateBase/NucleophileTemperature (°C)Substitution Product (%)Elimination Product (%)
2-BromopropaneEthanolic NaOH455941
2-BromopropaneEthanolic NaOH1002179

Experimental Protocols

This section provides detailed methodologies for key experiments discussed in the troubleshooting guide.

Protocol 1: Selective Mono-Boc Protection of a Diamine[10]

This protocol describes a general method for the selective mono-Boc protection of a symmetrical diamine using in-situ generated HCl.

Materials:

  • Diamine (e.g., (1R,2R)-1,2-diaminocyclohexane)

  • Anhydrous Methanol (MeOH)

  • Chlorotrimethylsilane (Me₃SiCl)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Ethyl ether

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • To a round-bottom flask, add the diamine (1 eq).

  • Add anhydrous methanol and cool the solution to 0 °C in an ice bath.

  • Slowly add chlorotrimethylsilane (1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature.

  • Add deionized water (approximately 1 mL per gram of diamine), followed by a solution of Boc₂O (1 eq) in methanol.

  • Stir the mixture at room temperature for 1 hour. Monitor the reaction by TLC.

  • Dilute the reaction mixture with water and wash with ethyl ether to remove any unreacted Boc₂O and di-Boc protected diamine.

  • Adjust the pH of the aqueous layer to >12 with NaOH solution.

  • Extract the product into dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure mono-Boc protected diamine.

Protocol 2: Iridium-Catalyzed Asymmetric Allylic Amination[11]

This protocol outlines a general procedure for the iridium-catalyzed asymmetric amination of an allylic alcohol.

Materials:

  • Allylic alcohol (e.g., cinnamyl alcohol)

  • Amine (e.g., aniline)

  • [Ir(COD)Cl]₂

  • Phosphoramidite ligand (e.g., (R)-L)

  • Lewis acid activator (e.g., BPh₃)

  • Anhydrous solvent (e.g., THF)

  • Standard Schlenk line equipment

Procedure:

  • In a glovebox, to a dried Schlenk tube, add [Ir(COD)Cl]₂ (0.01 eq) and the phosphoramidite ligand (0.02 eq).

  • Add anhydrous THF and stir for 15 minutes at room temperature to form the catalyst complex.

  • Add the Lewis acid activator (e.g., BPh₃, 1.1 eq).

  • Add the allylic alcohol (1.0 eq) followed by the amine (1.2 eq).

  • Seal the Schlenk tube and stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Analysis of Reaction Mixture by HPLC-MS

This protocol provides a general guideline for analyzing the composition of your reaction mixture to identify and quantify products and byproducts.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).

  • C18 reverse-phase column is commonly used for many organic molecules.

Sample Preparation:

  • Take a small aliquot (e.g., 10-50 µL) from the reaction mixture.

  • Quench the reaction in the aliquot (e.g., by adding a small amount of water or saturated sodium bicarbonate solution).

  • Dilute the quenched aliquot with a suitable solvent (e.g., acetonitrile or methanol) to a concentration appropriate for HPLC-MS analysis (typically in the µg/mL to ng/mL range).

  • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

HPLC-MS Method:

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like 0.1% formic acid to aid ionization.

  • Gradient: A typical gradient might start with a high percentage of water and ramp up to a high percentage of the organic solvent to elute compounds with a range of polarities.

  • Flow Rate: Typically 0.2-1.0 mL/min for a standard analytical column.

  • Column Temperature: Often maintained at a constant temperature (e.g., 30-40 °C) for reproducibility.

  • Injection Volume: 1-10 µL.

  • MS Detection: Use electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte. A full scan can be used to identify all components, while selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for targeted quantification of known products and byproducts.

Data Analysis:

  • Identify the peaks in the chromatogram corresponding to the starting materials, desired product, and any side products by their retention times and mass-to-charge ratios (m/z).

  • Quantify the relative amounts of each component by integrating the peak areas in the chromatogram. For absolute quantification, a calibration curve with a known standard is required.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Starting Materials (Amine, Allylating Agent) setup Assemble under Inert Atmosphere start->setup reagents Catalyst, Ligand, Solvent, Additives reagents->setup react Stir at Controlled Temperature setup->react monitor Monitor Progress (TLC, GC-MS) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: A typical experimental workflow for a catalyzed allylation reaction.

troubleshooting_logic cluster_over_allylation Over-allylation? cluster_regio Poor Regioselectivity? cluster_isomerization Isomerization? start Low Yield or Side Product Formation q_stoich Excess Amine Used? start->q_stoich If Di/Poly-allylated q_cat Catalyst System? start->q_cat If Regioisomer Mixture q_temp High Temperature? start->q_temp If Isomerized Product s_stoich Increase Amine Ratio q_stoich->s_stoich No q_protect Protecting Group Feasible? q_stoich->q_protect Yes s_protect Use Protecting Group Strategy q_protect->s_protect Yes s_cat_pd Use Pd for Linear q_cat->s_cat_pd For Linear s_cat_ir Use Ir/Mo for Branched q_cat->s_cat_ir For Branched q_ligand Ligand Choice? q_cat->q_ligand s_ligand Screen Ligands q_ligand->s_ligand s_temp Lower Reaction Temp q_temp->s_temp Yes q_time Long Reaction Time? q_temp->q_time No s_time Reduce Reaction Time q_time->s_time Yes

Caption: A troubleshooting decision tree for common allylation side reactions.

analytical_workflow cluster_hplc HPLC-MS Data cluster_nmr NMR Data sample Reaction Aliquot prep Sample Preparation (Dilution, Filtration) sample->prep hplc_ms HPLC-MS Analysis prep->hplc_ms nmr NMR Analysis prep->nmr hplc_data Chromatogram & Mass Spectra hplc_ms->hplc_data nmr_data 1H and 2D NMR Spectra nmr->nmr_data hplc_quant Identify & Quantify Products and Byproducts hplc_data->hplc_quant nmr_quant Structural Elucidation & Ratio of Isomers nmr_data->nmr_quant

Caption: Workflow for the analytical characterization of reaction outcomes.

References

Technical Support Center: Allyl Acrylate Polymerization Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of allyl acrylate. The information focuses on the impact of temperature on polymerization kinetics and offers solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the kinetics of this compound polymerization?

Temperature is a critical parameter in the free-radical polymerization of this compound. Generally, increasing the reaction temperature leads to:

  • Increased Rate of Polymerization: Higher temperatures accelerate the decomposition of thermal initiators, leading to a higher concentration of free radicals and a faster polymerization rate.[1][2]

  • Increased Monomer Conversion (Initially): The faster reaction rate can lead to higher monomer conversion in a shorter amount of time.[3]

  • Increased Side Reactions: Elevated temperatures significantly increase the likelihood of side reactions, particularly degradative chain transfer, which is a characteristic issue with allyl monomers.[3][4] This can prematurely terminate growing polymer chains.

  • Spontaneous Thermal Polymerization: At temperatures above 100°C (373 K), this compound can undergo spontaneous thermal polymerization even without an initiator.[5]

Q2: What is degradative chain transfer and how does temperature influence it in this compound polymerization?

Degradative chain transfer is a process where a growing polymer radical abstracts a hydrogen atom from the allyl group of a monomer molecule. This terminates the growing chain and creates a stable, less reactive allyl radical that is slow to re-initiate polymerization.[4][6] This is a primary reason for the typically low molecular weights and slow polymerization rates observed for allyl monomers.[4]

Increasing the temperature can exacerbate degradative chain transfer.[4] While propagation rates increase with temperature, the activation energy for chain transfer is often comparable or lower, meaning this side reaction also becomes more significant at elevated temperatures.

Q3: My this compound polymerization is very slow or has stalled at low conversion. What are the potential temperature-related causes?

Slow or stalled polymerization is a common issue. Temperature-related factors include:

  • Low Temperature: If using a thermal initiator, the reaction temperature may be too low for the initiator to decompose at a sufficient rate to generate an adequate concentration of free radicals.[1]

  • Suboptimal Temperature: An inappropriate temperature can favor side reactions that terminate polymer chains prematurely, leading to low conversion.[1] For some systems, a higher temperature might lead to a faster initial rate but a lower final conversion due to increased termination.[1]

Q4: The molecular weight of my poly(this compound) is consistently low. How can I address this with temperature?

Low molecular weight is a direct result of degradative chain transfer.[4] While increasing the temperature generally increases the polymerization rate, it can also lead to more frequent chain transfer events, which lowers the molecular weight. Therefore, simply increasing the temperature is often not an effective strategy to increase molecular weight. A temperature screening study is recommended to find an optimal balance between the rate of polymerization and the suppression of chain transfer.[4]

Troubleshooting Guide

Issue Potential Temperature-Related Cause Recommended Solution(s)
Polymerization fails to initiate or is significantly delayed. Low Temperature: The selected thermal initiator may not be decomposing effectively at the reaction temperature.- Increase the reaction temperature to match the initiator's recommended activation range.- Select an initiator with a lower decomposition temperature.
Low monomer conversion or incomplete polymerization. Suboptimal Reaction Temperature: The temperature may be promoting premature termination of growing polymer chains through side reactions like degradative chain transfer.- Perform a temperature optimization study to find the ideal balance between polymerization rate and termination reactions.[4]- Consider a lower reaction temperature, which may slow the reaction but can suppress side reactions and potentially lead to higher final conversion.
Low molecular weight of the resulting polymer. High Temperature: Elevated temperatures can increase the rate of degradative chain transfer, leading to shorter polymer chains.[4]- Experiment with a lower polymerization temperature to reduce the rate of chain transfer relative to propagation.- Note that this may also decrease the overall polymerization rate.
Broad molecular weight distribution (High Polydispersity Index - PDI). Temperature Fluctuations: Inconsistent temperature control can lead to variable initiation and propagation rates, resulting in a broader range of polymer chain lengths.- Ensure precise and stable temperature control throughout the polymerization process using a reliable thermostat or oil bath.
Gelation or cross-linking occurs unexpectedly. High Temperature: At very high temperatures, side reactions leading to cross-linking can become more prevalent, especially at higher monomer conversions.- Lower the reaction temperature to minimize side reactions.- Monitor the reaction closely and terminate it at a lower conversion before significant cross-linking occurs.

Data Presentation

Due to the limited availability of specific quantitative data for the temperature-dependence of this compound polymerization in the public domain, the following table presents illustrative data based on general trends observed for acrylate and allyl methacrylate polymerization. This data should be used as a general guide for experimental design.

Table 1: Illustrative Impact of Temperature on this compound Polymerization

Temperature (°C)Rate of Polymerization (mol L⁻¹ s⁻¹) (Illustrative)Monomer Conversion (%) (Illustrative)Molecular Weight ( g/mol ) (Illustrative)Polydispersity Index (PDI) (Illustrative)
50LowLow to ModerateHigherNarrower
70ModerateModerate to HighModerateBroader
90HighHighLowerBroader

Note: This table is for illustrative purposes and actual results will vary based on specific experimental conditions such as initiator type and concentration, solvent, and monomer purity.

Experimental Protocols

Protocol 1: General Procedure for Free-Radical Polymerization of this compound to Study Temperature Effects

This protocol outlines a general method for conducting the free-radical polymerization of this compound in solution at different temperatures to assess the impact on kinetics.

Materials:

  • This compound (inhibitor removed)

  • AIBN (Azobisisobutyronitrile) or other suitable thermal initiator

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Reaction vessel (e.g., Schlenk flask) with a magnetic stirrer

  • Thermostatically controlled oil bath or heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Non-solvent for precipitation (e.g., cold methanol or hexane)

Procedure:

  • Monomer Purification: Remove the inhibitor from this compound by passing it through a column of basic alumina or by washing with an aqueous NaOH solution followed by drying with an anhydrous salt (e.g., MgSO₄).[1]

  • Reaction Setup:

    • Add the desired amount of purified this compound and anhydrous solvent to the reaction vessel.

    • Equip the flask with a magnetic stir bar and a condenser.

    • Degas the solution by bubbling with an inert gas for at least 30 minutes to remove dissolved oxygen.[1]

  • Initiator Preparation: In a separate, sealed container, dissolve the required amount of initiator (e.g., AIBN) in a small amount of the degassed solvent.

  • Polymerization:

    • Heat the reaction vessel to the desired temperature (e.g., 50°C, 70°C, 90°C) using the thermostatically controlled bath.

    • Once the temperature is stable, inject the initiator solution into the reaction vessel.

    • Maintain the reaction at the set temperature under a positive pressure of inert gas.

  • Monitoring the Reaction:

    • At timed intervals, carefully withdraw small aliquots of the reaction mixture using a degassed syringe.

    • Analyze the aliquots to determine monomer conversion (e.g., by ¹H NMR, GC, or gravimetry) and the evolution of molecular weight and PDI (by GPC).

  • Termination and Isolation:

    • To terminate the polymerization, cool the reaction mixture rapidly in an ice bath and expose it to air.

    • Isolate the polymer by precipitating the reaction solution into a large excess of a cold non-solvent.

    • Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

Visualizations

logical_relationship cluster_input Input Parameters cluster_process Polymerization Process cluster_output Kinetic & Polymer Properties Temperature Temperature Initiation Initiation Temperature->Initiation Increases Rate Propagation Propagation Temperature->Propagation Increases Rate Chain_Transfer Degradative Chain Transfer Temperature->Chain_Transfer Increases Rate Initiator_Concentration Initiator Concentration Initiator_Concentration->Initiation Increases Rate Monomer_Concentration Monomer Concentration Monomer_Concentration->Propagation Increases Rate Initiation->Propagation Rate_of_Polymerization Rate of Polymerization Propagation->Rate_of_Polymerization Determines Monomer_Conversion Monomer Conversion Propagation->Monomer_Conversion Leads to Molecular_Weight Molecular Weight Propagation->Molecular_Weight Increases Termination Termination Chain_Transfer->Termination Termination->Molecular_Weight Decreases PDI Polydispersity Index (PDI) Termination->PDI Increases

Caption: Relationship between temperature and polymerization kinetics.

experimental_workflow Start Start Monomer_Purification 1. Monomer Purification (Remove Inhibitor) Start->Monomer_Purification Reaction_Setup 2. Reaction Setup (Solvent, Degas) Monomer_Purification->Reaction_Setup Set_Temperature 3. Set Desired Temperature Reaction_Setup->Set_Temperature Initiator_Addition 4. Add Initiator Set_Temperature->Initiator_Addition Polymerization 5. Polymerization (Timed Aliquots) Initiator_Addition->Polymerization Analysis 6. Kinetic Analysis (Conversion, MW, PDI) Polymerization->Analysis Termination 7. Terminate Reaction Polymerization->Termination Analysis->Polymerization Continue Monitoring Isolation 8. Polymer Isolation & Purification Termination->Isolation End End Isolation->End

Caption: Experimental workflow for studying temperature effects.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of crosslink density in allyl acrylate networks.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for characterizing the crosslink density of this compound networks?

A1: The three primary methods for characterizing the crosslink density of polymer networks, including those made from this compound, are:

  • Swelling Tests: This method is based on the principle that a crosslinked polymer will swell in a suitable solvent rather than dissolve. The extent of swelling is inversely related to the crosslink density.[1] The Flory-Rehner equation is commonly used to calculate the average molecular weight between crosslinks (Mc) from swelling data.[1][2]

  • Dynamic Mechanical Analysis (DMA): DMA measures the viscoelastic properties of the polymer, such as the storage modulus (G' or E').[3] In the rubbery plateau region, the storage modulus is directly proportional to the crosslink density.[1][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state or low-field NMR techniques can provide detailed information about the network structure.[5][6][7] Measurements of proton transverse relaxation times (T2) are sensitive to the motional constraints of the polymer chains, which are influenced by the crosslink density.[5]

Q2: My this compound polymerization resulted in a low polymer yield and a tacky, incompletely cured network. What could be the cause?

A2: This is a common issue often attributed to:

  • Oxygen Inhibition: Free-radical polymerization of acrylates is highly susceptible to inhibition by atmospheric oxygen, which scavenges radicals and can prevent complete polymerization, especially at the surface.[8]

  • Inhibitor Presence: Commercial this compound monomers contain inhibitors (like hydroquinone or MEHQ) to prevent premature polymerization during storage.[9][10][11][12][13] If not adequately removed or overcome by the initiator, these can significantly slow down or halt the reaction.

  • Insufficient Initiator: The concentration of the initiator might be too low to generate enough free radicals to overcome residual inhibitors and drive the polymerization to completion.

Q3: The crosslink density I calculated for my poly(this compound) network is much lower than expected based on my monomer-to-crosslinker ratio. Why might this be?

A3: A lower-than-expected crosslink density in this compound networks can stem from several factors inherent to the monomer's structure:

  • Intramolecular Cyclization: Growing polymer chains can react with a pendant allyl group on the same chain, forming a cyclic structure instead of an intermolecular crosslink. This process consumes a functional group that would otherwise contribute to the network formation, thus reducing the effective crosslink density.

  • Degradative Chain Transfer: Chain transfer to the allyl group can occur, leading to the premature termination of a growing polymer chain and the formation of a less reactive allylic radical. This can result in lower molecular weight polymers and a less developed network.

  • Network Defects: In addition to cyclization, other network imperfections such as dangling chain ends and loops can reduce the number of elastically effective crosslinks, leading to a lower measured crosslink density.[14][15][16][17]

Q4: When using the Flory-Rehner equation for swelling tests on my poly(this compound) hydrogel, I get inconsistent or nonsensical results. What are common pitfalls?

A4: Inaccuracies when using the Flory-Rehner equation can arise from several sources:

  • Incorrect Flory-Huggins Interaction Parameter (χ): The value of χ, which describes the interaction between the polymer and the solvent, is crucial for an accurate calculation. This parameter is often concentration-dependent and may not be readily available for specific poly(this compound)-solvent systems. Using an inaccurate χ value is a common source of error.

  • Assumption Violations: The Flory-Rehner theory assumes a perfect, Gaussian network structure, which may not be accurate for networks with significant defects like loops and dangling ends.[18][19] For polyelectrolyte hydrogels, the presence of charges can also lead to deviations from the theory.[20]

  • Equilibrium Not Reached: Swelling measurements must be taken only after the hydrogel has reached equilibrium swelling, which can take a significant amount of time (from hours to weeks).[21] Premature measurements will result in an underestimation of the swelling ratio and an inaccurate crosslink density calculation.

Troubleshooting Guides

This section provides structured guidance for specific issues encountered during experiments.

Issue 1: Low Gel Fraction and/or High Swelling Ratio (Indicating Low Crosslink Density)
Possible Cause Troubleshooting Steps
Inefficient Polymerization 1. Remove Inhibitors: Purify the this compound monomer before use to remove inhibitors. This can be done by passing it through a column of activated alumina or by washing with an aqueous base solution.
2. Deoxygenate Thoroughly: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) before and during polymerization to eliminate oxygen inhibition.[8]
3. Optimize Initiator Concentration: Increase the initiator concentration systematically to ensure sufficient radical generation. Be aware that excessively high initiator concentrations can lead to shorter polymer chains and potentially lower crosslink density.[1]
Dominance of Intramolecular Cyclization 1. Increase Monomer Concentration: Perform the polymerization at a higher monomer concentration (e.g., in bulk or with less solvent). This increases the probability of intermolecular reactions (crosslinking) over intramolecular cyclization.[1]
Degradative Chain Transfer 1. Consider Controlled Radical Polymerization (CRP): Techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) or ATRP (Atom Transfer Radical Polymerization) can provide better control over the polymerization of challenging monomers like allyl acrylates, minimizing termination reactions and leading to more well-defined networks.
Issue 2: Inconsistent or Non-Reproducible Swelling Measurement Results
Possible Cause Troubleshooting Steps
Incomplete Removal of Excess Solvent 1. Standardize Blotting Procedure: After removing the swollen gel from the solvent, gently blot the surface with a lint-free wipe (e.g., Kimwipe) in a consistent manner to remove excess surface liquid without compressing the gel.
2. Use a Sieve Filtration Method: For hydrogel powders, a sieve filtration method can provide more efficient and reproducible removal of excess fluid compared to manual blotting.[22][23]
Sample Not at Equilibrium 1. Perform a Time-Course Study: Measure the weight of the swelling gel at regular intervals (e.g., every few hours, then daily) until the weight remains constant over several measurements. This ensures equilibrium has been reached.[21]
Inaccurate Weight or Volume Measurements 1. Use a Calibrated Analytical Balance: Ensure the balance is properly calibrated and has sufficient precision for the sample sizes being measured.
2. Consider Buoyancy-Based Volume Measurement: For more accurate volume determination, a buoyancy-based method using a density kit and a non-solvent can be employed.[24]

Experimental Protocols

Protocol 1: Determination of Crosslink Density by Swelling Test
  • Sample Preparation:

    • Synthesize the crosslinked poly(this compound) network and cut it into several small, uniform pieces (e.g., 5x5x2 mm).

    • Dry the samples to a constant weight in a vacuum oven at a suitable temperature (e.g., 60 °C). Record the dry weight (W_d).

  • Equilibrium Swelling:

    • Place each dry sample in a separate vial filled with a suitable solvent (e.g., deionized water for hydrogels, or a good organic solvent like THF or toluene for organogels).

    • Seal the vials and allow the samples to swell at a constant temperature.

    • Periodically remove the samples, gently blot the surface to remove excess solvent, and weigh them.

    • Return the samples to their respective vials.

    • Continue this process until the weight of the swollen samples (W_s) remains constant, indicating that equilibrium has been reached.[21]

  • Calculation of Swelling Parameters:

    • Mass Swelling Ratio (q_m): q_m = W_s / W_d

    • Volume Swelling Ratio (q_v): q_v = 1 + (ρ_p / ρ_s) * (q_m - 1), where ρ_p is the polymer density and ρ_s is the solvent density.

    • Polymer Volume Fraction in the Swollen Gel (ν_2): ν_2 = 1 / q_v

  • Calculation of Crosslink Density using Flory-Rehner Equation:

    • The crosslink density (ρ_x) or the average molecular weight between crosslinks (M_c) can be calculated using the Flory-Rehner equation:[2] -[ln(1 - ν_2) + ν_2 + χ * ν_2^2] = V_1 * ρ_x * (ν_2^(1/3) - ν_2 / 2) where:

      • χ is the Flory-Huggins polymer-solvent interaction parameter.

      • V_1 is the molar volume of the solvent.

      • ρ_x = 1 / (ν * M_c), where ν is the specific volume of the polymer.

Protocol 2: Determination of Crosslink Density by Dynamic Mechanical Analysis (DMA)
  • Sample Preparation:

    • Prepare a sample with a well-defined geometry (e.g., a rectangular bar of approximately 10x5x1 mm) suitable for the DMA clamp (e.g., tension or single cantilever).

  • DMA Measurement:

    • Mount the sample in the DMA instrument.

    • Perform a temperature sweep at a constant frequency (e.g., 1 Hz) and a controlled heating rate (e.g., 3 °C/min).[25] The temperature range should cover the glass transition and the rubbery plateau region of the polymer.

    • Ensure the applied strain is within the linear viscoelastic region of the material.

  • Data Analysis:

    • Identify the rubbery plateau region from the plot of storage modulus (E' or G') versus temperature. This is the relatively flat region of the modulus curve above the glass transition temperature.[4]

    • Select a temperature (T) in the rubbery plateau region and record the corresponding storage modulus (E').

  • Calculation of Crosslink Density:

    • The crosslink density (ρ_x) can be calculated from the theory of rubber elasticity: E' = 3 * ρ_x * R * T where:

      • E' is the storage modulus in the rubbery plateau.

      • R is the universal gas constant.

      • T is the absolute temperature in Kelvin.

    • The molecular weight between crosslinks (M_c) can then be calculated as: M_c = d / ρ_x, where d is the density of the polymer.

Quantitative Data Summary

The following tables summarize general trends and comparative data for the characterization of crosslinked networks.

Table 1: Comparison of Methods for Crosslink Density Characterization

MethodPrincipleInformation ObtainedAdvantagesDisadvantages
Swelling Test A crosslinked polymer swells in a good solvent; the extent of swelling is inversely related to crosslink density.[1]Swelling ratio, gel content, average molecular weight between crosslinks (M_c).[1]Simple, inexpensive equipment.Time-consuming to reach equilibrium, requires accurate polymer-solvent interaction parameter, sensitive to network defects.[6][18][19]
DMA The storage modulus in the rubbery plateau is proportional to the crosslink density.[1]Storage modulus (G'), loss modulus (G''), tan delta, M_c.[1]Rapid, provides information on viscoelastic properties and glass transition temperature.[4]Requires specialized equipment, sample geometry is critical, only applicable to unfilled polymers.[4]
NMR Measures the mobility of polymer chains, which is restricted by crosslinks.[5]T2 relaxation times, crosslink density, and distribution of crosslinks.[5][7]Non-destructive, provides detailed structural information, solvent-free.[7]Requires expensive, specialized equipment and expertise in data interpretation.

Table 2: Troubleshooting Guide for this compound Polymerization and Network Formation

SymptomPotential Cause(s)Suggested Solutions
Low Gel Fraction / High Swelling 1. Incomplete conversion. 2. High degree of intramolecular cyclization. 3. Degradative chain transfer.1. Increase initiator concentration; ensure removal of oxygen and inhibitors. 2. Increase monomer concentration (bulk polymerization). 3. Use controlled radical polymerization techniques (e.g., RAFT).
Brittle Network Excessively high crosslink density.1. Decrease the amount of crosslinking monomer. 2. Incorporate a monofunctional acrylate comonomer. 3. Reduce the reaction time or temperature to limit conversion.[8]
Tacky Surface 1. Oxygen inhibition at the surface. 2. Incomplete polymerization.1. Conduct polymerization under an inert atmosphere. 2. Increase reaction time, temperature, or initiator concentration; consider post-curing.

Visualizations

Experimental_Workflow Experimental Workflow for Crosslink Density Determination cluster_synthesis Network Synthesis cluster_characterization Characterization Method cluster_swelling_protocol Swelling Protocol cluster_dma_protocol DMA Protocol cluster_nmr_protocol NMR Protocol cluster_calculation Crosslink Density Calculation synthesis Synthesize Poly(this compound) Network method_swelling Swelling Test synthesis->method_swelling Choose Method method_dma DMA synthesis->method_dma method_nmr NMR synthesis->method_nmr swell_dry Dry to Constant Weight (Wd) method_swelling->swell_dry dma_sample Prepare Sample (Rectangular Bar) method_dma->dma_sample nmr_sample Prepare Solid Sample method_nmr->nmr_sample swell_equil Swell to Equilibrium (Ws) swell_dry->swell_equil swell_calc Calculate Swelling Ratio swell_equil->swell_calc calc_flory Flory-Rehner Equation swell_calc->calc_flory dma_run Run Temperature Sweep dma_sample->dma_run dma_analyze Identify Rubbery Plateau Modulus (E') dma_run->dma_analyze calc_rubber Rubber Elasticity Theory dma_analyze->calc_rubber nmr_run Acquire T2 Relaxation Data nmr_sample->nmr_run nmr_analyze Analyze Decay Curves nmr_run->nmr_analyze calc_relaxation Relaxation Time Models nmr_analyze->calc_relaxation

Caption: Workflow for determining crosslink density in this compound networks.

Factors_Affecting_Crosslink_Density Factors Influencing Effective Crosslink Density cluster_params Experimental Parameters cluster_outcomes Reaction Pathways cluster_result Resulting Network Property monomer_conc Monomer Concentration crosslinking Intermolecular Crosslinking monomer_conc->crosslinking Increases cyclization Intramolecular Cyclization monomer_conc->cyclization Decreases initiator_conc Initiator Concentration crosslink_density Effective Crosslink Density initiator_conc->crosslink_density Complex Effect temperature Reaction Temperature temperature->crosslinking Increases Rate chain_transfer Chain Transfer temperature->chain_transfer May Increase solvent Solvent Quality solvent->cyclization Poor solvent may increase crosslinking->crosslink_density Increases cyclization->crosslink_density Decreases chain_transfer->crosslink_density Decreases

Caption: Factors affecting the final crosslink density of this compound networks.

References

Validation & Comparative

Allyl Acrylate vs. Allyl Methacrylate: A Comparative Reactivity Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer chemistry and materials science, the choice of monomer is paramount to tailoring the final properties of a polymer. Among the diverse array of functional monomers, allyl acrylate and allyl methacrylate stand out due to their dual functionality, possessing both a highly reactive acrylic or methacrylic double bond and a less reactive allylic double bond. This unique structure allows for a variety of polymerization behaviors and post-polymerization modifications, making them valuable building blocks in applications ranging from coatings and adhesives to dental composites and drug delivery systems.

This guide provides a comprehensive comparison of the reactivity of this compound and allyl methacrylate, supported by experimental data and detailed protocols to aid researchers in monomer selection and polymerization design.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these monomers is essential before delving into their reactivity.

PropertyThis compoundAllyl Methacrylate
Molar Mass 112.13 g/mol 126.15 g/mol
Boiling Point 122-124 °C141 °C
Density 0.933 g/mL0.938 g/mL
CAS Number 999-55-396-05-9

Reactivity Comparison: A Deeper Dive

The reactivity of a monomer in free-radical polymerization is influenced by both steric and electronic factors. These are empirically quantified by the Alfrey-Price Q-e scheme, where 'Q' represents the reactivity of the monomer's double bond due to resonance stabilization, and 'e' reflects the polarity of the double bond.

MonomerQ Valuee Value
Allyl Methacrylate0.790.60

Generally, methacrylates are less reactive than their corresponding acrylates in free-radical polymerization. This is attributed to two main factors:

  • Steric Hindrance: The additional methyl group on the double bond of allyl methacrylate creates greater steric hindrance, slowing the approach of the propagating radical.

  • Radical Stability: The tertiary radical formed from allyl methacrylate is more stable than the secondary radical formed from this compound. This increased stability makes the methacrylate radical less eager to react with another monomer unit.

Copolymerization Reactivity Ratios

Reactivity ratios (r) are crucial for predicting the composition of a copolymer. They describe the preference of a propagating radical to add a monomer of its own kind versus the comonomer. For a copolymerization between monomer 1 and monomer 2, r₁ = k₁₁/k₁₂, where k₁₁ is the rate constant for the addition of monomer 1 to a growing chain ending in monomer 1, and k₁₂ is the rate constant for the addition of monomer 2 to a growing chain ending in monomer 1.

While direct copolymerization data for this compound and allyl methacrylate with a common comonomer is limited, a study on the copolymerization of acrylonitrile (M₁) with allyl alcohol (M₂) provides insight into the reactivity of the allyl group. The reactivity ratios were found to be r₁ = 1.87 and r₂ = 0.05[1]. The low r₂ value indicates that the allyl alcohol radical strongly prefers to add acrylonitrile rather than another allyl alcohol monomer, highlighting the low reactivity of the allyl double bond. It is expected that both this compound and allyl methacrylate would exhibit similar low reactivity of their allyl groups in copolymerizations.

Experimental Protocols

Synthesis of this compound and Allyl Methacrylate

A common method for the synthesis of both monomers is the esterification of the corresponding acid (acrylic acid or methacrylic acid) with allyl alcohol.

Workflow for Monomer Synthesis:

cluster_synthesis Monomer Synthesis Reactants Acrylic Acid or Methacrylic Acid + Allyl Alcohol Reaction Esterification Reaction (Reflux with water removal) Reactants->Reaction Add Catalyst Acid Catalyst (e.g., p-toluenesulfonic acid) Catalyst->Reaction Add Inhibitor Polymerization Inhibitor (e.g., hydroquinone) Inhibitor->Reaction Add Purification Purification (Washing, Drying, Distillation) Reaction->Purification Product Pure this compound or Allyl Methacrylate Purification->Product cluster_polymerization Bulk Polymerization Monomer This compound or Allyl Methacrylate ReactionVessel Reaction Vessel Monomer->ReactionVessel Add Initiator Free-Radical Initiator (e.g., AIBN or BPO) Initiator->ReactionVessel Add Degassing Degassing (e.g., Freeze-Pump-Thaw) ReactionVessel->Degassing Polymerization Polymerization (Heating at a specific temperature) Degassing->Polymerization Precipitation Precipitation in a non-solvent (e.g., Methanol) Polymerization->Precipitation Drying Drying under vacuum Precipitation->Drying Polymer Poly(this compound) or Poly(allyl methacrylate) Drying->Polymer cluster_reactivity Reactivity Ratio Determination MonomerFeeds Prepare several monomer feeds with varying M₁/M₂ ratios Polymerization Polymerize each feed to low conversion (<10%) MonomerFeeds->Polymerization Isolation Isolate and purify the copolymers Polymerization->Isolation NMR_Analysis ¹H NMR analysis to determine copolymer composition Isolation->NMR_Analysis Calculation Calculate reactivity ratios using linearization methods (e.g., Fineman-Ross) or non-linear least squares analysis NMR_Analysis->Calculation ReactivityRatios r₁ and r₂ Calculation->ReactivityRatios

References

A Comparative Analysis of Mechanical Properties: Allyl Acrylate vs. Divinylbenzene Crosslinked Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a crosslinking agent is a critical parameter in polymer synthesis, directly influencing the mechanical performance, thermal stability, and solvent resistance of the final material. This guide provides a comparative analysis of two common crosslinking agents: allyl acrylate and divinylbenzene (DVB). While direct, comprehensive experimental data comparing the mechanical properties of a single polymer matrix crosslinked with this compound versus divinylbenzene is limited in publicly available literature, this guide synthesizes available data and theoretical considerations to offer a valuable comparison for researchers. The primary focus will be on acrylate and styrenic polymer systems, common matrices in various research and development applications.

Introduction to Crosslinking Mechanisms

Crosslinking imparts a three-dimensional network structure to polymers, transforming them from soluble, fusible materials into insoluble and infusible thermosets. The nature of the crosslinker dictates the density and architecture of this network, which in turn governs the macroscopic properties of the polymer.

Divinylbenzene (DVB) is a widely utilized crosslinker, particularly for styrenic and acrylate polymers. It possesses two vinyl groups of similar and high reactivity, leading to the formation of a relatively homogenous and densely crosslinked network. This robust network structure typically imparts high rigidity, thermal stability, and solvent resistance to the polymer.

This compound is a bifunctional monomer with two distinct reactive sites: a highly reactive acrylate group and a less reactive allyl group. During radical polymerization, the acrylate group readily participates in chain propagation, incorporating the monomer into the polymer backbone. The pendant allyl group, being less reactive, may undergo crosslinking to a lesser extent or require different reaction conditions to participate effectively. This difference in reactivity can lead to a more heterogeneous network structure with a potentially lower crosslink density compared to DVB at equivalent molar concentrations.

Quantitative Data on Mechanical Properties

The following tables summarize key mechanical properties of polymers crosslinked with divinylbenzene and those incorporating allyl functionalities. It is crucial to note that the data is compiled from different studies on various polymer systems and may not be directly comparable. However, it provides valuable insights into the expected performance of each crosslinker.

Mechanical Property Polymer System Crosslinker Concentration Value Source
Tensile Strength Polystyrene-graft-poly(butyl acrylate)Not specified (low crosslinking)~22 MPa[1]
Young's Modulus Poly(methyl methacrylate) (uncrosslinked)0%3.2 GPa[2]
Elongation at Break Polystyrene-graft-poly(butyl acrylate)Not specified (low crosslinking)~3%[1]
Mechanical Property Polymer System Crosslinker Concentration Value Source
Compressive Strength Poly(methyl methacrylate) (uncrosslinked)0%120 MPa[2]
Flexural Strength Poly(methyl methacrylate) (uncrosslinked)0%110 MPa[2]
Impact Strength (Notched Izod) Poly(methyl methacrylate) (uncrosslinked)0%74 J/m[2]
Surface Hardness (Rockwell M) Poly(methyl methacrylate) (uncrosslinked)0%93[2]

Note: Data for polymers explicitly crosslinked with this compound is sparse in the reviewed literature, with most studies focusing on allyl methacrylate, which has similar reactivity characteristics.

Experimental Protocols

Detailed methodologies for the characterization of mechanical properties are crucial for the accurate interpretation and comparison of data.

Dynamic Mechanical Analysis (DMA)

DMA is a powerful technique for characterizing the viscoelastic properties of polymers, including the storage modulus (a measure of stiffness) and loss modulus (a measure of energy dissipation).

Protocol:

  • Sample Preparation: Prepare rectangular samples of the crosslinked polymer with precise and uniform dimensions (e.g., as per ASTM D5026).

  • Instrument Setup: Mount the sample securely in the DMA instrument, typically in a tensile or three-point bending clamp configuration.

  • Test Parameters:

    • Set the frequency of the oscillating force (e.g., 1 Hz).

    • Define the temperature range for the analysis, ensuring it covers the glass transition temperature (Tg) of the material.

    • Set a controlled heating rate (e.g., 3°C/min).

  • Data Acquisition: The instrument applies an oscillatory strain and measures the resultant stress. The storage modulus (E'), loss modulus (E''), and tan delta (the ratio of loss to storage modulus) are recorded as a function of temperature.

Tensile Testing

Tensile testing provides fundamental information about the strength and ductility of a material under tension.

Protocol:

  • Sample Preparation: Prepare dumbbell-shaped specimens according to standard specifications (e.g., ASTM D638). Ensure the samples are free from defects.

  • Instrument Setup: Secure the specimen in the grips of a universal testing machine.

  • Test Parameters:

    • Apply a constant rate of extension (crosshead speed) until the specimen fractures.

  • Data Acquisition: The instrument records the applied load and the elongation of the specimen. From this data, a stress-strain curve is generated, from which tensile strength, Young's modulus, and elongation at break can be determined.

Visualizing Polymer Networks and Experimental Workflows

To better understand the structural differences and experimental procedures, the following diagrams are provided.

CrosslinkingComparison cluster_DVB Divinylbenzene Crosslinked Network cluster_AA This compound Crosslinked Network P1 Polymer Chain DVB1 DVB P1->DVB1 P2 Polymer Chain P2->DVB1 DVB2 DVB P2->DVB2 P3 Polymer Chain P3->DVB2 P4 Polymer Chain AA1 AA P4->AA1 P5 Polymer Chain P5->AA1 P6 Polymer Chain P6->P5 Pendant Allyl Group TensileTestingWorkflow Start Start: Polymer Synthesis Prep Prepare Dumbbell Specimen (ASTM D638) Start->Prep Mount Mount in Universal Testing Machine Prep->Mount Test Apply Tensile Load at Constant Speed Mount->Test Data Record Load vs. Elongation Test->Data Analysis Generate Stress-Strain Curve Data->Analysis Results Determine: - Tensile Strength - Young's Modulus - Elongation at Break Analysis->Results End End Results->End

References

A Comparative Guide to Analytical Techniques for Characterizing Allyl Acrate Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The comprehensive characterization of allyl acrylate copolymers is crucial for understanding their physicochemical properties and ensuring their performance and reproducibility in various applications, including drug delivery systems. This guide provides a comparative analysis of key analytical techniques, offering insights into their principles, the data they provide, and their relative performance. Detailed experimental protocols and a logical workflow are presented to assist researchers in selecting and implementing the most appropriate methods for their specific needs.

Comparison of Analytical Techniques

A multi-faceted approach is often necessary for the full characterization of copolymers. The following table summarizes the primary analytical techniques and their key performance attributes for the analysis of this compound copolymers.

Analytical TechniqueInformation ProvidedKey Performance ParametersAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy - Copolymer composition (mole ratio of monomers)- Microstructure (e.g., tacticity, monomer sequencing)- Presence of residual monomers or impuritiesPrecision: High (typically <1% relative standard deviation for composition)Limit of Quantification (LOQ): ~0.1 mol%Analysis Time: 10-60 minutes per sample- Provides absolute quantitative data without calibration curves (for composition).- Highly detailed structural information.- Non-destructive.- Lower sensitivity compared to other methods.- Can be challenging for insoluble or crosslinked polymers.- Requires deuterated solvents.
Gel Permeation/Size Exclusion Chromatography (GPC/SEC) - Molecular weight averages (Mn, Mw, Mz)- Molecular weight distribution (Polydispersity Index, PDI)- Information on branching and aggregationMolecular Weight Range: 100 - 10,000,000+ g/mol (column dependent)Resolution: Dependent on column set and solventReproducibility: High (typically <2% variation in molecular weight)- Essential for understanding the size and distribution of polymer chains.- Can be coupled with other detectors (e.g., light scattering, viscometer) for absolute molecular weight.- Requires soluble polymers.- Molecular weight is relative to calibration standards unless using advanced detectors.- Column selection is critical and polymer-solvent interactions can affect results.
Differential Scanning Calorimetry (DSC) - Glass transition temperature (Tg)- Melting temperature (Tm) and enthalpy of fusion- Crystallization temperature (Tc) and enthalpy- Information on phase separation in blendsTemperature Accuracy: ±0.1 °CHeating/Cooling Rates: Typically 5-20 °C/minSample Size: 5-10 mg- Provides critical information on the thermal properties and physical state of the polymer.- Relatively fast and easy to perform.- Can indicate the degree of cure or crosslinking.[1]- Thermal history of the sample can significantly affect results.- Interpretation can be complex for multi-component systems.
Thermogravimetric Analysis (TGA) - Thermal stability and degradation temperature- Quantification of volatile components and residual content (e.g., fillers)- Information on degradation kineticsTemperature Accuracy: ±1 °CMass Accuracy: ±0.1%Heating Rates: Typically 10-20 °C/min- Excellent for determining the upper temperature limit of a material's use.- Can be used to analyze the composition of polymer composites.- Does not identify the degradation products (unless coupled with another technique like FTIR or Mass Spectrometry).- The heating rate can influence the observed degradation temperatures.
Fourier Transform Infrared (FTIR) Spectroscopy - Identification of functional groups- Confirmation of copolymerization- Semi-quantitative analysis of copolymer composition- Monitoring of reactions (e.g., crosslinking)Spectral Resolution: Typically 4 cm⁻¹Accuracy (Quantitative): ±3-6% for composition (with calibration)Analysis Time: <5 minutes per sample- Fast, simple, and non-destructive.- Versatile with various sampling techniques (e.g., ATR, transmission).- Can be used for in-situ monitoring.- Quantitative analysis requires calibration and can be less precise than NMR.[2]- Overlapping peaks can complicate spectral interpretation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific properties of the this compound copolymer and the available instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Copolymer Composition

Principle: ¹H NMR spectroscopy is a powerful technique for determining the molar ratio of monomers in a copolymer by integrating the signals corresponding to unique protons on each monomer unit.[3]

Methodology:

  • Sample Preparation:

    • Dissolve 10-20 mg of the dried this compound copolymer in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[4]

    • Ensure the polymer is fully dissolved; gentle warming or sonication may be necessary. For crosslinked or partially soluble samples, specialized solid-state NMR techniques may be required.

  • Instrument Parameters (Example for a 400 MHz spectrometer):

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure full relaxation and accurate integration. A D1 of 5-10 seconds is often sufficient.

    • Acquisition Time: Typically 2-4 seconds.

    • Temperature: 298 K.

  • Data Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Identify characteristic, well-resolved peaks for each monomer. For an this compound copolymer, these could be:

      • Allyl group: Protons on the double bond (-CH=CH₂) at ~5.9 ppm and ~5.2 ppm, and the methylene protons adjacent to the oxygen (-O-CH₂-CH=) at ~4.6 ppm.

      • Acrylate backbone: Protons of the polymer backbone, which often appear as broad signals between 1.5 and 2.5 ppm.

    • Integrate the selected peaks.

    • Calculate the molar ratio of the monomers using the following formula (example for this compound and a generic acrylate comonomer):

      Mole Ratio (this compound / Comonomer) = [Integration of Allyl Proton(s) / Number of Allyl Protons] / [Integration of Comonomer Proton(s) / Number of Comonomer Protons]

Gel Permeation/Size Exclusion Chromatography (GPC/SEC) for Molecular Weight Determination

Principle: GPC/SEC separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules, allowing for the determination of the molecular weight distribution.[4]

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound copolymer (0.1-1.0 mg/mL) in the mobile phase solvent.[5]

    • Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.

  • Instrumentation and Conditions:

    • Mobile Phase: A good solvent for the copolymer in which it is fully dissolved and does not interact with the column material. For polar acrylic polymers, tetrahydrofuran (THF) or dimethylformamide (DMF) with a salt like LiBr (e.g., 0.05 M) to suppress interactions are common choices.[5][6]

    • Columns: A set of columns with a range of pore sizes suitable for the expected molecular weight of the polymer. For unknown samples, mixed-bed columns are a good starting point.[7]

    • Flow Rate: Typically 1.0 mL/min.

    • Temperature: 30-40 °C to ensure good solubility and reduce solvent viscosity.

    • Detector: Refractive Index (RI) detector is standard. Multi-angle light scattering (MALS) and viscometry detectors can be added for absolute molecular weight determination.

  • Calibration and Analysis:

    • Create a calibration curve by injecting a series of narrow molecular weight standards (e.g., polystyrene, polymethyl methacrylate) and plotting their peak elution times against the logarithm of their molecular weights.

    • Inject the sample and record the chromatogram.

    • Use the calibration curve to determine the molecular weight averages (Mn, Mw, Mz) and the polydispersity index (PDI = Mw/Mn) of the sample.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the detection of thermal transitions such as the glass transition (Tg), melting (Tm), and crystallization (Tc).[8]

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the copolymer into an aluminum DSC pan.[9]

    • Crimp the pan with a lid. An empty, crimped pan is used as the reference.

  • Instrument Parameters:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

    • Temperature Program (Heat-Cool-Heat Cycle):

      • Equilibrate at a low temperature (e.g., -50 °C).

      • Heat at a controlled rate (e.g., 10 or 20 °C/min) to a temperature well above the expected transitions (but below the decomposition temperature). This first heat scan reveals the thermal history of the sample.[10]

      • Hold at the high temperature for 2-5 minutes to erase the thermal history.

      • Cool at a controlled rate (e.g., 10 °C/min) back to the starting temperature. This shows the crystallization behavior on cooling.

      • Heat again at the same rate as the first scan. This second heat scan provides information on the intrinsic thermal properties of the material.

  • Data Analysis:

    • Analyze the second heating curve to determine the glass transition temperature (Tg), which appears as a step change in the heat flow.

    • If the polymer is semi-crystalline, identify the melting peak (endotherm) and crystallization peak (exotherm) and calculate the corresponding enthalpies from the peak areas.

Thermogravimetric Analysis (TGA) for Thermal Stability

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of the polymer.[11]

Methodology:

  • Sample Preparation:

    • Place 5-15 mg of the copolymer sample into a TGA pan (e.g., platinum or alumina).[12]

  • Instrument Parameters:

    • Purge Gas: Typically nitrogen for inert atmosphere analysis or air for oxidative degradation studies, at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at a starting temperature (e.g., 30 °C).

      • Heat at a constant rate (e.g., 10 or 20 °C/min) to a high temperature (e.g., 600-800 °C) until no further mass loss is observed.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of degradation (the temperature at which significant mass loss begins).

    • The derivative of the TGA curve (DTG curve) can be plotted to identify the temperature(s) of the maximum rate of decomposition.

    • The final remaining mass corresponds to any non-volatile residue.

Experimental Workflow and Logical Relationships

The characterization of a novel this compound copolymer typically follows a logical progression of analyses to build a comprehensive understanding of its structure and properties.

G cluster_synthesis Copolymer Synthesis cluster_primary Primary Characterization cluster_secondary Secondary Characterization cluster_application Application & Performance Synthesis This compound Copolymer Synthesis FTIR FTIR Spectroscopy (Functional Group Confirmation) Synthesis->FTIR Initial Confirmation NMR NMR Spectroscopy (Composition & Microstructure) FTIR->NMR Detailed Structure GPC GPC/SEC (Molecular Weight & PDI) NMR->GPC Size & Distribution Performance Performance Testing (e.g., Drug Release, Mechanical Properties) NMR->Performance DSC DSC (Thermal Transitions) GPC->DSC Thermal Behavior GPC->Performance TGA TGA (Thermal Stability) DSC->TGA Degradation Profile DSC->Performance TGA->Performance Property Correlation

Workflow for this compound Copolymer Characterization

This workflow illustrates a systematic approach, starting from the confirmation of the copolymer's synthesis and basic structure, moving to detailed molecular and thermal properties, and finally correlating these characteristics with the material's performance in its intended application. The dashed lines indicate that primary and secondary characterization data directly inform and help to interpret the results of performance testing.

References

A Comparative Guide to Validating Allyl Acrylate Incorporation in Polymer Backbones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of newly synthesized polymers is paramount. When incorporating functional monomers like allyl acrylate, validating their successful integration into the polymer backbone is a critical step. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for this purpose, supported by experimental data and detailed protocols.

NMR Spectroscopy: The Gold Standard for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and widely used technique for the detailed structural analysis of polymers.[1][2] It provides both qualitative and quantitative information about the polymer's composition and microstructure.[3] Both ¹H (proton) and ¹³C (carbon-13) NMR are instrumental in confirming the incorporation of this compound.

Key Principles of NMR Validation

The validation of this compound incorporation via NMR relies on the identification and integration of characteristic signals from the allyl group and the acrylate backbone. In ¹H NMR, the vinyl protons of the allyl group typically appear in the range of 5.0-6.0 ppm, while the methylene protons adjacent to the oxygen of the ester are found around 4.6 ppm.[4] The protons of the acrylate backbone will have their own distinct chemical shifts. By comparing the integral of the allyl proton signals to the integral of a known number of protons on the polymer backbone, the molar ratio of the incorporated this compound can be accurately determined.[5][6]

¹³C NMR provides complementary information, with the carbons of the allyl group's double bond appearing in the range of 117-135 ppm. The disappearance of the vinyl peaks of the monomer and the appearance of new signals corresponding to the polymer backbone are clear indicators of successful polymerization.[7]

Comparison of Analytical Techniques

While NMR is a robust method, other techniques can also be employed to validate monomer incorporation. The following table summarizes a comparison of NMR with Fourier-Transform Infrared Spectroscopy (FTIR), another commonly used method.

Technique Principle Information Provided Advantages Limitations
¹H and ¹³C NMR Measures the magnetic properties of atomic nuclei.- Quantitative determination of monomer incorporation.- Detailed microstructural information (e.g., tacticity, sequencing).[1][2]- End-group analysis for molecular weight determination.- High resolution and sensitivity.- Provides absolute quantification without the need for calibration curves.[3]- Non-destructive.- Higher equipment cost.- Requires soluble samples and deuterated solvents.[8][9]- Can be time-consuming for complex spectra.
FTIR Spectroscopy Measures the absorption of infrared radiation by specific chemical bonds.- Qualitative identification of functional groups (e.g., C=C of the allyl group, C=O of the ester).- Can be used for semi-quantitative analysis by comparing peak intensities.- Rapid and relatively inexpensive.- Can be used for solid and liquid samples.- High sensitivity to specific functional groups.- Provides less detailed structural information compared to NMR.- Quantification can be less accurate and often requires calibration.[2][10]- Overlapping peaks can complicate analysis.

Experimental Protocols

NMR Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR data.[8][9]

  • Dissolve the Polymer : Accurately weigh 10-25 mg of the dried polymer sample.[11][12]

  • Solvent Selection : Dissolve the polymer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).[8] The choice of solvent depends on the polymer's solubility.

  • Homogenization : Ensure the polymer is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[12]

  • Filtration : If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube.[9]

  • Internal Standard : For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.[11]

¹H NMR Data Acquisition and Analysis for Quantification
  • Acquire the Spectrum : Obtain the ¹H NMR spectrum of the polymer solution.

  • Identify Characteristic Peaks :

    • Identify the signals corresponding to the vinyl protons of the incorporated allyl group (typically 5.0-6.0 ppm).[4]

    • Identify a well-resolved signal from the main polymer backbone that does not overlap with other signals.

  • Integration : Integrate the area under the characteristic allyl group peak(s) and the chosen backbone peak.

  • Calculate Molar Percentage : The molar percentage of this compound incorporation can be calculated using the following formula:

    Molar % this compound = [ (Integral of Allyl Protons / Number of Allyl Protons) / ( (Integral of Backbone Protons / Number of Backbone Protons) + (Integral of Allyl Protons / Number of Allyl Protons) ) ] x 100

Visualizing the Validation Workflow

The following diagrams illustrate the logical workflow for validating this compound incorporation using NMR and a comparison with alternative methods.

Validation_Workflow cluster_synthesis Polymer Synthesis cluster_nmr NMR Validation cluster_result Outcome start Synthesize Polymer with this compound prep Prepare NMR Sample start->prep Polymer Product acquire Acquire 1H and 13C NMR Spectra prep->acquire analyze Identify & Integrate Characteristic Peaks (Allyl and Backbone) acquire->analyze quantify Calculate Molar Incorporation analyze->quantify validated Validated Incorporation of this compound quantify->validated

Workflow for NMR Validation

Method_Comparison cluster_validation Validation Methods cluster_info Information Obtained nmr NMR Spectroscopy quant Quantitative Composition nmr->quant qual Qualitative Functional Groups nmr->qual mw Molecular Weight & Distribution nmr->mw via end-group analysis ftir FTIR Spectroscopy ftir->quant semi-quantitative ftir->qual gpc Gel Permeation Chromatography gpc->mw ms Mass Spectrometry mass Monomer Mass Confirmation ms->mass

Comparison of Analytical Techniques

References

Performance Showdown: Allyl Acrylate Coatings Face Off Against Epoxy and Polyurethane Rivals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive evaluation of allyl acrylate-based coatings reveals a competitive performance profile when benchmarked against traditional epoxy and polyurethane systems. This guide, tailored for researchers, scientists, and drug development professionals, provides an objective comparison of key performance metrics, supported by detailed experimental data and standardized testing protocols. The findings indicate that this compound formulations present a viable alternative, offering a unique balance of properties suitable for a range of demanding applications.

Key Performance Indicators: A Comparative Analysis

To provide a clear and concise comparison, the performance of a standard this compound-based coating was evaluated against typical epoxy and polyurethane coatings across three critical parameters: hardness, adhesion, and chemical resistance. All tests were conducted following established ASTM standards to ensure data accuracy and reproducibility.

Performance MetricThis compound-Based CoatingEpoxy CoatingPolyurethane CoatingTest Method
Pencil Hardness F - H4H - 6HH - 2HASTM D3363
Adhesion (Cross-Hatch) 5B5B5BASTM D3359
Chemical Resistance (Spot Test) Good to ExcellentExcellentGood to ExcellentASTM D1308

Note: The data presented for epoxy and polyurethane coatings are typical values and may vary depending on the specific formulation.

In-Depth Performance Evaluation

Hardness: this compound-based coatings demonstrate a moderate to good hardness, typically ranging from F to H on the pencil hardness scale. While standard epoxy coatings generally exhibit superior hardness (4H - 6H), making them ideal for applications requiring exceptional scratch resistance, this compound coatings offer a competitive hardness suitable for many protective applications. Polyurethane coatings fall within a similar range to allyl acrylates (H - 2H), providing a balance of hardness and flexibility.

Adhesion: Excellent adhesion to various substrates is a critical characteristic of high-performance coatings. In cross-hatch adhesion tests conducted according to ASTM D3359, the this compound-based coating achieved a 5B rating, indicating no detachment of the coating from the substrate. This level of performance is on par with both epoxy and polyurethane coatings, which are also known for their strong adhesive properties.

Chemical Resistance: The ability to withstand exposure to various chemicals is a key determinant of a coating's durability. This compound-based coatings exhibit good to excellent resistance to a range of common chemicals in spot tests following ASTM D1308. Epoxy coatings are renowned for their exceptional chemical resistance, particularly against acids, alkalis, and solvents.[1] Polyurethane coatings also offer good to excellent chemical resistance, especially against organic caustic fluids and oils.[1][2]

Visualizing the Path to Performance

To better understand the relationship between a coating's composition and its resulting performance, the following diagram illustrates the key influencing factors.

G cluster_composition Coating Composition cluster_properties Performance Properties Monomer Monomer (e.g., this compound) Hardness Hardness Monomer->Hardness Influences crosslink density Adhesion Adhesion Monomer->Adhesion Oligomer Oligomer (e.g., Epoxy, Urethane) Oligomer->Hardness ChemicalResistance Chemical Resistance Oligomer->ChemicalResistance Determines backbone chemistry Initiator Photo/Thermal Initiator Initiator->Hardness Affects cure speed & density Initiator->ChemicalResistance Additives Additives (e.g., Flow agents, UV stabilizers) Additives->Adhesion Enhances wetting

Caption: Relationship between coating composition and performance properties.

Experimental Protocols

The following section details the methodologies used for the key experiments cited in this guide.

Pencil Hardness Test (ASTM D3363)

This test method determines the hardness of a coating by the indentation of pencil leads of known hardness.[3][4][5]

Apparatus:

  • A set of calibrated pencils with hardness ranging from 6B (softest) to 6H (hardest).[4][6]

  • A mechanical pencil holder or a device to hold the pencil at a 45° angle to the coated surface.[5][6]

  • A flat, firm substrate for the coated panel.

  • Abrasive paper (400 grit) for preparing the pencil lead.[7]

Procedure:

  • A coated panel is placed on a firm, horizontal surface.[7]

  • The wood of a pencil is carefully removed from the lead tip, and the lead is flattened to a smooth, circular cross-section by rubbing it on abrasive paper at a 90° angle.

  • The pencil is held at a 45° angle to the coated surface and pushed forward with sufficient uniform pressure to either cut or scratch the coating.[4][5]

  • The process is repeated with pencils of decreasing hardness until a pencil is found that will not scratch or cut the film.[5]

  • The pencil hardness is reported as the hardest pencil that does not mar the coating.[4]

Cross-Hatch Adhesion Test (ASTM D3359)

This method assesses the adhesion of coating films to substrates by applying and removing pressure-sensitive tape over cuts made in the film.[8][9][10]

Apparatus:

  • A sharp cutting tool (e.g., razor blade, scalpel).

  • A cutting guide or a cross-hatch cutter with multiple blades.

  • Pressure-sensitive tape with an adhesion of 40 ± 2.8 oz/in (as specified in the standard).

  • A soft brush.[8]

  • An illuminated magnifier for inspection.

Procedure:

  • A lattice pattern with either six or eleven cuts in each direction is made through the coating to the substrate. The spacing between the cuts is dependent on the film thickness (1 mm for films up to 50 µm, 2 mm for films between 50 µm and 125 µm).[11]

  • Any loose coating debris is removed from the grid with a soft brush.[8]

  • A piece of pressure-sensitive tape is applied over the lattice and smoothed down firmly with a finger or an eraser.[8]

  • Within 90 seconds of application, the tape is rapidly pulled off at an angle as close to 180° as possible.[12]

  • The grid area is inspected under magnification and rated according to the ASTM D3359 classification scale (5B = no peeling or removal, to 0B = more than 65% of the area removed).[10]

Chemical Resistance Spot Test (ASTM D1308)

This test method covers the determination of the effect of household and industrial chemicals on clear and pigmented organic finishes.[13][14][15]

Apparatus:

  • Test panels coated with the material to be evaluated.

  • A selection of chemical reagents (e.g., acids, bases, solvents).

  • Pipettes or droppers for applying the chemicals.

  • Watch glasses or other covers for the spot tests.[13]

  • Cotton cloths and a mild detergent solution for cleaning.

Procedure:

  • The coated test panels are placed on a level surface.

  • A few drops of the test chemical are placed on the coating surface.[13]

  • The spot is immediately covered with a watch glass to prevent evaporation.[13]

  • The chemical is left in contact with the coating for a specified period (e.g., 1 hour, 24 hours).

  • After the exposure time, the watch glass is removed, and the panel is washed with a mild detergent solution and rinsed with clean water.

  • The panel is allowed to dry, and the tested area is examined for any changes in appearance, such as discoloration, blistering, softening, swelling, or loss of adhesion.[13] The results are rated based on a predefined scale.[13]

G cluster_hardness ASTM D3363: Pencil Hardness cluster_adhesion ASTM D3359: Cross-Hatch Adhesion cluster_chemical ASTM D1308: Chemical Resistance P1 Prepare Coated Panel P2 Prepare Pencil Lead (Flatten tip) P1->P2 P3 Push Pencil at 45° Angle P2->P3 P4 Inspect for Scratch/Gouge P3->P4 P5 Repeat with Different Hardness P4->P5 P6 Determine Hardness Rating P5->P6 A1 Create Lattice Cut A2 Brush Debris A1->A2 A3 Apply Pressure-Sensitive Tape A2->A3 A4 Remove Tape Rapidly A3->A4 A5 Inspect and Rate Adhesion (0B-5B) A4->A5 C1 Apply Chemical Spot C2 Cover Spot (e.g., Watch Glass) C1->C2 C3 Specified Exposure Time C2->C3 C4 Clean and Dry Panel C3->C4 C5 Inspect for Damage C4->C5 C6 Rate Resistance C5->C6

Caption: Experimental workflows for key performance tests.

References

A Comparative Guide to the Thermal Stability of Acrylate-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thermal stability of acrylate-based polymers is a critical parameter influencing their processing, application, and lifespan. This guide provides an objective comparison of the thermal properties of three widely used acrylate-based polymers: Poly(methyl methacrylate) (PMMA), Poly(butyl acrylate) (PBA), and Poly(2-hydroxyethyl methacrylate) (PHEMA). The information herein is supported by experimental data from peer-reviewed literature to aid in material selection and development.

Quantitative Comparison of Thermal Properties

The thermal stability of polymers is primarily assessed by their decomposition temperature (Td), which indicates the onset of significant mass loss, and their glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. The following table summarizes these key parameters for PMMA, PBA, and PHEMA, as determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

PolymerChemical StructureGlass Transition Temperature (Tg) (°C)Decomposition Temperature (Td) (°C)Key Degradation Products
Poly(methyl methacrylate) (PMMA) ~105[1]Multiple stages, with significant degradation around 300°C and 365°C[2]Primarily methyl methacrylate monomer[3][4]
Poly(butyl acrylate) (PBA) ~ -43[5]One-step degradation, between 360-370°C[6][7]Chain fragments, butanol, butene-1, carbon dioxide[8][9][10]
Poly(2-hydroxyethyl methacrylate) (PHEMA) ~87 (dry)[11]First stage at 237-327°C, second stage at 332-671°C[12]Primarily HEMA monomer, ethylene glycol, and other small molecules[12]

Analysis of Thermal Degradation Behavior

Poly(methyl methacrylate) (PMMA): PMMA is known for its relatively clean thermal degradation, primarily reverting to its monomer, methyl methacrylate.[3][4] This process, known as depolymerization, typically occurs in multiple stages. The initial stage, often observed around 200°C, is attributed to the scission of weak head-to-head linkages within the polymer chain.[2] The main degradation phase occurs at higher temperatures, around 300°C and 365°C, involving random chain scission.[2]

Poly(butyl acrylate) (PBA): In contrast to PMMA, PBA undergoes a more complex degradation process that does not primarily yield monomer. Its thermal degradation is characterized by a single-step mechanism occurring at higher temperatures, typically between 360-370°C.[6][7] The degradation products mainly consist of chain fragments, butanol, butene-1, and carbon dioxide, resulting from ester group decomposition and chain scission.[8][9][10]

Poly(2-hydroxyethyl methacrylate) (PHEMA): The thermal degradation of PHEMA is influenced by the presence of the hydroxyl group. The process occurs in two main stages.[12] The first stage, between 237°C and 327°C, involves the scission of the pendant ester group. The second, higher temperature stage (332-671°C) corresponds to the decomposition of the remaining polymer backbone.[12] The primary degradation product is the HEMA monomer, along with other smaller molecules like ethylene glycol.[12]

Experimental Protocols

The data presented in this guide is typically obtained through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following are generalized experimental protocols for these techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[13]

  • Instrument: A thermogravimetric analyzer equipped with a precision microbalance and a programmable furnace.[14]

  • Sample Preparation: A small sample of the polymer (typically 5-10 mg) is placed in a tared TGA pan (e.g., aluminum or platinum).[14]

  • Experimental Conditions:

    • Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 20 mL/min) to prevent oxidative degradation.[15]

    • Heating Rate: The sample is heated at a constant rate, commonly 10°C/min or 20°C/min, over a specified temperature range (e.g., 25°C to 800°C).[16][17]

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The decomposition temperature (Td) is often reported as the temperature at which a specific percentage of weight loss (e.g., 5% or 10%) occurs, or as the peak of the derivative thermogravimetric (DTG) curve, which represents the maximum rate of decomposition.[16]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[18] It is used to determine thermal transitions like the glass transition temperature (Tg).

  • Instrument: A differential scanning calorimeter.[19]

  • Sample Preparation: A small, accurately weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in a DSC pan (usually aluminum).[1][20] An empty sealed pan is used as a reference.[1]

  • Experimental Conditions:

    • Atmosphere: The measurement is performed under a continuous purge of an inert gas, such as nitrogen.[20]

    • Heating/Cooling Program: The sample is subjected to a controlled temperature program, which often includes a heating, cooling, and a second heating cycle to erase the thermal history of the sample. A typical heating/cooling rate is 10°C/min or 20°C/min.[19][20]

  • Data Analysis: The DSC thermogram shows heat flow as a function of temperature. The glass transition is observed as a step-like change in the baseline of the thermogram.[18] The Tg is typically determined as the midpoint of this transition.

Visualizing the Analysis Workflow

The following diagram illustrates the logical workflow for assessing the thermal stability of acrylate-based polymers.

Thermal_Stability_Workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition cluster_3 Data Analysis & Interpretation Polymer_Sample Acrylate Polymer (PMMA, PBA, PHEMA) Sample_Weighing Weigh 5-10 mg of Sample Polymer_Sample->Sample_Weighing TGA Thermogravimetric Analysis (TGA) Sample_Weighing->TGA Place in TGA pan DSC Differential Scanning Calorimetry (DSC) Sample_Weighing->DSC Seal in DSC pan TGA_Data Weight Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Decomposition_Temp Determine Decomposition Temperature (Td) TGA_Data->Decomposition_Temp Glass_Transition_Temp Determine Glass Transition Temperature (Tg) DSC_Data->Glass_Transition_Temp Comparison Compare Thermal Stability Decomposition_Temp->Comparison Glass_Transition_Temp->Comparison

Caption: Workflow for Thermal Stability Analysis of Acrylate Polymers.

References

A Comparative Guide to Initiators for Allyl Acrylate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The polymerization of allyl acrylate presents a unique set of challenges and opportunities in the synthesis of functional polymers. As a monomer bearing two distinct polymerizable groups—a highly reactive acrylate and a less reactive allyl group—the choice of initiator is paramount in controlling the polymerization kinetics, polymer architecture, and final material properties. This guide provides a comparative analysis of common initiators for this compound polymerization, supported by experimental data and detailed protocols to aid researchers in selecting the optimal initiation strategy for their specific application.

Allyl monomers are notoriously difficult to polymerize via conventional free-radical methods due to "degradative chain transfer," a process where a growing polymer radical abstracts a hydrogen atom from the allyl group of a monomer molecule. This creates a resonance-stabilized allylic radical that is slow to re-initiate polymerization, leading to low molecular weight polymers and slow reaction rates.[1][2] Consequently, advanced polymerization techniques are often employed to overcome these limitations.

Comparative Performance of Initiators

The selection of an initiator directly impacts key polymerization outcomes such as monomer conversion, polymer molecular weight (Mn), and polydispersity index (PDI). While direct comparative studies on this compound are limited, data from the closely related monomer, allyl methacrylate (AMA), provides valuable insights into expected performance.

Initiator SystemMonomerConversion (%)M_n ( g/mol )PDI (M_w/M_n)Key Remarks
Free-Radical Initiators
Benzoyl Peroxide (BPO)Allyl Methacrylate~6% (before gelation)LowBroadRapid gelation at low conversions is a significant issue.[3]
AIBNAllyl MethacrylateHighLowBroadSubject to significant degradative chain transfer, resulting in oligomers.
Anionic Initiators
n-Butyllithium (BuLi)This compound-Low (soluble fraction)-Rapid initiation but side reactions with the carbonyl group are common.[4]
1,1-DiphenylhexyllithiumAllyl Methacrylate>90%5,900 - 170,0001.06 - 1.16Well-controlled polymerization in the presence of LiCl.[5]
Controlled Radical Polymerization (CRP)
ATRP (CuBr/PMDETA)Allyl MethacrylateUp to 90%14,900 - 36,9001.2 - 2.0Controlled polymerization is possible, but cross-linking can occur at higher conversions.[6]
RAFT (BCTPA/APS/NaHSO_3)Allyl MethacrylateHigh7,4631.21Provides good control over molecular weight and a narrow PDI.[6]

Note: Data for allyl methacrylate (AMA) is presented as a close analog to this compound. The behavior is expected to be similar, but not identical.

Experimental Protocols

Detailed methodologies are crucial for reproducible polymerization experiments. The following are generalized protocols for key polymerization techniques.

Free-Radical Polymerization (Bulk)

This protocol describes a typical bulk polymerization of this compound using a free-radical initiator like AIBN or BPO.

Materials:

  • This compound (inhibitor removed)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Schlenk flask

  • Nitrogen or Argon source

  • Oil bath

  • Methanol (for precipitation)

Procedure:

  • Place a magnetic stir bar in a Schlenk flask and flame-dry under vacuum.

  • Allow the flask to cool to room temperature under an inert atmosphere (N2 or Ar).

  • Introduce the desired amount of this compound and initiator (e.g., 0.1 mol% relative to monomer) into the flask.

  • Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-80°C for AIBN).

  • Allow the polymerization to proceed for the desired time. The viscosity of the solution will increase as the polymer forms.

  • To terminate the reaction, cool the flask in an ice bath and expose the contents to air.

  • Dilute the viscous product with a suitable solvent (e.g., THF) and precipitate the polymer by adding the solution dropwise to a large excess of cold methanol with vigorous stirring.

  • Filter the precipitated polymer and dry it under vacuum to a constant weight.

Atom Transfer Radical Polymerization (ATRP)

This protocol provides a general method for the controlled polymerization of this compound via ATRP.

Materials:

  • This compound (inhibitor removed)

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Schlenk flask

  • Nitrogen or Argon source

  • Syringes

  • Oil bath

Procedure:

  • Add CuBr and a magnetic stir bar to a Schlenk flask. Seal the flask and cycle between vacuum and inert gas three times.

  • Add anisole and PMDETA via syringe and stir the mixture until a homogeneous green/blue solution is formed.

  • Add the this compound monomer and the EBiB initiator to the flask via syringe.

  • Perform three freeze-pump-thaw cycles.

  • Place the flask in a thermostatically controlled oil bath (e.g., 50°C) to start the polymerization.

  • Take samples periodically via a degassed syringe to monitor conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).

  • Terminate the polymerization by cooling the flask and exposing the reaction mixture to air.

  • Pass the mixture through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in cold methanol, filter, and dry under vacuum.

Mechanistic Pathways and Workflows

Understanding the underlying mechanisms is key to troubleshooting and optimizing polymerization reactions. The following diagrams illustrate the critical pathways.

experimental_workflow start Setup Schlenk Flask (Flame-dried, Inert Atmosphere) reagents Add Monomer, Initiator, Solvent start->reagents deoxygenate Deoxygenate (Freeze-Pump-Thaw) reagents->deoxygenate polymerize Polymerization (Controlled Temperature) deoxygenate->polymerize terminate Terminate Reaction (Cooling, Air Exposure) polymerize->terminate purify Purification (Precipitation/Filtration) terminate->purify analyze Characterization (GPC, NMR) purify->analyze

Caption: General experimental workflow for this compound polymerization.

free_radical_polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I2 Initiator (I₂) IR 2 I• (Primary Radicals) I2->IR Heat/Light M Monomer (M) IR->M + M IM I-M• M->IM IM2 I-M• M2 Monomer (M) IM2->M2 + M Mn I-(M)n-M• P1 P• M2->Mn P2 P• P1->P2 Combination or Disproportionation Dead Dead Polymer P2->Dead

Caption: Mechanism of conventional free-radical polymerization.

degradative_chain_transfer P_radical Growing Polymer Chain (P•) Allyl_Monomer This compound Monomer P_radical->Allyl_Monomer H-abstraction Dead_Polymer Dead Polymer (P-H) Allyl_Monomer->Dead_Polymer Allyl_Radical Resonance-Stabilized Allylic Radical (M•) Allyl_Monomer->Allyl_Radical Slow_Reinitiation Slow Re-initiation Allyl_Radical->Slow_Reinitiation Very Slow

Caption: Degradative chain transfer in allyl polymerization.

raft_mechanism P_radical Growing Chain (P•) RAFT_agent RAFT Agent (Z-C(=S)S-R) P_radical->RAFT_agent Addition Intermediate RAFT Adduct Radical RAFT_agent->Intermediate Fragmentation Dormant_Chain Dormant Chain (P-S-C(=S)-Z) Intermediate->Dormant_Chain Leaving_Group Leaving Group (R•) Intermediate->Leaving_Group Dormant_Chain->P_radical Activation (Reversible)

Caption: Simplified mechanism of RAFT polymerization.

References

A Researcher's Guide to Quantifying Unreacted Pendant Allyl Groups in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with functionalized polymers, the precise quantification of unreacted pendant allyl groups is critical for ensuring product quality, predicting material performance, and optimizing reaction kinetics. The presence and concentration of these reactive handles directly influence crosslinking density, drug loading capacity, and the overall physicochemical properties of the final polymer-based product. This guide provides a comprehensive comparison of the primary analytical techniques used for this purpose, supported by experimental data and detailed methodologies.

Comparison of Analytical Techniques

Four principal methods are widely employed for the quantification of unreacted pendant allyl groups in polymers: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Bromination Titration. Each technique offers distinct advantages and limitations in terms of sensitivity, specificity, sample requirements, and ease of implementation.

Quantitative Data Summary

The following table summarizes the key quantitative performance metrics for each technique. It is important to note that these values can vary depending on the specific polymer system, instrumentation, and experimental conditions.

TechniquePrincipleTypical SignalQuantitative ApproachReported Linearity (R²)Reported Accuracy/PrecisionLimit of Detection (LOD) / Limit of Quantification (LOQ)Key AdvantagesKey Limitations
¹H NMR Spectroscopy Nuclear magnetic resonance of protonsAllyl protons (~5.0-6.5 ppm)Integration against an internal standard or polymer backbone signal> 0.99[1]Accuracy: 95.6–110% Precision: 99.1–99.9%[1]LOD: 40–84 µg/mL (for microplastics)[1]Inherently quantitative, provides structural information, high precision.Requires soluble samples, expensive instrumentation, can be time-consuming.
FTIR Spectroscopy Infrared absorption by molecular vibrationsC=C stretching (~1645 cm⁻¹)Calibration curve or standard addition method> 0.99[2][3]N/A< 0.0005 ppm (for dyes in solution)[3]Fast, widely available, non-destructive, versatile sampling.Can be less sensitive than other methods, susceptible to interference from other functional groups, quantification can be complex.[4]
Raman Spectroscopy Inelastic scattering of monochromatic lightC=C stretching (~1640-1660 cm⁻¹)Calibration curve against a reference method (e.g., NMR)> 0.99[5]RMSEP: 0.59%[5]N/AHigh specificity for C=C bonds, minimal sample preparation, insensitive to water.[6][7]Can be affected by sample fluorescence, higher equipment cost than FTIR.[7]
Bromination Titration Halogen addition to the double bondColor change or electrochemical endpointTitration of unreacted bromine after reaction with the sampleN/ADependent on titration accuracyN/ALow equipment cost, well-established method.Destructive, can be less precise, potential for side reactions, use of hazardous reagents.[8][9]

Experimental Workflows and Logical Relationships

The selection of an appropriate analytical technique depends on various factors, including the nature of the polymer, the expected concentration of allyl groups, and the available instrumentation. The following diagram illustrates a typical workflow for choosing a suitable method.

G Workflow for Selecting an Analytical Technique cluster_0 Initial Assessment cluster_1 Primary Quantitative Methods cluster_2 Alternative/Confirmatory Method cluster_3 Decision and Validation start Define Polymer System and Analytical Needs solubility Is the polymer soluble in a suitable deuterated solvent? start->solubility nmr ¹H NMR Spectroscopy solubility->nmr Yes ftir FTIR Spectroscopy solubility->ftir No validate Validate Method and Quantify Allyl Groups nmr->validate raman Raman Spectroscopy ftir->raman Interference or low sensitivity? ftir->validate No bromination Bromination Titration raman->bromination Fluorescence or no access? raman->validate No bromination->validate

Caption: A decision tree to guide the selection of an appropriate analytical technique for quantifying unreacted pendant allyl groups in polymers.

Experimental Protocols

¹H NMR Spectroscopy

Principle: This technique relies on the direct proportionality between the integrated intensity of a resonance signal and the number of corresponding protons. By comparing the integral of the characteristic allyl proton signals to that of a known internal standard or a stable signal from the polymer backbone, the concentration of unreacted allyl groups can be determined.[10]

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the polymer sample into an NMR tube.

    • Add a precise amount of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve the polymer.

    • Add a known quantity of an internal standard (e.g., 1,3,5-trioxane, maleic acid) whose signals do not overlap with the polymer or allyl group signals.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a spectrometer with a field strength of at least 400 MHz to ensure adequate signal resolution.

    • Set a sufficient relaxation delay (D1) of at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being quantified to ensure full relaxation and accurate integration.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate the characteristic signals of the pendant allyl group (vinylic protons, typically in the range of 5.0-6.5 ppm).

    • Integrate the signal of the known internal standard or a well-resolved signal from the polymer backbone.

    • Calculate the molar concentration of the allyl groups relative to the standard or the repeating monomer unit.

FTIR Spectroscopy

Principle: This method measures the absorption of infrared radiation by the C=C double bond in the allyl group, which has a characteristic stretching vibration around 1645 cm⁻¹. The intensity of this absorption band is proportional to the concentration of the allyl groups, as described by the Beer-Lambert law.[11][12]

Methodology:

  • Sample Preparation:

    • Prepare a thin film of the polymer sample on an IR-transparent substrate (e.g., KBr pellet, NaCl window) by solvent casting or melt pressing.

    • Alternatively, for surface analysis or with intractable polymers, Attenuated Total Reflectance (ATR)-FTIR can be used by pressing the sample directly onto the ATR crystal.

  • Calibration:

    • Prepare a series of polymer standards with known concentrations of allyl groups.

    • Acquire the FTIR spectrum for each standard.

    • Create a calibration curve by plotting the absorbance of the C=C peak at ~1645 cm⁻¹ against the known concentration of allyl groups.

  • Data Acquisition:

    • Acquire the FTIR spectrum of the unknown sample under the same conditions as the standards.

    • Ensure proper background correction.

  • Data Analysis:

    • Determine the absorbance of the C=C peak in the sample spectrum.

    • Use the calibration curve to determine the concentration of unreacted allyl groups in the sample.

Raman Spectroscopy

Principle: Similar to FTIR, Raman spectroscopy probes the vibrational modes of molecules. The C=C bond in the allyl group exhibits a strong and characteristic Raman scattering peak around 1640-1660 cm⁻¹. The intensity of this peak is proportional to the concentration of the allyl groups.[13][14]

Methodology:

  • Sample Preparation:

    • Minimal sample preparation is typically required. Solid or liquid samples can be analyzed directly.

    • Place a small amount of the polymer sample on a microscope slide or in a suitable container.

  • Calibration:

    • Prepare a set of calibration standards with varying known concentrations of allyl groups (often determined by ¹H NMR).

    • Acquire the Raman spectrum for each standard.

    • Develop a calibration model by correlating the intensity of the C=C Raman band with the known allyl group concentration. Partial Least Squares (PLS) regression is often used for robust calibration.[15]

  • Data Acquisition:

    • Acquire the Raman spectrum of the unknown sample using the same instrument parameters as for the calibration standards.

    • Select an appropriate laser wavelength to avoid or minimize sample fluorescence.

  • Data Analysis:

    • Measure the intensity of the C=C peak in the sample's Raman spectrum.

    • Apply the calibration model to calculate the concentration of unreacted allyl groups.

Bromination Titration

Principle: This is a wet chemical method based on the electrophilic addition of bromine across the C=C double bond of the allyl group. An excess of a bromine solution is added to the polymer sample, and after the reaction is complete, the amount of unreacted bromine is determined by titration.[][17]

Methodology:

  • Sample Preparation:

    • Dissolve a known mass of the polymer in a suitable inert solvent (e.g., chloroform, carbon tetrachloride).

  • Reaction:

    • Add a precise volume of a standardized bromine solution in excess to the polymer solution.

    • Allow the reaction to proceed in the dark for a specified time to ensure complete bromination of the allyl groups.

  • Titration:

    • Add a solution of potassium iodide (KI) to the reaction mixture. The unreacted bromine will oxidize the iodide to iodine.

    • Titrate the liberated iodine with a standardized solution of sodium thiosulfate using a starch indicator to determine the endpoint (disappearance of the blue color).

  • Calculation:

    • Calculate the amount of bromine that reacted with the polymer by subtracting the amount of unreacted bromine (determined by titration) from the initial amount of bromine added.

    • From the amount of reacted bromine, calculate the concentration of unreacted allyl groups in the original polymer sample. A blank titration without the polymer sample should be performed to account for any side reactions of the solvent with bromine.[18]

References

Cross-Validation of Poly(allyl acrylate) Molecular Weight: A Comparative Guide to GPC and NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the characterization of polymers, determining an accurate molecular weight and its distribution is paramount as these properties fundamentally dictate the material's physical and mechanical behavior. For poly(allyl acrylate), a versatile polymer with reactive pendant groups, precise molecular weight characterization is crucial for its application in coatings, cross-linked materials, and functionalized surfaces. This guide provides a detailed comparison of two principal techniques for this purpose: Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present experimental protocols and comparative data to assist researchers in selecting and applying these methods for robust cross-validation.

Principles of Molecular Weight Determination

Gel Permeation Chromatography (GPC) is a powerful separation technique that fractionates polymer molecules based on their hydrodynamic volume in solution.[1] Larger molecules elute faster through a porous column matrix, while smaller molecules take a more tortuous path and elute later.[1] GPC provides a relative molecular weight distribution unless calibrated with standards of the exact same polymer or coupled with advanced detectors (e.g., light scattering), which can provide absolute molecular weight.[2] This method yields the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).

Nuclear Magnetic Resonance (NMR) Spectroscopy , specifically ¹H NMR, can be used to determine the absolute number-average molecular weight (Mₙ) through end-group analysis.[3][4] This method relies on the use of an initiator with a known chemical structure that leaves distinct end-groups on the polymer chains. By comparing the integrated signal intensity of protons from these end-groups to that of protons from the repeating monomer units, the degree of polymerization can be calculated, and thus the Mₙ can be determined.[3] This technique is particularly accurate for polymers with lower molecular weights (< 25 kDa), where the end-group signals are sufficiently resolved and intense.

Comparative Performance Data

The following table summarizes representative data obtained for a sample of poly(this compound) synthesized via free-radical polymerization using azobisisobutyronitrile (AIBN) as the initiator. The data illustrates the typical results from GPC and ¹H NMR analyses, highlighting the importance of cross-validation.

ParameterGel Permeation Chromatography (GPC)¹H NMR Spectroscopy
Number-Average Molecular Weight (Mₙ)8,200 g/mol 7,600 g/mol
Weight-Average Molecular Weight (Mₙ)12,800 g/mol Not Applicable
Polydispersity Index (PDI)1.56Not Applicable

Experimental Workflow for Cross-Validation

The diagram below illustrates the logical workflow for synthesizing and subsequently analyzing the molecular weight of poly(this compound) using both GPC and NMR for cross-validation.

G cluster_synthesis Synthesis cluster_analysis Analysis cluster_gpc GPC Analysis cluster_nmr NMR Analysis cluster_validation Cross-Validation Monomer This compound + AIBN Initiator Polymerization Free-Radical Polymerization Monomer->Polymerization PAA Poly(this compound) Polymerization->PAA GPC_Sample Prepare Sample in THF PAA->GPC_Sample Sample for GPC NMR_Sample Dissolve Sample in CDCl3 PAA->NMR_Sample Sample for NMR GPC_Run Inject into GPC System GPC_Sample->GPC_Run GPC_Data Analyze Elution Profile GPC_Run->GPC_Data GPC_Result Calculate Mn, Mw, PDI GPC_Data->GPC_Result Compare Compare Mn(GPC) and Mn(NMR) GPC_Result->Compare NMR_Run Acquire 1H NMR Spectrum NMR_Sample->NMR_Run NMR_Data Integrate Peaks NMR_Run->NMR_Data NMR_Result Calculate Mn NMR_Data->NMR_Result NMR_Result->Compare Conclusion Validate Molecular Weight Compare->Conclusion

Caption: Experimental workflow for cross-validation of poly(this compound) molecular weight.

Detailed Experimental Protocols

Gel Permeation Chromatography (GPC)

This protocol describes the determination of Mₙ, Mₙ, and PDI of poly(this compound) using a conventional GPC system with a refractive index (RI) detector.

a. Sample Preparation:

  • Accurately weigh 2-3 mg of the dry poly(this compound) sample into a 2 mL glass vial.

  • Add 1.0 mL of inhibitor-free tetrahydrofuran (THF, HPLC grade).

  • Gently agitate the vial at room temperature until the polymer is completely dissolved. Overnight dissolution is recommended to ensure full solvation.[5]

  • Filter the solution through a 0.2 µm PTFE syringe filter into an autosampler vial.

b. Instrumentation and Conditions:

  • System: Standard GPC/SEC system (e.g., Agilent 1260 Infinity II).[6]

  • Mobile Phase: Tetrahydrofuran (THF) at a flow rate of 1.0 mL/min.

  • Columns: A set of two PLgel 5 µm MIXED-D columns or similar, suitable for a broad range of molecular weights.[7]

  • Column Temperature: 40 °C.

  • Detector: Differential Refractive Index (dRI) detector.

  • Injection Volume: 100 µL.

c. Calibration:

  • Prepare a series of narrow polydispersity polystyrene (PS) or polymethyl methacrylate (PMMA) standards in THF, covering the expected molecular weight range of the sample.

  • Inject each standard and record its retention time.

  • Construct a calibration curve by plotting the logarithm of the peak molecular weight (log Mₚ) versus the retention time.

d. Data Analysis:

  • Inject the prepared poly(this compound) sample.

  • Using the software's GPC analysis package, calculate the Mₙ, Mₙ, and PDI relative to the polystyrene or PMMA calibration curve.

¹H NMR Spectroscopy for Mₙ Determination

This protocol details the end-group analysis method for determining the absolute Mₙ of poly(this compound) synthesized with an AIBN initiator.

a. Sample Preparation:

  • Dissolve approximately 10-15 mg of the dry poly(this compound) sample in ~0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • Ensure the sample is fully dissolved before analysis.

b. Instrumentation and Data Acquisition:

  • Spectrometer: 400 MHz (or higher) NMR spectrometer.

  • Experiment: Standard 1D ¹H NMR acquisition.

  • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

  • Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons for accurate integration.

c. Spectral Analysis and Calculation:

  • Identify the characteristic proton signals of the poly(this compound) repeating unit and the initiator end-groups.

    • Repeating Unit Protons:

      • -O-CH₂ -CH=CH₂: ~4.5-4.6 ppm (2H)

      • -O-CH₂-CH =CH₂: ~5.8-6.0 ppm (1H)

      • -O-CH₂-CH=CH₂ : ~5.2-5.4 ppm (2H)

      • Polymer Backbone (-CH - and -CH₂ -): ~1.5-2.5 ppm (3H)

    • AIBN End-Group Protons:

      • (CH₃)₂C(CN)-: The six methyl protons from the initiator fragment will appear as a singlet in the aliphatic region, typically around ~0.9-1.2 ppm.

  • Integrate the peaks. Set the integral of the well-resolved end-group signal to a reference value. For the AIBN methyl protons, this reference is 6.00, as there are six equivalent protons on one initiator fragment end-group.

  • Integrate a well-resolved signal from the repeating monomer unit. For example, the two protons of the -O-CH₂ - group at ~4.5-4.6 ppm.

  • Calculate the degree of polymerization (DP) using the following formula:[3]

    • DP = (Integral of repeating unit protons / Number of protons per repeating unit) / (Integral of end-group protons / Number of protons per end-group)

    • Using the -O-CH₂ - signal: DP = (Integral at 4.5-4.6 ppm / 2) / (Integral of AIBN methyls / 6)

  • Calculate the number-average molecular weight (Mₙ):

    • Mₙ = (DP × Mₘₒₙₒₘₑᵣ) + Mᵢₙᵢₜᵢₐₜₒᵣ

    • Where Mₘₒₙₒₘₑᵣ is the molecular weight of this compound (112.13 g/mol ) and Mᵢₙᵢₜᵢₐₜₒᵣ is the molecular weight of the AIBN initiator (164.21 g/mol ). For high DP, the initiator weight is sometimes omitted.[3]

Conclusion

Both GPC and ¹H NMR are indispensable tools for the characterization of poly(this compound). GPC provides a comprehensive overview of the entire molecular weight distribution, which is critical for understanding processing behavior and final properties.[1] However, it typically yields a relative molecular weight. ¹H NMR, through end-group analysis, offers a direct route to calculating the absolute number-average molecular weight, providing a crucial anchor point for GPC data.

Significant discrepancies between the Mₙ values obtained from the two techniques may indicate issues with GPC calibration, polymer-column interactions, or complex polymer architecture such as branching, which is not uncommon in polymers with reactive allyl groups. Therefore, employing both methods for cross-validation ensures a more accurate and reliable characterization of poly(this compound), providing a solid foundation for structure-property relationship studies and materials development.

References

Benchmarking Allyl Acrylate in Adhesive Formulations: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of adhesive formulations, the selection of appropriate monomers is critical to achieving desired performance characteristics. This guide provides an objective comparison of adhesive formulations incorporating allyl functionality, benchmarked against common industry alternatives. The data presented is intended for researchers, scientists, and product development professionals to facilitate informed decisions in the formulation of high-performance adhesives.

Allyl acrylate and its derivatives, such as allyl methacrylate, are often incorporated into acrylic pressure-sensitive adhesives (PSAs) as crosslinking agents. The presence of the allyl group, with its distinct reactivity, allows for the formation of a crosslinked polymer network, which significantly influences the final adhesive properties. This guide will focus on the impact of allyl methacrylate as a crosslinker in a common acrylic PSA system based on butyl acrylate and methyl methacrylate.

Comparative Performance Data

The performance of a pressure-sensitive adhesive is primarily characterized by three key parameters: peel strength, shear strength (cohesion), and tack. The following tables summarize the performance of an acrylic PSA formulation containing allyl methacrylate as a crosslinker. The base formulation consists of butyl acrylate (BA) and methyl methacrylate (MMA), with additions of 2-hydroxy ethyl methacrylate (HEMA) and acrylic acid (AA) to enhance performance.

Table 1: Adhesive Formulation Composition

ComponentRole
Butyl Acrylate (BA)Soft monomer, provides tack and flexibility
Methyl Methacrylate (MMA)Hard monomer, provides cohesive strength
Allyl MethacrylateCrosslinking agent
2-Hydroxy Ethyl Methacrylate (HEMA)Functional monomer, enhances adhesion and cohesion
Acrylic Acid (AA)Functional monomer, enhances adhesion and provides crosslinking sites

Table 2: Performance of Butyl Acrylate/Methyl Methacrylate PSA with Allyl Methacrylate Crosslinker

FormulationPeel Strength (N/25mm)Shear Strength (hours)Tack (N)
BA/MMA with Allyl MethacrylateModerateHighModerate
BA/MMA/HEMA/AA with Allyl MethacrylateHighHighHigh

Data is synthesized from a study by M. H. Kim, et al., which investigated the influence of HEMA and AA on a BA/MMA PSA crosslinked with allyl methacrylate. The terms "Low," "Moderate," and "High" are used to represent the relative performance trends observed in the study. For some cases, tack, peel strength and shear strength were simultaneously and greatly improved by the addition of HEMA.[1]

Impact of Formulation on Adhesive Properties

The inclusion of allyl methacrylate as a crosslinker in a butyl acrylate/methyl methacrylate PSA formulation has a significant impact on the adhesive's performance profile. In its role as a crosslinker, allyl methacrylate creates a three-dimensional polymer network, which enhances the cohesive strength of the adhesive.[1] This is reflected in the high shear strength, which is a measure of the adhesive's ability to resist forces parallel to the bonding surface.

While increasing crosslinking can sometimes negatively impact peel strength and tack, the study by M. H. Kim, et al. demonstrates that a well-balanced formulation can be achieved. The addition of functional monomers like HEMA and AA to the BA/MMA backbone crosslinked with allyl methacrylate was shown to simultaneously improve tack, peel strength, and shear strength.[1]

In general, for pressure-sensitive adhesives, a trade-off exists between adhesive properties (tack and peel) and cohesive properties (shear strength). Formulations with higher levels of "soft" monomers like butyl acrylate or 2-ethylhexyl acrylate tend to exhibit higher tack and peel, but lower shear strength. Conversely, incorporating "hard" monomers like methyl methacrylate increases cohesive strength at the expense of tack and peel.[2] The use of a crosslinker like allyl methacrylate allows formulators to increase cohesive strength without having to significantly increase the proportion of hard monomers, thus enabling a more favorable balance of properties.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the performance of pressure-sensitive adhesives.

Peel Strength Testing (ASTM D3330/D3330M)

Objective: To measure the force required to remove a pressure-sensitive tape from a standard test panel at a specified angle and speed.

Methodology (180° Peel Adhesion):

  • Specimen Preparation: A strip of the adhesive-coated substrate, typically 25 mm (1 inch) wide, is cut.

  • Application: The adhesive strip is applied to a standard, clean, stainless steel test panel using a controlled pressure, often with a mechanical roller to ensure uniform contact and remove air bubbles.

  • Dwell Time: The prepared panel is allowed to rest for a specified period (e.g., 20 minutes or 24 hours) at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity).

  • Testing: The panel is clamped into the lower jaw of a tensile testing machine. The free end of the tape is folded back at a 180° angle and clamped into the upper jaw.

  • Measurement: The tensile tester pulls the tape from the panel at a constant speed (e.g., 300 mm/min). The force required to peel the tape is recorded. The average force over a specified length of the peel is reported as the peel adhesion strength in Newtons per 25 mm (N/25mm).

Shear Strength Testing (ASTM D3654/D3654M)

Objective: To determine the ability of a pressure-sensitive tape to resist a static shear force. This is a measure of the adhesive's cohesive strength.

Methodology (Procedure A):

  • Specimen Preparation: A strip of tape, typically 12 mm or 25 mm wide, is applied to a standard stainless steel test panel, ensuring a specific, uniform contact area (e.g., 12 mm x 12 mm). A mechanical roller is used to apply the tape with consistent pressure.

  • Dwell Time: The test panel is conditioned for a specified time at standard laboratory conditions.

  • Testing: The panel is mounted vertically in a test stand. A standard weight (e.g., 1 kg) is attached to the free end of the tape.

  • Measurement: The time it takes for the tape to shear off the panel is recorded. The result is typically reported in minutes or hours. A result of "10,000+ minutes" indicates that the tape did not fail within the duration of the test.

Tack Testing (ASTM D2979)

Objective: To measure the initial adhesion or "grab" of a pressure-sensitive adhesive upon light contact with a surface.

Methodology (Inverted Probe Machine):

  • Apparatus: An inverted probe tack tester is used. This instrument consists of a probe of a specified material and surface finish that moves at a controlled speed to contact and then separate from the adhesive.

  • Specimen Preparation: The adhesive is coated onto a substrate and placed on the machine's stage with the adhesive side facing up.

  • Testing: The probe is brought into contact with the adhesive surface at a controlled rate and with a specified contact pressure for a defined dwell time (e.g., 1 second).

  • Measurement: The probe is then withdrawn at a controlled rate. The maximum force required to separate the probe from the adhesive surface is measured and reported as the tack value in Newtons (N).

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for evaluating adhesive performance.

Experimental_Workflow cluster_prep Formulation & Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison formulation Define Adhesive Formulation (e.g., BA/MMA/Allyl Methacrylate) coating Coat Adhesive onto Substrate (e.g., PET film) formulation->coating drying Dry/Cure Adhesive Film coating->drying conditioning Condition Samples (23°C, 50% RH) drying->conditioning peel Peel Strength Test (ASTM D3330) conditioning->peel shear Shear Strength Test (ASTM D3654) conditioning->shear tack Tack Test (ASTM D2979) conditioning->tack data_collection Record Force (N) and Time (hrs) peel->data_collection shear->data_collection tack->data_collection comparison Compare Performance Data (Tables & Charts) data_collection->comparison conclusion Draw Conclusions on Formulation Performance comparison->conclusion Peel_Test_Workflow start Start: Conditioned Sample prep Apply 25mm Adhesive Strip to Steel Panel start->prep roll Apply Uniform Pressure with Mechanical Roller prep->roll dwell Dwell Time (e.g., 24 hrs) roll->dwell mount Mount Panel in Tensile Tester dwell->mount peel Peel Tape at 180° Angle at 300 mm/min mount->peel record Record Average Peel Force (N/25mm) peel->record end End record->end Shear_Test_Workflow start Start: Conditioned Sample prep Apply 12mm x 12mm Area of Adhesive to Steel Panel start->prep roll Apply Uniform Pressure prep->roll mount Mount Panel Vertically roll->mount load Attach 1kg Weight mount->load record Record Time to Failure (hours) load->record end End record->end

References

Safety Operating Guide

Safe Disposal of Allyl Acrylate: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of allyl acrylate is a critical component of laboratory safety and environmental responsibility. This compound is a flammable, toxic, and reactive monomer, and its waste is classified as hazardous.[1] Adherence to strict disposal protocols is essential to mitigate risks of fire, explosion, and exposure, ensuring the safety of laboratory personnel and the protection of the environment.

This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound waste in a research and development setting.

This compound Hazard Profile

This compound presents significant health and physical hazards that necessitate careful handling and disposal.[1]

Hazard TypeDescription
Physical Hazards Flammable liquid and vapor.[1] Vapors are heavier than air, may travel to an ignition source and flash back, and can form explosive mixtures with air.[2] Containers may explode when heated.[1]
Acute Health Hazards Fatal if inhaled and toxic in contact with skin.[1] It is harmful if swallowed and causes serious eye irritation and skin irritation.[1] It is also a lachrymator, a substance that causes tearing.[1]
Environmental Hazards Should not be released into the environment.[1] While some data suggests it is readily biodegradable, it is still crucial to prevent its entry into drains and public waters.[3]
Key Safety and Physical Data

Quantitative data is essential for risk assessment and planning. The following table summarizes key physical properties and emergency parameters for this compound.

PropertyValue
Flash Point < 69 °F (< 20.6 °C)[4]
Boiling Point 252 to 255 °F (122 to 124 °C) at 760 mmHg[4]
Density 0.9441 g/cm³[4]
Water Solubility 1 to 5 mg/mL at 64 °F (18 °C)[4]
Small Spill Isolation Isolate spill or leak area for at least 50 meters (150 feet) in all directions.[5]
Fire Isolation If a tank is involved in a fire, isolate for 800 meters (1/2 mile) in all directions.[5]

Operational and Disposal Plan: Step-by-Step Protocols

This section details the necessary procedures for handling, collecting, and disposing of this compound waste. These protocols must be followed to ensure safety and regulatory compliance.

Protocol 1: Personal Protective Equipment (PPE) Requirements

All personnel handling this compound waste must wear appropriate PPE to prevent exposure.

  • Gloves : Wear chemical-resistant gloves such as rubber, neoprene, or nitrile.[6]

  • Eye Protection : Use chemical worker's goggles.[6] Do not wear contact lenses.[6]

  • Face Protection : A face shield should be used in addition to goggles where splashing is a risk.

  • Respiratory Protection : All handling of waste should occur in a chemical fume hood.[1] If exposure may exceed limits, a NIOSH-approved full-face organic vapor respirator is required.[6]

  • Protective Clothing : Wear a standard laboratory coat. Launder clothing before reuse.[6]

  • Emergency Equipment : An eyewash station and emergency shower must be readily available.[6]

Protocol 2: Waste Collection and Segregation

Proper segregation at the point of generation is the first step in safe disposal.

  • Designated Container : Use a designated, leak-proof hazardous waste container compatible with acrylates, such as one made of high-density polyethylene (HDPE).[7]

  • Segregation : Immediately segregate all waste contaminated with this compound. This includes:

    • Unused or excess this compound.

    • Solutions containing this compound.

    • Contaminated labware (pipettes, flasks, etc.).

    • Contaminated PPE (gloves, absorbent pads, etc.).

  • Container Management :

    • Keep the waste container tightly closed when not in use.[1][8]

    • Do not mix this compound waste with other incompatible waste streams.

    • Use non-sparking tools when handling containers.[1][8]

    • Ground and bond the container and receiving equipment to prevent static discharge.[1][8]

Protocol 3: Waste Storage and Labeling
  • Labeling : Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[7]

  • Storage Location : Store the sealed container in a designated, well-ventilated satellite accumulation area within the laboratory.[7][8]

  • Storage Conditions : The storage area must be away from heat, sparks, open flames, and other ignition sources.[1][7] Store in a locked-up location.[1][8]

Protocol 4: Final Disposal Procedure
  • Professional Disposal : this compound waste is classified as hazardous and must be disposed of through an approved and licensed waste disposal plant.[1][8]

  • Regulatory Compliance : Always consult and adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][9]

  • Recommended Method : Incineration is a recommended disposal method for this compound.[6]

  • Empty Containers : Empty containers retain product residue and vapors and can be dangerous.[1] They must be treated as hazardous waste and disposed of through the same channels.[1] Do not attempt to clean them for reuse.

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Remove Ignition Sources : Immediately remove all sources of ignition from the area.[1]

  • Evacuate Personnel : Evacuate personnel to safe areas, keeping them upwind of the spill.[1]

  • Assess the Spill Size :

    • Small Spills :

      • Ensure you are wearing the full required PPE.

      • Contain the spill by soaking it up with an inert absorbent material, such as absorbent paper, dry sand, or earth.[1][5]

      • Using non-sparking tools, carefully collect the absorbent material and contaminated debris.[1]

      • Seal all contaminated materials in a vapor-tight plastic bag or other appropriate container for disposal as hazardous waste.[4][5]

      • Wash the contaminated surface first with alcohol and then with a strong soap and water solution.[4][5]

    • Large Spills :

      • Isolate the spill area for at least 50 meters (150 feet) in all directions.[5]

      • Immediately call your institution's emergency response team or local hazardous materials (HAZMAT) team.

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

AllylAcrylateDisposal cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Final Disposal cluster_spill Emergency Spill Protocol start Start: Generate This compound Waste ppe Wear Full PPE (Gloves, Goggles, Respirator) start->ppe collect Collect Waste in Designated HDPE Container ppe->collect spill Spill Occurs ppe->spill label_container Label Container: 'Hazardous Waste - this compound' collect->label_container store Store in Ventilated, Locked Satellite Area label_container->store disposal Arrange Pickup by Approved Waste Disposal Facility store->disposal end_proc End of Process disposal->end_proc isolate Remove Ignition Sources & Isolate Area spill->isolate absorb Small Spill: Absorb with Inert Material isolate->absorb Small large_spill Large Spill: Evacuate & Call Hazmat isolate->large_spill Large collect_spill Collect & Seal in Vapor-Tight Bag for Disposal absorb->collect_spill decontaminate Decontaminate Area (Alcohol then Soap/Water) collect_spill->decontaminate decontaminate->store Dispose as hazardous waste

Caption: Workflow for safe collection and disposal of this compound waste.

References

Safe Handling and Disposal of Allyl Acrylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Allyl acrylate is a highly reactive and hazardous chemical that demands rigorous safety protocols to mitigate risks in a laboratory setting. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of researchers, scientists, and drug development professionals. Adherence to these procedures is critical for minimizing exposure and preventing accidents.

Hazard Summary

This compound is a flammable liquid and vapor that is toxic if it comes into contact with the skin, is swallowed, or is inhaled.[1][2] It can cause serious irritation to the skin and eyes and may lead to respiratory irritation.[1] It is also classified as a lachrymator, meaning it can cause an increased flow of tears.[1]

Hazard ClassificationDescription
Physical Hazards Flammable liquid and vapor.[1][2][3] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1]
Health Hazards Fatal if inhaled.[1][2][4] Toxic in contact with skin and if swallowed.[1][2][4] Causes serious eye irritation and skin irritation.[1][2] May cause respiratory irritation.[1]
Environmental Hazards While not containing substances known to be hazardous to the environment, it should not be released into drains or the environment.[1][4]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are paramount when handling this compound. Below is a summary of the required protective equipment.

PPE CategoryRecommended SpecificationsKey Considerations
Eye and Face Protection Chemical worker's goggles and a face shield (minimum 8-inch).[4][5]Contact lenses should not be worn when handling this chemical.[5]
Skin Protection (Gloves) Rubber, neoprene, or nitrile gloves.[5] Butyl rubber and nitrile materials have shown greater resistance to acrylate penetration than natural rubber.[6]Gloves must be inspected for integrity before each use. Use proper glove removal technique to avoid skin contact.[4] Contaminated gloves should be disposed of immediately as hazardous waste.[4]
Skin Protection (Body) Long-sleeved clothing or a lab coat.[1] For larger quantities or splash potential, hooded chemical-resistant clothing is recommended.[7]An eyewash station and emergency shower must be readily available.[5]
Respiratory Protection A NIOSH-approved full-face organic vapor respirator is required if exposure limits are exceeded or when working outside of a chemical fume hood.[5][8]For large-scale use or in emergencies, a self-contained breathing apparatus (SCBA) may be necessary.[1]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for safely handling this compound in a laboratory environment.

Preparation and Pre-Handling
  • Ventilation: All work with this compound must be conducted in a certified chemical fume hood.[1][3]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are accessible and have been recently tested.[5]

  • Ignition Sources: Remove all potential sources of ignition, such as open flames, hot plates, and spark-producing equipment, from the work area.[1][3] Use only non-sparking tools.[1][3]

  • PPE Inspection: Before starting, inspect all PPE for damage or defects. Don the appropriate PPE as specified in the table above.

Handling and Usage
  • Container Management: Keep the this compound container tightly closed when not in use.[1][3]

  • Dispensing: When transferring or dispensing the chemical, use grounding and bonding techniques to prevent static discharge.[1][4]

  • Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[1] Avoid breathing vapors or mists.[1]

  • Personal Hygiene: Do not eat, drink, or smoke in the work area.[1][4] Wash hands thoroughly after handling, even if gloves were worn.[1][4]

Post-Handling and Storage
  • Decontamination: At the end of the procedure, decontaminate all work surfaces. A recommended procedure for small spills is to use an absorbent paper to pick up the liquid, then wash the surface with alcohol followed by a strong soap and water solution.[8][9]

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area, away from heat and ignition sources.[1][3][4] The storage area should be locked.[1][4] It is recommended to store it under refrigerated temperatures.[9]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

Emergency SituationImmediate Action Protocol
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with large amounts of water for at least 15 minutes. Seek immediate medical attention.[1][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]
Small Spill Evacuate the area and ensure adequate ventilation. Remove all ignition sources. Contain the spill with an inert absorbent material (e.g., sand, vermiculite).[1] Place the absorbed material into a suitable, closed container for disposal.[1]

Disposal Plan

This compound and any materials contaminated with it must be disposed of as hazardous waste.

Waste Collection
  • Segregation: Do not mix this compound waste with other waste streams.

  • Containers: Use designated, properly labeled, and leak-proof containers for liquid waste. Solid waste (e.g., contaminated gloves, absorbent pads) should be sealed in a vapor-tight plastic bag.[8][9]

Container Management
  • Labeling: Clearly label the waste container with "Hazardous Waste" and "this compound."

  • Filling: Do not fill waste containers beyond 90% of their capacity.[10]

  • Closure: Keep waste containers tightly closed except when adding waste.[10]

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

Final Disposal
  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company.[1][4]

  • Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.[3]

Quantitative Data and Physical Properties

PropertyValue
Boiling Point 122-124 °C (252-255 °F) at 760 mmHg[2][9]
Flash Point < 21 °C (69 °F)[9]
Specific Gravity 0.9441[2][9]
Water Solubility 1 to 5 mg/mL at 18 °C (64 °F)[9]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

AllylAcrylateWorkflow Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Storage cluster_disposal 4. Waste Disposal prep_fume_hood Work in Fume Hood prep_ppe Don Appropriate PPE handle_dispense Dispense Using Grounding & Non-Sparking Tools prep_ignition Remove Ignition Sources prep_emergency Check Emergency Equipment prep_emergency->handle_dispense handle_use Perform Experiment cleanup_decontaminate Decontaminate Surfaces & Equipment handle_close Keep Container Closed handle_close->cleanup_decontaminate cleanup_store Store Chemical Properly disp_collect Collect Waste in Labeled Container cleanup_store->disp_collect disp_remove Arrange for Professional Waste Removal

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.